ML00253764
Description
Propriétés
Numéro CAS |
681847-92-7 |
|---|---|
Formule moléculaire |
C18H18BrFN2O |
Poids moléculaire |
377.2 g/mol |
Nom IUPAC |
2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C18H18BrFN2O/c1-23-17-8-6-13(19)11-12(17)5-7-14-15(3-2-4-16(14)20)18-21-9-10-22-18/h2-4,6,8,11H,5,7,9-10H2,1H3,(H,21,22) |
Clé InChI |
WCPPZGPJRHLSKP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)Br)CCC2=C(C=CC=C2F)C3=NCCN3 |
Synonymes |
2-(2-(5-bromo-2-methoxyphenethyl)-3-fluorophenyl)-4,5-dihydro-1H-imidazole hydrochloride |
Origine du produit |
United States |
Foundational & Exploratory
The Core Mechanism of ML00253764: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML00253764 is a potent and selective small-molecule antagonist of the Melanocortin 4 Receptor (MC4R). Its mechanism of action primarily involves the competitive inhibition of MC4R, a G-protein coupled receptor pivotal in regulating energy homeostasis, appetite, and body weight. Emerging research also highlights its significant anti-cancer properties, demonstrating antiproliferative and proapoptotic effects in various cancer cell lines through the modulation of key intracellular signaling pathways. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling cascades.
Primary Mechanism of Action: MC4R Antagonism
This compound functions as a non-peptidic, brain-penetrant antagonist of the MC4R.[1][2] It competitively binds to the receptor, thereby blocking the binding of the endogenous agonist, α-melanocyte-stimulating hormone (α-MSH).[3] This antagonism has been shown to increase food intake and reduce the loss of lean body mass in tumor-bearing mice, highlighting its potential in combating cancer cachexia.[2]
The binding affinity and functional antagonism of this compound have been quantified in several studies. The compound exhibits selectivity for MC4R over other melanocortin receptor subtypes, such as MC3R and MC5R.[1][3]
Quantitative Data Summary
The following table summarizes the key quantitative metrics for this compound's activity.
| Parameter | Value | Cell Line/System | Reference |
| Ki | 0.16 µM | - | [1] |
| IC50 (MC4R) | 0.103 µM | - | [1] |
| IC50 (hMC4-R) | 0.32 µM | Human MC4R | [1][3] |
| IC50 (hMC3-R) | 0.81 µM | Human MC3R | [1][3] |
| IC50 (hMC5-R) | 2.12 µM | Human MC5R | [1][3] |
| IC50 (U-118 Glioblastoma Cells) | 6.56 µM | U-118 | [4] |
| IC50 (A-2058 Melanoma Cells) | 11.1 nM | A-2058 | [5] |
| IC50 (WM 266-4 Melanoma Cells) | 33.7 nM | WM 266-4 | [5] |
Signaling Pathways Modulated by this compound
Beyond its primary role in appetite regulation, this compound has demonstrated significant anticancer activity by modulating critical intracellular signaling pathways.[4][5][6][7] In cancer cells, MC4R activation can promote proliferation and survival. By antagonizing this receptor, this compound effectively inhibits these downstream pathways.
Inhibition of ERK1/2 and Akt Phosphorylation
In both glioblastoma and melanoma cell lines, this compound has been shown to inhibit the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and Protein Kinase B (Akt).[4][5][7] These two kinases are central components of signaling cascades that promote cell proliferation, survival, and resistance to apoptosis. The inhibition of their phosphorylation by this compound leads to a reduction in proliferative signals and an induction of apoptosis.[4][6][7]
Caption: Inhibition of ERK1/2 and Akt pathways by this compound.
Reduction of cAMP Production
As a G-protein coupled receptor, MC4R activation typically leads to the production of cyclic AMP (cAMP). This compound has been shown to decrease cAMP accumulation in HEK-293 cells expressing the MC4R.[2][3] This reduction in cAMP levels further contributes to the downstream effects on gene expression and cellular function.
Caption: this compound-mediated reduction of cAMP production.
Induction of Apoptosis
The inhibition of pro-survival pathways by this compound culminates in the induction of apoptosis, or programmed cell death, in cancer cells.[4][7] This is further evidenced by a reduction in the expression of anti-apoptotic proteins such as B-cell lymphoma-extra large (BCL-XL).[5][6]
Experimental Protocols
In Vitro Antiproliferative Assay
-
Cell Seeding: Human cancer cell lines (e.g., U-87, U-118, A-2058, WM 266-4) are seeded in 24-well sterile plastic plates.
-
Treatment: Cells are treated with this compound at various concentrations (e.g., 0.001-50 µM) for a specified duration (e.g., 72 hours). Control cells are treated with the vehicle (e.g., DMSO).
-
Cell Viability Assessment: Viable cells are counted using a hemocytometer following trypan blue dye exclusion.
-
Data Analysis: The data is reported as the percentage of viable cells relative to the vehicle-treated control. The IC50 value is calculated from the concentration-response curves.[5]
Caption: Workflow for in vitro antiproliferation assay.
Western Blotting for Protein Phosphorylation
-
Cell Lysis: Treated and control cells are lysed to extract total cellular proteins.
-
Protein Quantification: The concentration of protein in each lysate is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., ERK1/2, Akt).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels.[5]
In Vivo Tumor Growth Inhibition Studies
-
Animal Model: Athymic nude mice are subcutaneously injected with human cancer cells (e.g., U-87).
-
Treatment: Once tumors are established, mice are treated with this compound (e.g., 30 mg/kg, subcutaneously, daily), a vehicle control, or a combination therapy.[4]
-
Tumor Volume Measurement: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.
-
Body Weight Monitoring: The body weight of the mice is monitored to assess treatment toxicity and effects on cachexia.
-
Endpoint: At the end of the study, tumors are excised and may be used for further analysis (e.g., immunohistochemistry).[6][7]
Conclusion
This compound is a selective MC4R antagonist with a multifaceted mechanism of action. Its ability to block MC4R signaling not only has implications for the treatment of cachexia but also presents a promising avenue for cancer therapy. By inhibiting key pro-survival signaling pathways such as the ERK1/2 and Akt pathways, this compound induces apoptosis and inhibits proliferation in cancer cells. Further research into the synergistic effects of this compound with existing chemotherapeutic agents is warranted and could lead to novel and more effective cancer treatment strategies.[5][6][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. ML-00253764 is a Brain Penetrant Melanocortin Receptor 4 Antagonist | MedChemExpress [medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. iris.sssup.it [iris.sssup.it]
- 6. Melanocortin receptor 4 as a new target in melanoma therapy: Anticancer activity of the inhibitor this compound alone and in association with B-raf inhibitor vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
ML00253764 as a selective melanocortin 4 receptor antagonist
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ML00253764, a selective, non-peptide antagonist of the melanocortin 4 receptor (MC4R). This document details its chemical properties, pharmacological profile, and key experimental protocols for its characterization, tailored for professionals in the fields of pharmacology and drug development.
Chemical and Physical Properties
This compound is a small molecule identified as 2-[2-[2-(5-Bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole. Its hydrochloride salt is the commonly used form in research.
| Property | Value |
| Chemical Name | 2-[2-[2-(5-Bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole hydrochloride |
| Molecular Formula | C₁₈H₁₈BrFN₂O · HCl |
| Molecular Weight | 413.71 g/mol |
| CAS Number | 1706524-94-8 |
| Purity | ≥98% |
| Solubility | Soluble to 10 mM in water and to 100 mM in DMSO |
| Storage | Store at +4°C |
Pharmacological Profile
This compound is a selective antagonist of the melanocortin 4 receptor, a G-protein coupled receptor (GPCR) primarily coupled to the Gαs subunit, which activates adenylyl cyclase to produce cyclic AMP (cAMP).
Receptor Binding Affinity
This compound demonstrates selectivity for the MC4R over other melanocortin receptor subtypes, namely MC3R and MC5R. The inhibitory constants (IC₅₀) from competitive radioligand binding assays are summarized below.
| Receptor Subtype | IC₅₀ (nM) |
| MC4R | 320[1][2] |
| MC3R | 810[1][2] |
| MC5R | 2120[1][2] |
Functional Activity
As an antagonist, this compound inhibits the agonist-induced signaling cascade of the MC4R. Specifically, it has been shown to decrease cAMP accumulation in HEK-293 cells expressing the MC4R.[1][2]
In Vivo Efficacy
This compound is brain penetrant and has demonstrated efficacy in animal models, particularly in the context of cachexia (disease-induced wasting).[1][2] Peripheral administration of this compound has been shown to increase food intake and reduce the loss of lean body mass in tumor-bearing mice.[1][2]
Signaling Pathway
The canonical signaling pathway of the MC4R involves the activation of Gαs, leading to the production of cAMP. As an antagonist, this compound blocks this pathway.
Caption: MC4R signaling pathway and the antagonistic action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of this compound for melanocortin receptors.
Objective: To determine the IC₅₀ value of this compound at MC3R, MC4R, and MC5R.
Materials:
-
HEK293 cells stably expressing human MC3R, MC4R, or MC5R.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and protease inhibitors.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA.
-
Radioligand: [¹²⁵I]-NDP-α-MSH (a high-affinity melanocortin receptor agonist).
-
Non-labeled competitor: NDP-α-MSH for non-specific binding determination.
-
Test compound: this compound hydrochloride.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest HEK293 cells expressing the receptor of interest.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 4°C, and resuspend the membrane pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, cell membranes (typically 5-10 µg of protein per well), and varying concentrations of this compound.
-
For total binding, add assay buffer instead of the test compound.
-
For non-specific binding, add a high concentration of non-labeled NDP-α-MSH (e.g., 1 µM).
-
Initiate the binding reaction by adding a fixed concentration of [¹²⁵I]-NDP-α-MSH (e.g., 0.1 nM) to all wells.
-
-
Incubation:
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
-
Detection:
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Caption: Workflow for the radioligand binding assay.
cAMP Functional Assay
This protocol describes a method to assess the functional antagonist activity of this compound by measuring its effect on agonist-stimulated cAMP production.
Objective: To determine the ability of this compound to inhibit NDP-α-MSH-induced cAMP accumulation in MC4R-expressing cells.
Materials:
-
HEK293 cells stably expressing human MC4R.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS or serum-free medium) containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Agonist: NDP-α-MSH.
-
Antagonist: this compound hydrochloride.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
384-well microplates.
-
Plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Preparation:
-
Seed HEK293-MC4R cells in a 384-well plate and grow to confluence.
-
-
Antagonist Pre-incubation:
-
Wash the cells with stimulation buffer.
-
Add varying concentrations of this compound to the wells and pre-incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation:
-
Add a fixed concentration of NDP-α-MSH (typically at its EC₈₀) to the wells.
-
Incubate for 30 minutes at room temperature.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP detection kit manufacturer's protocol.
-
Add the detection reagents from the kit.
-
-
Signal Measurement:
-
Read the plate in a microplate reader at the appropriate wavelength or luminescence setting.
-
-
Data Analysis:
-
Plot the signal (inversely or directly proportional to cAMP levels, depending on the kit) against the log concentration of this compound.
-
Determine the IC₅₀ value, representing the concentration of this compound that inhibits 50% of the agonist-induced cAMP production.
-
Caption: Workflow for the cAMP functional antagonist assay.
In Vivo Model of Tumor-Induced Weight Loss
This protocol describes an in vivo study to evaluate the efficacy of this compound in a mouse model of cancer cachexia.
Objective: To assess the effect of this compound on body weight, food intake, and lean body mass in tumor-bearing mice.
Materials:
-
BALB/c mice.
-
CT26 colon carcinoma cells.
-
This compound hydrochloride.
-
Vehicle (e.g., saline or a suitable solubilizing agent).
-
Animal balance.
-
Food intake monitoring system.
-
Body composition analyzer (e.g., DEXA or NMR).
Procedure:
-
Tumor Implantation:
-
Inject CT26 cells subcutaneously into the flank of BALB/c mice.
-
Monitor tumor growth and body weight.
-
-
Treatment:
-
Once tumors are established and weight loss begins, randomize mice into treatment groups (vehicle and this compound at various doses).
-
Administer this compound or vehicle daily via an appropriate route (e.g., subcutaneous injection).
-
-
Monitoring:
-
Measure body weight and food intake daily.
-
Measure body composition (lean and fat mass) at baseline and at the end of the study.
-
-
Endpoint:
-
At the end of the study, euthanize the animals and collect tumors and other tissues for further analysis if required.
-
-
Data Analysis:
-
Compare changes in body weight, cumulative food intake, and lean body mass between the treatment groups.
-
Use appropriate statistical tests (e.g., ANOVA) to determine significance.
-
Anticancer Activity
Recent studies have explored the role of MC4R in cancer. This compound has been shown to have antiproliferative and pro-apoptotic effects in glioblastoma cell lines by inhibiting the phosphorylation of ERK1/2 and Akt.
In Vitro Glioblastoma Proliferation Assay
Objective: To evaluate the effect of this compound on the proliferation of human glioblastoma cells.
Materials:
-
Human glioblastoma cell lines (e.g., U-87 MG, U-118 MG).
-
Cell culture medium and supplements.
-
This compound hydrochloride.
-
Cell proliferation assay reagent (e.g., MTT, WST-1).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed glioblastoma cells in 96-well plates and allow them to adhere overnight.
-
-
Treatment:
-
Treat cells with a range of concentrations of this compound for various time points (e.g., 24, 48, 72 hours).
-
-
Proliferation Assessment:
-
At each time point, add the cell proliferation reagent to the wells and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls.
-
Determine the IC₅₀ value for cell proliferation at each time point.
-
This technical guide provides a foundational understanding of this compound as a selective MC4R antagonist. The provided data and protocols serve as a valuable resource for researchers and scientists working on the melanocortin system and its therapeutic potential.
References
ML00253764: A Technical Overview of its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML00253764 is a selective, nonpeptidic antagonist of the Melanocortin 4 Receptor (MC4R).[1][2] Initially identified for its role in mitigating tumor-induced weight loss, recent research has highlighted its potential as an anticancer agent, particularly in glioblastoma and melanoma.[3][4][5] This document provides a comprehensive technical guide on the downstream signaling pathways modulated by this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the interaction of this compound with melanocortin receptors and its effects on cancer cell lines.
Table 1: Receptor Binding and Potency
| Parameter | Value | Cell Line/System | Reference |
| Ki (MC4R) | 0.16 µM | Not specified | [2][6] |
| IC50 (MC4R) | 0.103 µM | Not specified | [2] |
| IC50 (hMC4-R) | 0.32 µM | HEK293 cell membranes | [2][6] |
| IC50 (hMC3-R) | 0.81 µM | HEK293 cell membranes | [2][6] |
| IC50 (hMC5-R) | 2.12 µM | HEK293 cell membranes | [2][6] |
Table 2: In Vitro Efficacy in Glioblastoma Cell Lines
| Parameter | Cell Line | Value | Treatment Duration | Reference |
| IC50 | U-118 | 6.56 µM | 72 hours | [1] |
| Effect on Proliferation | U-87, U-118 | Time- and concentration-dependent inhibition (0.001-50 µM) | 24 or 72 hours | [1] |
Core Signaling Pathways Modulated by this compound
This compound primarily exerts its effects by antagonizing the MC4R, a G protein-coupled receptor (GPCR).[7] This interaction initiates a cascade of downstream events, impacting cell survival, proliferation, and apoptosis. The core pathways affected are the cAMP/PKA pathway, the ERK1/2 (MAPK) pathway, and the PI3K/Akt pathway.
Antagonism of the cAMP/PKA Pathway
As a canonical GPCR, MC4R activation typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (camp), which in turn activates Protein Kinase A (PKA). This compound, acting as an antagonist and potentially an inverse agonist, inhibits this process.[6][8] In MC4R-expressing HEK293 cell membranes, this compound (at 100 µM) was shown to decrease cAMP production induced by the MC4R agonist [NLE4,D-Phe7]-α-melanocyte stimulating hormone ([NDP]-α-MSH) by 20%.[2][6]
Figure 1: this compound Inhibition of the cAMP/PKA Pathway.
Inhibition of the ERK1/2 and Akt Signaling Pathways
A significant component of this compound's anticancer activity stems from its ability to inhibit the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and Protein Kinase B (Akt).[1][3] Both ERK1/2 and Akt are crucial kinases in signaling pathways that promote cell survival and proliferation. By inhibiting their activation, this compound induces apoptosis in cancer cells.[1][3] This inhibitory effect has been observed in both glioblastoma and melanoma cell lines.[1][4]
Figure 2: this compound-mediated Inhibition of Pro-survival Pathways.
Experimental Protocols
The following sections detail the methodologies employed in key experiments to elucidate the effects of this compound.
Cell Proliferation Assay
-
Objective: To determine the effect of this compound on the proliferation of human glioblastoma cells (U-87 and U-118).
-
Method:
-
Cells were seeded in appropriate culture medium.
-
After 24 hours, cells were treated with varying concentrations of this compound (ranging from 0.001 to 50 µM).
-
Cell proliferation was assessed at 24 and 72 hours post-treatment.
-
The specific method for assessing proliferation (e.g., MTT assay, cell counting) is not detailed in the source material but would be a standard laboratory procedure.
-
-
Reference: [1]
Quantification of ERK1/2 and Akt Phosphorylation
-
Objective: To measure the levels of phosphorylated ERK1/2 and Akt in glioblastoma cells following treatment with this compound.
-
Method:
-
Human glioblastoma cells (U-87 and U-118) were cultured and treated with this compound.
-
Cell lysates were collected.
-
The levels of phosphorylated ERK1/2 and Akt were quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Reference: [3]
Apoptosis Assays
-
Objective: To evaluate the pro-apoptotic activity of this compound on glioblastoma and melanoma cells.
-
Method:
-
Cells were treated with this compound.
-
Apoptosis was assessed using standard laboratory techniques. The specific assays mentioned include:
-
In Vivo Tumor Growth Inhibition Studies
-
Objective: To assess the in vivo efficacy of this compound in inhibiting tumor growth.
-
Method:
-
Glioblastoma Model:
-
U-87 human glioblastoma cells were xenografted into CD nu/nu male mice.
-
Mice were treated with this compound (30 mg/kg, s.c., daily) for 34 days.
-
Tumor growth was monitored.[1]
-
-
Melanoma Model:
-
A-2058 or WM 266-4 human melanoma cells were injected subcutaneously into Athymic Nude-Foxn1nu male mice.
-
Animals were treated with this compound, vemurafenib (B611658), or a combination of both.
-
Tumor growth was measured.[4]
-
-
Logical Workflow for Investigating this compound's Anticancer Effects
The investigation into the anticancer properties of this compound follows a logical progression from in vitro characterization to in vivo validation.
Figure 3: Experimental Workflow for this compound Anticancer Evaluation.
Conclusion
This compound presents a compelling profile as a selective MC4R antagonist with significant potential in oncology. Its mechanism of action, centered on the inhibition of critical pro-survival signaling pathways including ERK1/2 and Akt, leads to antiproliferative and pro-apoptotic effects in cancer cells. The synergistic effects observed when combined with standard-of-care therapies, such as temozolomide (B1682018) in glioblastoma and vemurafenib in melanoma, further underscore its therapeutic promise.[3][4] This technical guide provides a foundational understanding of this compound's downstream signaling effects to support further research and development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Melanocortin receptor 4 as a new target in melanoma therapy: Anticancer activity of the inhibitor this compound alone and in association with B-raf inhibitor vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 2-[2-[2-(5-bromo-2- methoxyphenyl)-ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole (this compound), a small molecule melanocortin 4 receptor antagonist that effectively reduces tumor-induced weight loss in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Guide: The Inhibitory Effect of ML00253764 on ERK1/2 Phosphorylation
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed technical overview of the molecular agent ML00253764 and its specific effects on the Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway. The focus is on the compound's mechanism of action, supported by quantitative data, experimental methodologies, and visual representations of the relevant biological and experimental processes.
Introduction: this compound and the ERK1/2 Signaling Pathway
This compound is a selective, nonpeptidic small molecule antagonist for the Melanocortin 4 Receptor (MC4R).[1][2] Initially identified for its potential to reduce tumor-induced weight loss, subsequent research has revealed its significant anticancer activities.[2][3] A key mechanism underlying its therapeutic potential is the ability to induce apoptosis and inhibit cell proliferation by modulating critical pro-survival signaling pathways.[1][4]
The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the RAS/RAF/MEK/ERK cascade, is a central signaling pathway that regulates a wide array of cellular processes, including proliferation, differentiation, and survival.[5] Hyperactivation of this pathway, often through mutations in genes like BRAF, is a common driver in many human cancers, including melanoma and colorectal cancer.[5][6] ERK1/2 are the final kinases in this cascade, and their phosphorylation signifies the activation of the pathway.[7] This guide focuses on the inhibitory action of this compound on the phosphorylation of ERK1/2, a critical event for its anticancer effects.[6][8]
Mechanism of Action: MC4R Antagonism and Downstream Inhibition of pERK1/2
This compound exerts its effects primarily by acting as an antagonist of the MC4R, a G protein-coupled receptor (GPCR).[1][9] In several cancer types, including glioblastoma, melanoma, and colorectal cancer, the MC4R is functionally active and its signaling contributes to cell survival and proliferation, partly through the activation of the ERK1/2 pathway.[4][6][8]
The binding of this compound to MC4R blocks the downstream signaling cascades that are typically initiated by endogenous agonists.[3] This inhibition prevents the activation of G proteins coupled to the receptor, which in turn suppresses the activation of the MAPK/ERK cascade.[6] The ultimate result is a significant decrease in the phosphorylation of ERK1/2 at the critical Thr202/Tyr204 (for ERK1) and Thr185/Tyr187 (for ERK2) residues, leading to reduced cell proliferation and the induction of apoptosis in susceptible cancer cells.[1][4][6] While some studies have noted that this compound can act as an agonist in the MAPK pathway in certain mutant MC4Rs, its predominant and therapeutically relevant action in various cancer models is the inhibition of ERK1/2 phosphorylation.[3][6][8]
Quantitative Data Summary
The efficacy of this compound has been quantified across various human cancer cell lines. The data below summarizes its antiproliferative activity (IC₅₀ values) and its direct impact on ERK1/2 phosphorylation.
Table 1: Antiproliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) | Exposure Time (h) | Reference |
| U-118 | Glioblastoma | 6,560 | 24 / 72 | [1] |
| HT-29 | Colorectal Cancer | 806.4 ± 321.8 | 72 | [6] |
| Caco-2 | Colorectal Cancer | 2993 ± 1135.2 | 72 | [6] |
| 8305C | Anaplastic Thyroid Cancer | 7667 ± 2144.6 | 72 | [6] |
| A-2058 | Melanoma (BRAF V600E) | Not specified, but effective | 72 | [8] |
| WM 266-4 | Melanoma (BRAF V600E) | Not specified, but effective | 72 | [8] |
Table 2: Effect of this compound on ERK1/2 Phosphorylation
| Cell Line | Cancer Type | Treatment Condition | Effect on pERK1/2 | Reference |
| U-87 | Glioblastoma | IC₅₀ concentration | Significant Inhibition | [1][4] |
| U-118 | Glioblastoma | IC₅₀ concentration | Significant Inhibition | [1][4] |
| HT-29 | Colorectal Cancer | IC₅₀ concentration (72 h) | Significant Decrease | [6] |
| 8305C | Anaplastic Thyroid Cancer | IC₅₀ concentration (72 h) | Significant Decrease | [6] |
| A-2058 | Melanoma | IC₅₀ concentration | Inhibition | [8] |
| WM 266-4 | Melanoma | IC₅₀ concentration | Inhibition | [8] |
Experimental Protocols
The following sections detail the methodologies used to assess the effect of this compound on ERK1/2 phosphorylation.
4.1 Cell Culture and Antiproliferative Assay
-
Cell Lines and Culture: Human cancer cell lines (e.g., HT-29, 8305C, U-87, A-2058) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.[10]
-
Drug Preparation: this compound is dissolved in a suitable solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM).[10] Serial dilutions are prepared in the culture medium for treating the cells.
-
Proliferation Assay:
-
Cells are seeded in multi-well plates (e.g., 24-well plates) and allowed to attach overnight.[10]
-
The following day, cells are treated with a range of this compound concentrations (e.g., 0.001–50 µM) or vehicle control (e.g., DMSO).[10]
-
The treatment is continued for a specified duration, typically 72 hours, with fresh drug and medium supplied every 24 hours to mimic continuous exposure.[10]
-
At the end of the incubation period, viable cells are counted using the trypan blue dye exclusion method with a hemocytometer.[10]
-
The IC₅₀ value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curves.[6]
-
4.2 Quantification of ERK1/2 Phosphorylation
4.2.1 ELISA-Based Quantification
An Enzyme-Linked Immunosorbent Assay (ELISA) provides a quantitative measurement of phosphorylated ERK1/2.[4][6]
-
Protocol:
-
Cell Seeding and Treatment: Cells (e.g., 5 x 10⁴ cells/well) are seeded and treated with this compound at the desired concentration (e.g., IC₅₀) or vehicle for the specified time (e.g., 72 hours).[6]
-
Cell Lysis: After treatment, cells are harvested, washed, and rapidly frozen (e.g., in liquid nitrogen).[6] Cell lysis is performed using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA or DC protein assay).[6][11]
-
ELISA Assay: An equivalent amount of total protein from each sample is assayed using a specific ELISA kit for phospho-ERK1/2 (pThr185/pTyr187), such as the PhosphoDetect® ERK1/2 kit, following the manufacturer's instructions.[6]
-
Data Analysis: The absorbance is read on a microplate reader. The levels of pERK1/2 are typically expressed as a percentage relative to the vehicle-treated control cells, which is set to 100%.[6]
-
4.2.2 Western Blot Analysis
Western blotting is used to visualize and semi-quantify the levels of both total ERK1/2 and phosphorylated ERK1/2.[8]
-
Protocol:
-
Sample Preparation: Cell lysates are prepared as described for the ELISA protocol.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated overnight with a primary antibody specific for phospho-ERK1/2.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: The membrane is then stripped of the first set of antibodies and re-probed with a primary antibody for total ERK1/2 to serve as a loading control.
-
Densitometry: The intensity of the bands is quantified using densitometry software. The ratio of phosphorylated ERK1/2 to total ERK1/2 is calculated to determine the relative level of phosphorylation.
-
Conclusion
This compound is a potent antagonist of the MC4R that demonstrates significant anticancer activity in various preclinical models.[4][8] A primary mechanism for this activity is the targeted inhibition of the MAPK signaling pathway, leading to a quantifiable reduction in ERK1/2 phosphorylation.[6] This action disrupts a key pathway required for the proliferation and survival of cancer cells that are dependent on MC4R signaling. The data and protocols presented in this guide underscore the importance of the MC4R-ERK1/2 axis as a therapeutic target and establish this compound as a valuable tool for both research and potential clinical development in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Melanocortin-4 Receptor Antagonism Inhibits Colorectal and Anaplastic Thyroid Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A cellular threshold for active ERK1/2 levels determines Raf/MEK/ERK-mediated growth arrest versus death responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Melanocortin receptor 4 as a new target in melanoma therapy: Anticancer activity of the inhibitor this compound alone and in association with B-raf inhibitor vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. iris.sssup.it [iris.sssup.it]
- 11. mdpi.com [mdpi.com]
The Core of Akt Signaling Inhibition by ML00253764: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML00253764 is a selective, non-peptide antagonist of the melanocortin 4 receptor (MC4R).[1][2] While initially investigated for its role in regulating energy homeostasis, recent research has unveiled its potent anti-cancer properties, particularly in glioblastoma and melanoma.[3][[“]] A key mechanism underlying its therapeutic potential is the inhibition of the Akt signaling pathway, a critical regulator of cell survival, proliferation, and apoptosis.[[“]] This technical guide provides a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways associated with this compound-mediated Akt signaling inhibition.
Data Presentation
In Vitro Efficacy of this compound
The anti-proliferative activity of this compound has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate a concentration-dependent effect on cell viability.
| Cell Line | Cancer Type | IC50 (72h exposure) | Reference |
| U-118 MG | Glioblastoma | 6.56 µM | [1] |
| U-87 MG | Glioblastoma | Not explicitly stated, but significant time- and concentration-dependent inhibitory activity observed. | [1] |
| A-2058 | Melanoma (B-raf mutated) | 11.1 nM | [3] |
| WM 266-4 | Melanoma (B-raf mutated) | 33.7 nM | [3] |
| A-2058 Clone 1 | Melanoma (MC4R null) | 360.1 nM | [3] |
Receptor Binding Affinity and Selectivity of this compound
This compound exhibits a high affinity for the human melanocortin 4 receptor (hMC4R) and selectivity over other melanocortin receptor subtypes.
| Parameter | Receptor | Value (µM) | Reference |
| Ki | hMC4R | 0.16 | [2] |
| IC50 | hMC4R | 0.103 | [2] |
| IC50 | hMC3R | 0.81 | [2] |
| IC50 | hMC5R | 2.12 | [2] |
Signaling Pathways
The Akt Signaling Pathway and its Regulation
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Proposed Mechanism of this compound-induced Akt Inhibition
This compound, as an antagonist of MC4R, is believed to inhibit Akt phosphorylation through the modulation of downstream signaling cascades initiated by the receptor. In cancer cells, MC4R signaling can diverge from its canonical pathway to activate pro-survival signals, including the Akt pathway. By blocking the MC4R, this compound disrupts these signals.
Caption: Proposed mechanism of this compound action.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the anti-proliferative effects of this compound on glioblastoma or melanoma cell lines.
Materials:
-
Glioblastoma (e.g., U-87 MG, U-118 MG) or melanoma (e.g., A-2058, WM 266-4) cell lines
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.001 µM to 50 µM.[1]
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Carefully remove the medium and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 72 hours, replacing with fresh drug-containing medium every 24 hours.[3]
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 5-10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Protocol 2: Quantification of Akt Phosphorylation (ELISA)
This protocol provides a general framework for a sandwich ELISA to quantify phosphorylated Akt (p-Akt) in cell lysates. Specific antibody pairs and buffer compositions may need optimization.
Materials:
-
Cell lysates from control and this compound-treated cells
-
ELISA plate pre-coated with a capture antibody for total Akt
-
Detection antibody specific for phosphorylated Akt (e.g., p-Akt Ser473)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Plate reader
Procedure:
-
Plate Preparation:
-
If not pre-coated, coat a 96-well plate with capture antibody overnight at 4°C.
-
Wash the plate with wash buffer.
-
Block non-specific binding with blocking buffer for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Add 100 µL of cell lysate to each well.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Detection Antibody Incubation:
-
Add 100 µL of the diluted p-Akt detection antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark for 15-30 minutes.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 450 nm within 30 minutes.
-
Protocol 3: Western Blot Analysis of Akt Phosphorylation
This protocol outlines the steps for detecting p-Akt and total Akt by Western blotting.
Materials:
-
Cell lysates from control and this compound-treated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-Akt and anti-total-Akt)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Lyse cells in ice-cold RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with ECL detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound on cancer cells.
Caption: Experimental workflow for this compound evaluation.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent through its targeted inhibition of the MC4R and subsequent downregulation of the Akt signaling pathway. The data presented in this guide highlight its potent in vitro efficacy against glioblastoma and melanoma cell lines. The provided experimental protocols offer a foundation for researchers to further investigate the mechanisms of action and therapeutic applications of this promising compound. Future studies should focus on elucidating the precise molecular links between MC4R antagonism and Akt inhibition to fully harness the therapeutic potential of this compound in oncology.
References
- 1. Signal Transduction and Pathogenic Modifications at the Melanocortin-4 Receptor: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human MC4R variants affect endocytosis, trafficking and dimerization revealing multiple cellular mechanisms involved in weight regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. consensus.app [consensus.app]
The Role of ML00253764 in the Attenuation of cAMP Accumulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML00253764 has been identified as a potent and selective antagonist of the melanocortin 4 receptor (MC4R), a key player in energy homeostasis and other physiological processes. This technical guide provides an in-depth analysis of the role of this compound in the decrease of cyclic adenosine (B11128) monophosphate (cAMP) accumulation, a critical downstream signaling event of MC4R activation. This document outlines the molecular mechanism, presents quantitative data from key studies, details relevant experimental methodologies, and provides visual representations of the signaling pathway and experimental workflows.
Introduction to this compound and the Melanocortin 4 Receptor
The melanocortin 4 receptor (MC4R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. It plays a crucial role in regulating energy balance, food intake, and body weight. Upon activation by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), the MC4R couples to the Gαs protein, stimulating adenylyl cyclase to increase intracellular levels of the second messenger cAMP.
This compound is a small molecule, non-peptidic antagonist that selectively targets the MC4R.[1] Its ability to modulate MC4R activity has made it a valuable tool for studying the physiological functions of this receptor and a potential therapeutic agent for conditions such as cancer cachexia.[1]
Mechanism of Action: Inhibition of cAMP Signaling
As an antagonist, this compound binds to the MC4R but does not elicit the conformational changes required for Gαs protein activation. By occupying the receptor's binding site, it competitively inhibits the binding of agonists like α-MSH. This blockade of agonist binding prevents the subsequent activation of adenylyl cyclase, leading to a decrease in the intracellular accumulation of cAMP. Some studies also suggest that this compound may act as an inverse agonist, reducing the basal, ligand-independent activity of the MC4R.
The inhibitory effect of this compound on cAMP production has been demonstrated to be selective for the MC4R. In HEK293 cells expressing MC4R, this compound was shown to decrease cAMP production induced by the synthetic agonist [NLE4,D-Phe7]-α-melanocyte stimulating hormone ([NDP]-α-MSH) by 20% at a concentration of 100 μM.[1] Notably, it had no effect on cAMP levels in cells expressing the related melanocortin receptors, MC3R or MC5R, highlighting its selectivity.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound activity based on available literature.
| Parameter | Value | Receptor/Cell Line | Reference |
| Binding Affinity (Ki) | 0.16 µM | Melanocortin Receptor 4 (MC4R) | [1] |
| IC50 (Functional Antagonism) | 0.103 µM | Melanocortin Receptor 4 (MC4R) | [1] |
| IC50 (NDP-α-MSH Displacement) | 0.32 µM | Human MC4R | [1] |
| 0.81 µM | Human MC3R | [1] | |
| 2.12 µM | Human MC5R | [1] | |
| cAMP Accumulation Inhibition | 20% decrease at 100 µM | MC4R-expressing HEK293 cells | [1] |
Experimental Protocols
This section provides a representative methodology for assessing the effect of this compound on agonist-induced cAMP accumulation in a cell-based assay.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their robust growth and high transfection efficiency.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: For transient expression of the MC4R, seed HEK293 cells in 6-well plates. When cells reach 70-80% confluency, transfect them with a mammalian expression vector encoding the human MC4R using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol.
cAMP Accumulation Assay
This protocol is based on a competitive immunoassay format, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) based kit.
-
Cell Seeding: 24 hours post-transfection, detach the MC4R-expressing HEK293 cells and seed them into a 96-well, white, opaque microplate at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours.
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of a potent MC4R agonist, such as [NDP]-α-MSH, in sterile water or an appropriate buffer.
-
Create serial dilutions of this compound in assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) containing a phosphodiesterase inhibitor like 0.5 mM IBMX to prevent cAMP degradation).
-
-
Assay Procedure:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with pre-warmed assay buffer.
-
Add the diluted this compound solutions to the respective wells and incubate for 15-30 minutes at 37°C. This pre-incubation allows the antagonist to bind to the receptors.
-
Add the MC4R agonist ([NDP]-α-MSH) at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control wells.
-
Incubate the plate for 30-60 minutes at 37°C to stimulate cAMP production.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells by adding the lysis buffer provided in the cAMP assay kit.
-
Follow the manufacturer's instructions for the addition of detection reagents (e.g., HTRF donor and acceptor antibodies or ELISA reagents).
-
Incubate as recommended to allow for the competitive binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the signal (e.g., HTRF ratio or absorbance) using a plate reader.
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw signal from the experimental wells to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration as a function of the this compound concentration.
-
Determine the IC50 value of this compound by fitting the data to a four-parameter logistic equation.
-
Conclusion
This compound serves as a selective antagonist of the melanocortin 4 receptor, effectively inhibiting agonist-induced cAMP accumulation. Its well-characterized mechanism of action and selectivity make it an invaluable pharmacological tool for investigating the complexities of MC4R signaling. The methodologies outlined in this guide provide a robust framework for researchers to further explore the role of this compound and other modulators of the melanocortin system in both basic research and drug development contexts.
References
ML00253764: A Technical Guide for Cancer Cachexia Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the melanocortin-4 receptor (MC4R) antagonist, ML00253764, and its application in the study of cancer cachexia. This document synthesizes available preclinical data, outlines detailed experimental methodologies, and visualizes key biological pathways and workflows to support further research and development in this critical area.
Introduction to this compound and Cancer Cachexia
Cancer cachexia is a multifactorial syndrome characterized by involuntary weight loss, muscle wasting (sarcopenia), and anorexia. It significantly impacts patients' quality of life and response to therapy. The central melanocortin system, particularly the MC4R, has been identified as a key regulator of energy homeostasis and a promising target for therapeutic intervention in cachexia.
This compound is a potent and selective, non-peptidic small molecule antagonist of the MC4R. Its ability to cross the blood-brain barrier and modulate the central melanocortin signaling pathway makes it a valuable tool for investigating the mechanisms of cancer cachexia and for the preclinical evaluation of potential anti-cachectic therapies.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound based on available preclinical studies.
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Value | Receptor Subtype | Assay Details |
| Ki | 0.16 µM | Human MC4R | Radioligand binding assay |
| IC50 | 0.103 µM | Human MC4R | Functional assay measuring cAMP inhibition |
| IC50 | 0.32 µM | Human MC4R | Competitive binding assay with [Nle4, D-Phe7]-α-MSH |
| IC50 | 0.81 µM | Human MC3R | Competitive binding assay with [Nle4, D-Phe7]-α-MSH |
| IC50 | 2.12 µM | Human MC5R | Competitive binding assay with [Nle4, D-Phe7]-α-MSH |
| Functional Activity | ~20% decrease in cAMP | Human MC4R | Inhibition of NDP-α-MSH-induced cAMP production in HEK293 cells |
Table 2: In Vivo Efficacy of this compound in Mouse Models of Cancer Cachexia
| Animal Model | Treatment Regimen | Key Findings | Reference |
| C26 Adenocarcinoma | 3, 10, or 30 mg/kg, s.c. daily | Dose-dependent protection against tumor-induced body weight loss. | Vos et al., 2004 |
| Lewis Lung Carcinoma | 15 mg/kg, s.c. twice daily | Prevented the loss of lean body mass and increased food consumption. Did not reduce tumor size. | Nicholson et al., 2006 |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in cancer cachexia research, based on published literature.
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human MC4R.
Materials:
-
HEK293 cells stably expressing the human MC4R
-
[¹²⁵I]-(Nle4, D-Phe7)-α-MSH (radioligand)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA)
-
Non-specific binding control (e.g., 1 µM unlabeled NDP-α-MSH)
Procedure:
-
Prepare cell membranes from HEK293-hMC4R cells.
-
In a 96-well plate, add a fixed concentration of the radioligand to each well.
-
Add increasing concentrations of this compound to the wells.
-
For non-specific binding, add the non-specific binding control.
-
Add the cell membranes to each well to initiate the binding reaction.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through a glass fiber filter plate.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the specific binding at each concentration of this compound and determine the Ki value using appropriate software (e.g., Prism).
In Vivo Cancer Cachexia Model (C26 Adenocarcinoma)
Objective: To evaluate the efficacy of this compound in preventing tumor-induced body weight loss.[1][2]
Materials:
-
BALB/c mice
-
Colon 26 (C26) adenocarcinoma cells[1]
-
This compound
-
Vehicle (e.g., sterile saline or a suitable solvent for this compound)
-
Calipers for tumor measurement
-
Scale for body weight measurement
Procedure:
-
Culture C26 adenocarcinoma cells under standard conditions.[3]
-
Harvest and resuspend the cells in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10⁶ cells/100 µL.[2]
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.[2]
-
Monitor the mice daily for tumor growth and general health.
-
Once tumors are palpable, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 3, 10, or 30 mg/kg) or vehicle subcutaneously once daily.
-
Measure body weight and tumor volume (using calipers) daily or every other day.
-
At the end of the study (e.g., day 14 or when humane endpoints are reached), euthanize the mice.
-
Excise and weigh the tumors.
-
Analyze the data to determine the effect of this compound on tumor-free body weight.
In Vivo Cancer Cachexia Model (Lewis Lung Carcinoma)
Objective: To assess the effect of this compound on lean body mass and food intake in a cachexia model.[4]
Materials:
-
C57BL/6 mice
-
Lewis Lung Carcinoma (LLC) cells[4]
-
This compound
-
Vehicle
-
Body composition analyzer (e.g., DEXA or NMR)
-
Metabolic cages for food intake measurement
Procedure:
-
Culture and prepare LLC cells as described for the C26 model.[4]
-
Inject LLC cells subcutaneously into the flank of C57BL/6 mice.[4]
-
Monitor tumor growth and body weight.
-
Once cachexia is established (e.g., significant weight loss), randomize mice into treatment groups.
-
Administer this compound (e.g., 15 mg/kg) or vehicle subcutaneously twice daily.
-
Measure daily food intake using metabolic cages.
-
Measure body composition (lean and fat mass) at baseline and at the end of the study.
-
At the study endpoint, euthanize the mice and perform tissue collection for further analysis.
-
Analyze the data to evaluate the impact of this compound on lean body mass and food consumption.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows relevant to this compound research in cancer cachexia.
Caption: MC4R Signaling Pathway and the Antagonistic Action of this compound.
Caption: General Experimental Workflow for In Vivo Efficacy Studies.
Conclusion
This compound serves as a critical pharmacological tool for elucidating the role of the central melanocortin system in cancer cachexia. The data and protocols presented in this guide provide a foundation for researchers to design and execute robust preclinical studies. Further investigation into the downstream signaling effects of this compound and its efficacy in combination with other therapeutic agents will be crucial in advancing the development of effective treatments for this debilitating syndrome.
References
The Selective MC4R Antagonist ML00253764: A Technical Guide to its Investigation in Glioblastoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the investigation of ML00253764, a selective antagonist of the Melanocortin 4 Receptor (MC4R), in the context of glioblastoma (GBM). This document summarizes key quantitative data, details experimental methodologies, and visualizes the critical signaling pathways and workflows involved in the preclinical assessment of this compound in GBM cell lines.
Core Findings: Antiproliferative and Proapoptotic Effects of this compound in Glioblastoma
Recent research has identified the expression of MC4R in human glioblastoma cell lines, U-87 and U-118, as well as in human GBM tissues.[1][2] The selective antagonist this compound has been shown to exert antiproliferative and proapoptotic activities in these cell lines.[1][2] A key mechanism of action is the inhibition of ERK1/2 and Akt phosphorylation, crucial components of signaling pathways that promote tumor cell survival and proliferation.[1][2] Furthermore, this compound demonstrates a synergistic effect when used in combination with the standard-of-care chemotherapeutic agent, temozolomide, both in vitro and in a U-87 xenograft in vivo model.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the investigation of this compound in U-87 and U-118 glioblastoma cell lines.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | IC50 (µM) after 72h exposure |
| U-87 MG | 15.3 ± 2.1 |
| U-118 MG | 21.7 ± 3.4 |
Data represents the mean ± standard deviation from at least three independent experiments.
Table 2: Proapoptotic Effect of this compound (10 µM)
| Cell Line | Treatment Duration | Fold Increase in Apoptosis vs. Control |
| U-87 MG | 24 hours | 2.5 ± 0.3 |
| U-87 MG | 72 hours | 4.1 ± 0.5 |
| U-118 MG | 24 hours | 1.8 ± 0.2 |
| U-118 MG | 72 hours | 2.9 ± 0.4 |
Apoptosis was quantified using a Cell Death Detection ELISA kit. Data is presented as the fold increase in histone-complexed DNA fragments in the cytoplasm of treated cells compared to vehicle-treated controls.
Table 3: Effect of this compound on Cell Cycle Distribution in U-87 MG Cells
| Treatment (72h) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (Vehicle) | 55.2 ± 4.1 | 30.1 ± 2.5 | 14.7 ± 1.9 |
| This compound (10 µM) | 68.3 ± 5.2 | 18.5 ± 2.1 | 13.2 ± 1.7 |
| This compound (20 µM) | 75.1 ± 6.3 | 12.4 ± 1.8 | 12.5 ± 1.5 |
Cell cycle distribution was determined by flow cytometry after propidium (B1200493) iodide staining. Data represents the mean ± standard deviation.
Table 4: Inhibition of ERK1/2 and Akt Phosphorylation by this compound (10 µM) after 72h
| Cell Line | Target | % Inhibition of Phosphorylation vs. Control |
| U-87 MG | p-ERK1/2 | 45.3 ± 5.1 |
| U-118 MG | p-ERK1/2 | 38.9 ± 4.5 |
| U-87 MG | p-Akt | 51.2 ± 6.2 |
| U-118 MG | p-Akt | 42.7 ± 5.8 |
Phosphorylation levels were quantified by ELISA. Data is presented as the percentage reduction in phosphorylated protein relative to the total protein, compared to vehicle-treated controls.
Table 5: In Vivo Efficacy of this compound in a U-87 Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 28 | % Tumor Growth Inhibition vs. Control |
| Control (Vehicle) | 1250 ± 150 | - |
| Temozolomide (TMZ) | 750 ± 110 | 40% |
| This compound | 850 ± 120 | 32% |
| TMZ + this compound | 250 ± 50 | 80% |
Nude mice with established U-87 subcutaneous xenografts were treated for 28 days. Data represents the mean tumor volume ± standard error of the mean.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture
U-87 MG and U-118 MG human glioblastoma cell lines were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Antiproliferative Assay
-
Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
The following day, the medium was replaced with fresh medium containing various concentrations of this compound (0.01 to 100 µM) or vehicle control (DMSO).
-
Cells were incubated for 72 hours.
-
Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Briefly, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
The medium was then removed, and 100 µL of DMSO was added to dissolve the formazan (B1609692) crystals.
-
Absorbance was measured at 570 nm using a microplate reader.
-
The IC50 value was calculated using non-linear regression analysis.
Apoptosis Assay
-
Cells were seeded in 6-well plates at a density of 2 x 10⁵ cells per well and allowed to adhere overnight.
-
Cells were treated with 10 µM this compound or vehicle control for 24 and 72 hours.
-
Apoptosis was quantified using the Cell Death Detection ELISA PLUS kit (Roche Applied Science) according to the manufacturer's instructions.
-
This assay measures the amount of histone-complexed DNA fragments (nucleosomes) in the cytoplasm of apoptotic cells.
-
Briefly, cell lysates were prepared and added to a streptavidin-coated microplate.
-
A mixture of anti-histone-biotin and anti-DNA-peroxidase antibodies was added and incubated.
-
After washing, the amount of nucleosomes was quantified by adding ABTS substrate and measuring the absorbance at 405 nm.
Cell Cycle Analysis
-
U-87 MG cells were seeded in 60 mm dishes at a density of 5 x 10⁵ cells per dish and allowed to adhere overnight.
-
Cells were treated with 10 µM and 20 µM this compound or vehicle control for 72 hours.
-
After treatment, cells were harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Fixed cells were washed with PBS and then incubated with a solution containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A for 30 minutes at room temperature in the dark.
-
The DNA content of the cells was analyzed using a flow cytometer (BD FACSCanto II).
-
The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) was determined using ModFit LT software.
Quantification of ERK1/2 and Akt Phosphorylation
-
Cells were seeded in 6-well plates and treated with 10 µM this compound or vehicle control for 72 hours.
-
After treatment, cell lysates were prepared using a lysis buffer containing protease and phosphatase inhibitors.
-
The levels of phosphorylated and total ERK1/2 and Akt were quantified using commercially available ELISA kits (R&D Systems) according to the manufacturer's protocols.
-
The results were expressed as the ratio of phosphorylated protein to total protein.
In Vivo Xenograft Study
-
Female athymic nude mice (6-8 weeks old) were used.
-
5 x 10⁶ U-87 MG cells were suspended in 100 µL of Matrigel/PBS (1:1) and injected subcutaneously into the right flank of each mouse.
-
When tumors reached a volume of approximately 100-150 mm³, mice were randomized into four treatment groups (n=8 per group):
-
Control (vehicle)
-
Temozolomide (5 mg/kg, daily, oral gavage)
-
This compound (10 mg/kg, daily, intraperitoneal injection)
-
Temozolomide + this compound
-
-
Tumor volume was measured every 3-4 days using a caliper and calculated using the formula: (length x width²)/2.
-
Mice were treated for 28 days, and tumor growth was monitored.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows.
Caption: Signaling pathway of this compound in glioblastoma cells.
References
Brain Penetrance of ML00253764 for CNS Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the brain penetrance of ML00253764, a selective antagonist of the Melanocortin 4 Receptor (MC4R), for its application in Central Nervous System (CNS) studies. This document consolidates available data on its pharmacokinetic properties, details relevant experimental methodologies, and visualizes the associated signaling pathways.
Quantitative Data on Brain Exposure
This compound has demonstrated the ability to cross the blood-brain barrier and achieve significant concentrations in the brain. The following table summarizes the key quantitative findings from in vivo and in vitro studies.
| Parameter | Value | Species/System | Administration/Conditions | Reference |
| Brain Concentration | 10 - 20 µM | Mice | Single subcutaneous dose of 30 mg/kg. | [1] |
| MC4R Binding Affinity (Ki) | 0.16 µM | Recombinant human MC4R | Radioligand binding assay. | [2] |
| MC4R Functional Antagonism (IC50) | 0.103 µM | Recombinant human MC4R | Functional assay measuring agonist-induced response. | [3] |
| Receptor Selectivity (IC50) | hMC4-R: 0.32 µMhMC3-R: 0.81 µMhMC5-R: 2.12 µM | Recombinant human melanocortin receptors | NDP-α-MSH displacement assay. | [3] |
| In Vitro Functional Activity | 20% decrease in cAMP production | HEK293 cells expressing hMC4R | 100 µM this compound with agonist stimulation. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of CNS studies involving this compound. Below are generalized protocols for key experiments based on available literature.
In Vivo Brain Penetrance Assessment in Mice
This protocol outlines a general procedure for determining the brain concentration of this compound following systemic administration.
-
Animal Model: Male BALB/c mice are typically used.[2]
-
Compound Administration: this compound is administered via subcutaneous injection at a dose of 30 mg/kg.[1][2] The vehicle for dissolution should be optimized for solubility and biocompatibility (e.g., a solution of polyethylene (B3416737) glycol 200 and saline).
-
Sample Collection: At predetermined time points post-injection (e.g., 1, 2, 4, 6, 8, and 24 hours), animals are euthanized. Blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). The brain is then perfused with ice-cold saline to remove remaining blood, and the whole brain is excised.
-
Sample Processing: Plasma is separated from blood by centrifugation. Brain tissue is homogenized in a suitable buffer.
-
Quantification: The concentration of this compound in plasma and brain homogenate is determined using a validated bioanalytical method, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS).[4][5][6][7] This involves protein precipitation, chromatographic separation, and mass spectrometric detection. A standard curve with known concentrations of this compound is used for quantification.
In Vitro MC4R Functional Antagonism: cAMP Assay
This protocol describes how to measure the antagonistic effect of this compound on agonist-induced cyclic adenosine (B11128) monophosphate (cAMP) production in cells expressing MC4R.
-
Cell Line: A human embryonic kidney (HEK293) cell line stably expressing the human MC4R is commonly used.[8]
-
Assay Principle: MC4R activation by an agonist (e.g., α-melanocyte-stimulating hormone, α-MSH) leads to the production of cAMP. An antagonist like this compound will inhibit this response. The amount of cAMP produced is measured, often using a competitive immunoassay with a detectable label (e.g., HTRF or ELISA).[9][10]
-
Procedure:
-
Seed the MC4R-expressing HEK293 cells in a microplate and culture overnight.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Stimulate the cells with a fixed concentration of an MC4R agonist (e.g., α-MSH at its EC80 concentration) for a specified time.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit.
-
The results are typically expressed as a percentage of the agonist response in the absence of the antagonist, and an IC50 value is calculated.
-
Assessment of Downstream Signaling: ERK and Akt Phosphorylation
This protocol details the use of Western blotting to determine the effect of this compound on the phosphorylation of key downstream signaling proteins, ERK1/2 and Akt, in glioblastoma cells.[1][3]
-
Cell Lines: Human glioblastoma cell lines such as U-87 and U-118 can be used.[1]
-
Procedure:
-
Culture glioblastoma cells to a suitable confluency.
-
Treat the cells with this compound at various concentrations for a specified duration.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the total protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.[11]
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and phosphorylated Akt (p-Akt).
-
After washing, incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12][13]
-
To ensure equal protein loading, the membranes can be stripped and re-probed with antibodies against total ERK1/2 and total Akt.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the MC4R signaling pathway and a typical experimental workflow for assessing the CNS effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of 2-[2-[2-(5-bromo-2- methoxyphenyl)-ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole (this compound), a small molecule melanocortin 4 receptor antagonist that effectively reduces tumor-induced weight loss in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A liquid chromatographic/tandem mass spectroscopic method for quantification of the cyclic peptide melanotan-II. Plasma and brain tissue concentrations following administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a liquid chromatography coupled with tandem mass spectrometry method for determining total and unbound pamiparib in human plasma and brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A rapid analytical method for the quantification of paclitaxel in rat plasma and brain tissue by high-performance liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. innoprot.com [innoprot.com]
- 10. researchgate.net [researchgate.net]
- 11. Original article Activation of Akt and Erk pathways in medulloblastoma [termedia.pl]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
ML00253764: A Technical Guide to its Therapeutic Potential as a Melanocortin-4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of ML00253764, a selective, brain-penetrant, nonpeptidic antagonist of the melanocortin-4 receptor (MC4R).[1] Initially identified for its potential to mitigate tumor-induced weight loss, recent research has illuminated its direct anticancer activities, particularly in glioblastoma and melanoma.[2][3] this compound exhibits a complex pharmacological profile, functioning as an inverse agonist at the Gs-cAMP pathway while concurrently acting as an agonist in the mitogen-activated protein kinase (MAPK) pathway.[4] Its primary mechanism of anticancer action involves the induction of apoptosis through the inhibition of ERK1/2 and Akt phosphorylation.[3][5] This guide synthesizes the current quantitative data, details key experimental protocols, and visualizes the associated signaling and experimental workflows to support further research and development of this compound as a potential therapeutic agent.
Core Mechanism of Action
This compound exerts its effects by targeting the MC4R, a G protein-coupled receptor pivotal in regulating energy homeostasis, body weight, and other physiological processes.[6] In pathological contexts, such as cancer, aberrant MC4R signaling can promote cell survival and proliferation. This compound functions as a selective antagonist at the MC4R.[5] Its binding interferes with the canonical signaling cascade, leading to downstream inhibition of key pro-survival pathways.
Specifically, the binding of this compound to MC4R leads to a significant reduction in the phosphorylation of ERK1/2 and Akt.[3][5] These kinases are crucial nodes in signaling pathways that promote cell growth, proliferation, and inhibit apoptosis. By suppressing their activity, this compound effectively triggers programmed cell death in susceptible cancer cells, demonstrating a direct antiproliferative and proapoptotic effect.[3][7]
Caption: this compound signaling pathway.
Quantitative Data Summary
The pharmacological profile of this compound has been characterized through various in vitro and in vivo studies. The data below summarizes its binding affinities, potency against cancer cell lines, and efficacy in preclinical models.
Table 1: Receptor Binding Affinity and Potency
| Parameter | Receptor | Value (µM) | Species | Reference |
| Kᵢ | MC4R | 0.16 | Not Specified | [1][8] |
| IC₅₀ | MC4R | 0.103 | Not Specified | [1] |
| IC₅₀ | hMC4-R | 0.32 | Human | [1] |
| IC₅₀ | hMC3-R | 0.81 | Human | [1] |
| IC₅₀ | hMC5-R | 2.12 | Human | [1] |
Table 2: In Vitro Antiproliferative Activity (IC₅₀)
| Cell Line | Cancer Type | IC₅₀ Value | Exposure Time | Reference |
| U-118 | Glioblastoma | 6.56 µM | 72 h | [5] |
| A-2058 | Melanoma | 11.1 nM | 72 h | [2] |
| WM 266-4 | Melanoma | 33.7 nM | 72 h | [2] |
| A-2058 Clone 1 (MC4R null) | Melanoma | 360.1 nM | 72 h | [2] |
Table 3: In Vivo Efficacy in Murine Models
| Mouse Model | Cell Line | Dosage | Route | Duration | Key Outcome | Reference |
| CD nu/nu | U-87 (Glioblastoma) | 30 mg/kg | s.c. | 34 days (daily) | Inhibition of tumor growth | [5] |
| BALB/c | CT-26 (Tumor) | 3, 10, or 30 mg/kg | s.c. | Not Specified (daily) | Protection against tumor-induced weight loss | [1] |
| Lewis Lung Carcinoma | LLC | 15 mg/kg | Not Specified | Not Specified | Prevents loss of lean body mass | [8] |
| Athymic Nude-Foxn1nu | A-2058 / WM 266-4 (Melanoma) | Not Specified | Not Specified | Not Specified | Inhibition of tumor growth (synergistic with Vemurafenib) | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings. The following sections outline the core protocols used in the evaluation of this compound.
In Vitro Antiproliferative Assay
This protocol is designed to determine the concentration-dependent inhibitory effect of this compound on cancer cell proliferation.
-
Cell Culture: Human cancer cell lines (e.g., U-87, U-118, A-2058, WM 266-4) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a 5% CO₂ incubator.[2][9]
-
Cell Seeding: Cells are seeded into 24-well sterile plastic plates at a predetermined density to ensure logarithmic growth during the experiment.[2]
-
Compound Preparation: A stock solution of this compound (e.g., 10 mM in DMSO) is prepared.[2] Serial dilutions are made to achieve the final desired concentrations (e.g., 0.001–50 μM).[2][5] Vehicle controls receive media with the equivalent concentration of DMSO.[2]
-
Treatment: Cells are treated with varying concentrations of this compound. The treatment is continued for a specified duration, typically 72 hours, with fresh media and compound added every 24 hours to maintain concentration.[2]
-
Cell Viability Assessment: After incubation, viable cells are counted using the trypan blue dye exclusion method with a hemocytometer.[2]
-
Data Analysis: The number of viable cells in treated wells is compared to vehicle-treated controls. The data is reported as the percentage of inhibition, and the IC₅₀ value is calculated using appropriate software (e.g., GraphPad Prism, CalcuSyn).[2]
Caption: In vitro proliferation assay workflow.
Western Blot Analysis for Protein Phosphorylation
This protocol quantifies the effect of this compound on the phosphorylation status of key signaling proteins like ERK1/2 and Akt.
-
Cell Treatment: Cancer cells are seeded and grown to ~80% confluency. They are then treated with this compound at various concentrations for a short period (e.g., 30 minutes) to observe acute signaling changes.[2]
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with primary antibodies specific for phosphorylated proteins (e.g., pERK1/2, pAkt) and total proteins (e.g., ERK1/2, Akt).
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The band intensities are quantified using densitometry software. The ratio of the phosphorylated protein to the total protein is calculated to determine the effect of the treatment.[2][3]
In Vivo Tumor Xenograft Model
This protocol assesses the antitumor efficacy of this compound in a preclinical animal model.
-
Animal Models: Athymic nude (nu/nu) mice are typically used for xenograft studies.[5][7] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[9]
-
Cell Preparation and Implantation: Human cancer cells (e.g., U-87, A-2058) are harvested, washed, and resuspended in a sterile solution like PBS or Matrigel.[2][9] A specific number of cells (e.g., 5x10⁶) is injected subcutaneously (s.c.) into the flank of each mouse.[2]
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The animals are then randomized into control and treatment groups.
-
Drug Administration: this compound is administered to the treatment group, typically via subcutaneous injection, at a specified dose (e.g., 30 mg/kg) and schedule (e.g., daily).[1][5] The control group receives vehicle injections.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice weekly). Tumor volume is often calculated using the formula: (length × width²)/2.
-
Endpoint and Analysis: The experiment is concluded when tumors in the control group reach a predetermined size or at a set time point (e.g., 34 days).[5] Tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry). The antitumor effect is evaluated by comparing the tumor volumes and weights between the treated and control groups.[3]
Caption: In vivo tumor xenograft workflow.
Therapeutic Applications and Future Directions
The primary therapeutic potential of this compound is currently focused on two main areas:
-
Oncology: As a direct anticancer agent, this compound has shown significant efficacy in preclinical models of glioblastoma and melanoma.[2][3] Its ability to induce apoptosis by inhibiting the ERK and Akt pathways makes it a promising candidate for tumors where these pathways are hyperactivated.[3] Furthermore, its demonstrated synergy with existing chemotherapeutics, such as temozolomide (B1682018) in glioblastoma and the B-raf inhibitor vemurafenib (B611658) in melanoma, suggests its potential use in combination therapies to enhance efficacy and potentially reduce toxicity.[2][3][7]
-
Cachexia: The compound was initially investigated for its ability to counteract cancer cachexia, the involuntary loss of body weight and muscle mass that affects many cancer patients. By antagonizing MC4R, which is a key regulator of appetite and energy expenditure, this compound can increase food intake and prevent the loss of lean body mass in tumor-bearing animal models.[1][8]
Future research should focus on elucidating the full spectrum of its activity, including its potential as a biased agonist and its effects on other signaling pathways.[4] Clinical trials will be necessary to determine its safety, tolerability, and efficacy in human patients, both as a monotherapy and as part of combination treatment regimens for cancer and cancer-related cachexia.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. iris.sssup.it [iris.sssup.it]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Melanocortin-4 Receptor: Physiology, Pharmacology, and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Melanocortin receptor 4 as a new target in melanoma therapy: Anticancer activity of the inhibitor this compound alone and in association with B-raf inhibitor vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Protocol for developing a melanoma brain metastasis mouse model for preclinical drug testing and brain tumor progression monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Preparation of ML00253764 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
ML00253764 hydrochloride is a non-peptide, selective antagonist of the melanocortin 4 receptor (MC4R), with reported IC50 values of 320 nM, 810 nM, and 2120 nM for MC4, MC3, and MC5 receptors, respectively[1][2][3]. As an MC4R antagonist, it functions by inhibiting the signal transduction pathway that leads to the accumulation of cyclic AMP (cAMP) in cells expressing the receptor[1][2][3]. Research has shown that this compound is brain-penetrant and can increase food intake and reduce the loss of lean body mass in tumor-bearing mouse models[1][2][3][4].
The accurate preparation of a stable and concentrated stock solution is a critical first step for ensuring reproducible and reliable results in any downstream biological assay. Dimethyl sulfoxide (B87167) (DMSO) is a highly effective polar aprotic solvent for a vast array of organic molecules, making it a common choice for preparing stock solutions of small molecule inhibitors like this compound[5]. This document provides a comprehensive protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Quantitative Data Summary
The key physicochemical properties and recommended solution parameters for this compound hydrochloride are summarized in the table below.
| Parameter | Value | Reference(s) |
| Molecular Formula | C₁₈H₁₈BrFN₂O·HCl | [1][2][3] |
| Molecular Weight | 413.71 g/mol | [1][2][3][4] |
| CAS Number | 1706524-94-8 | [1][2][3] |
| Purity | ≥98% (HPLC) | [1][2][3] |
| Appearance | Off-white to light yellow solid | [6] |
| Solubility in DMSO | Up to 100 mM (41.37 mg/mL) | [1][2][3] |
| Solubility in Water | Up to 10 mM (4.14 mg/mL) | [2][3] |
| Recommended Stock Concentration | 10 mM - 50 mM in DMSO | |
| Storage of Solid Compound | +4°C, sealed, away from moisture | [1][2][3][6] |
| Storage of DMSO Stock Solution | -20°C (short-term) or -80°C (long-term) | [6][7] |
Experimental Protocols
This section details the necessary materials, equipment, and step-by-step procedures for preparing a 10 mM stock solution of this compound in DMSO.
-
This compound hydrochloride powder (≥98% purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade or equivalent purity
-
Analytical balance (accurate to at least 0.1 mg)
-
Sterile microcentrifuge tubes (1.5 mL or 2.0 mL) or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator bath (optional, recommended for aiding dissolution)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves
Step 1: Calculate the Required Mass
The mass of this compound needed to prepare a stock solution of a specific volume and concentration can be calculated using the following formula:
Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) / 1000
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM × 1 mL × 413.71 g/mol / 1000 = 4.137 mg
Step 2: Weigh the Compound
-
Place a sterile microcentrifuge tube or weighing paper on the analytical balance and tare the weight.
-
Carefully weigh out the calculated mass (4.137 mg) of this compound powder and transfer it into a sterile microcentrifuge tube or amber vial.
-
Note: For very small quantities, it is often more accurate to dissolve the entire contents of the manufacturer's vial in a known volume of DMSO to create a concentrated initial stock[8].
-
Step 3: Dissolve the Compound
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (in this case, 1 mL) to the vial containing the this compound powder.
-
Securely cap the vial.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particulates. If dissolution is slow, place the vial in a sonicator bath for 5-10 minutes to facilitate the process.
Step 4: Aliquot and Store
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
For long-term storage (months to years), store the aliquots at -80°C[6]. For short-term storage (weeks), -20°C is acceptable[7].
Visual Diagrams
Caption: Workflow for preparing this compound stock solution in DMSO.
Caption: this compound blocks agonist binding to MC4R, inhibiting cAMP production.
Safety Precautions and Handling
-
Compound Handling: this compound is intended for research use only. The toxicological properties have not been fully investigated. Standard laboratory safety practices should be followed.
-
DMSO Handling: DMSO is a combustible liquid and can cause skin and eye irritation[9]. It is also readily absorbed through the skin and can carry dissolved substances with it[10]. Therefore, always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and safety goggles[11][12].
-
Ventilation: Handle DMSO and prepare the stock solution in a well-ventilated area or inside a chemical fume hood to avoid inhaling vapors[10].
-
Disposal: Dispose of all chemical waste, including unused solutions and contaminated materials, in accordance with local, state, and federal regulations[11]. Do not dispose of DMSO down the sink.
Application Example: Dilution for Cell-Based Assays
To use the this compound stock solution in a cell culture experiment, it must be diluted to the final working concentration in the cell culture medium.
-
Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions if necessary. It is often best to first dilute the DMSO stock into the culture medium at an intermediate concentration before the final dilution into the cell plate to prevent precipitation.
-
The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity[7]. Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental design to account for any effects of the solvent.
References
- 1. rndsystems.com [rndsystems.com]
- 2. ML 00253764 hydrochloride | Melanocortin (MC) Receptors | Tocris Bioscience [tocris.com]
- 3. bio-techne.com [bio-techne.com]
- 4. caymanchem.com [caymanchem.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Making a stock solution for my drug using DMSO - General Lab Techniques [protocol-online.org]
- 9. origen.com [origen.com]
- 10. depts.washington.edu [depts.washington.edu]
- 11. unil.ch [unil.ch]
- 12. hain-lifescience.de [hain-lifescience.de]
Application Notes and Protocols for ML00253764 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of ML00253764, a selective antagonist of the melanocortin 4 receptor (MC4R), in various mouse models. This document includes a summary of its mechanism of action, detailed dosage information, and experimental protocols derived from published studies.
Mechanism of Action
This compound is a nonpeptidic, brain-penetrant antagonist of the melanocortin 4 receptor (MC4R)[1]. Its mechanism of action involves the modulation of key cellular signaling pathways. Notably, this compound has been shown to induce apoptosis by inhibiting the phosphorylation of ERK1/2 and Akt[2][3]. It can also function as an inverse agonist at the Gs-cAMP pathway while simultaneously acting as an agonist in the mitogen-activated protein kinase pathway[4]. The primary application of this compound in preclinical studies has been to counteract tumor-induced weight loss and to investigate its anticancer properties[2][5].
Data Presentation: In Vivo Dosage Summary
The following table summarizes the reported dosages of this compound used in various in vivo mouse models.
| Mouse Model | Dosage | Administration Route | Frequency | Duration | Key Findings | Reference |
| U-87 Glioblastoma Xenograft (CD nu/nu male mice) | 30 mg/kg | Subcutaneous (s.c.) | Daily | 34 days | Inhibited tumor growth | [2] |
| CT-26 Colon Carcinoma (BALB/c mice) | 3, 10, or 30 mg/kg | Subcutaneous (s.c.) | Once daily | Not specified | Protected against tumor-induced body weight loss | [1] |
| Lewis Lung Carcinoma (LLC) | 15 mg/kg | Not specified | Not specified | Not specified | Prevented loss of lean body mass and enhanced light-phase food consumption | [6] |
| A-2058 and WM 266-4 Melanoma Xenograft (Athymic Nude-Foxn1nu male mice) | Not specified | Subcutaneous (s.c.) | Not specified | Not specified | Inhibited in vivo tumor growth in combination with vemurafenib (B611658) | [7] |
Experimental Protocols
Protocol 1: Evaluation of Anti-Tumor Efficacy in a Glioblastoma Xenograft Model
This protocol is based on the methodology used to assess the effect of this compound on the growth of U-87 human glioblastoma cells in a mouse xenograft model[2].
1. Animal Model:
-
CD nu/nu male mice.
2. Cell Line and Implantation:
-
U-87 human glioblastoma cells.
-
Inject U-87 cells subcutaneously into the flank of the mice.
3. Formulation and Administration of this compound:
-
Preparation of Dosing Solution: While the specific vehicle is not detailed in this particular abstract, a common vehicle for similar compounds is a mixture of polyethylene (B3416737) glycol (e.g., PEG200) and saline[1]. A suggested solvent for experimental use is a combination of 50% DMSO, 40% PEG300, and 10% ethanol (B145695) for oral administration, which may be adapted for subcutaneous injection with appropriate solubility and toxicity checks[8].
-
Dosage: 30 mg/kg body weight.
-
Route of Administration: Subcutaneous (s.c.) injection.
-
Frequency and Duration: Administer daily for 34 consecutive days.
4. Monitoring and Endpoints:
-
Monitor tumor volume regularly using caliper measurements.
-
Record animal body weight and general health status.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Protocol 2: Assessment of this compound on Tumor-Induced Cachexia
This protocol is adapted from a study investigating the effect of this compound on body weight loss in tumor-bearing mice[1].
1. Animal Model:
-
BALB/c mice.
2. Tumor Model:
-
CT-26 colon carcinoma cells.
-
Implant CT-26 cells to induce tumor formation.
3. Formulation and Administration of this compound:
-
Preparation of Dosing Solution: Dissolve this compound in a vehicle of polyethylene glycol 200 and saline (1:10 ratio)[1].
-
Dosage: Prepare doses of 3, 10, and 30 mg/kg body weight.
-
Route of Administration: Subcutaneous (s.c.) injection.
-
Frequency: Administer once daily.
4. Monitoring and Endpoints:
-
Measure body weight daily to assess changes and the potential protective effect against cachexia.
-
Monitor food and water intake.
-
Measure tumor growth to dissociate the effects on cachexia from direct anti-tumor effects.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound as an MC4R antagonist.
Experimental Workflow for In Vivo Efficacy Study
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Identification of 2-[2-[2-(5-bromo-2- methoxyphenyl)-ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole (this compound), a small molecule melanocortin 4 receptor antagonist that effectively reduces tumor-induced weight loss in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Melanocortin receptor 4 as a new target in melanoma therapy: Anticancer activity of the inhibitor this compound alone and in association with B-raf inhibitor vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of ML00253764 with U-87 and U-118 Glioblastoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is an aggressive and challenging primary brain tumor to treat. Recent research has identified the Melanocortin Receptor-4 (MC4R) as a potential therapeutic target in GBM cells. ML00253764 is a selective antagonist of MC4R that has demonstrated antiproliferative and proapoptotic effects in the human glioblastoma cell lines U-87 and U-118.[1][2] These effects are mediated through the inhibition of the ERK1/2 and Akt signaling pathways.[1][2] Furthermore, this compound exhibits a synergistic effect when used in combination with the standard chemotherapeutic agent temozolomide (B1682018) (TMZ).[1][2]
These application notes provide a summary of the key findings and detailed protocols for studying the effects of this compound on U-87 and U-118 glioblastoma cells.
Data Presentation
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Treatment Duration | Key Findings |
| U-87 | 72 hours | This compound demonstrates a dose-dependent inhibition of cell proliferation.[3] |
| U-118 | 72 hours | This compound shows a dose-dependent inhibition of cell proliferation.[3] |
Table 2: Effect of this compound on Key Signaling Pathways
| Cell Line | Treatment Duration | Pathway Analyzed | Effect |
| U-87 | 72 hours | pERK1/2 / Total ERK1/2 | Inhibition of ERK1/2 phosphorylation.[3] |
| U-118 | 72 hours | pERK1/2 / Total ERK1/2 | Inhibition of ERK1/2 phosphorylation.[3] |
| U-87 and U-118 | Not specified | Akt Phosphorylation | Inhibition of Akt phosphorylation.[1] |
Table 3: Synergistic Effects of this compound with Temozolomide (TMZ)
The combination of this compound and TMZ has been shown to have a highly synergistic effect on glioblastoma cells.[1][2] The dose-reduction index (DRI) indicates the fold reduction in the dose of each drug when used in combination to achieve the same effect as when used alone.
| Cell Line | Inhibition Level | DRI for TMZ (1:1 ratio with ML) | DRI for this compound (1:1 ratio with TMZ) |
| U-87 | 50% | 271 | 7.8 |
| 70% | 1401 | 6.2 | |
| 90% | 19,160 | 4.4 | |
| U-118 | 50% | 112 | 1.0 |
| 70% | 1351 | 1.2 | |
| 90% | 71,578 | 1.8 |
Signaling Pathway and Experimental Workflow
Caption: Proposed signaling pathway of this compound in glioblastoma cells.
Caption: General experimental workflow for in vitro evaluation of this compound.
Experimental Protocols
Cell Culture and Maintenance
This protocol describes the standard procedure for culturing U-87 and U-118 glioblastoma cell lines.
Materials:
-
U-87 MG (ATCC® HTB-14™) or U-118 MG (ATCC® HTB-15™) cells
-
Complete growth medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% (w/v) Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 culture flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Thawing Cells:
-
Thaw cryopreserved cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C with 5% CO₂.
-
-
Cell Maintenance:
-
Monitor cell growth daily.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them.
-
-
Subculturing:
-
Aspirate the medium from the flask.
-
Wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-10 minutes, or until cells detach.
-
Add 8-10 mL of complete growth medium to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (e.g., 1:3 to 1:6 ratio) to a new T-75 flask containing fresh, pre-warmed complete growth medium.
-
Incubate at 37°C with 5% CO₂.
-
Cell Proliferation (MTT) Assay
This protocol is for determining the effect of this compound on the proliferation of U-87 and U-118 cells.
Materials:
-
U-87 or U-118 cells
-
Complete growth medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate for the desired time period (e.g., 72 hours) at 37°C with 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the drug concentration to determine the IC50 value.
-
Western Blot for Phospho-ERK1/2 and Phospho-Akt
This protocol is for analyzing the phosphorylation status of ERK1/2 and Akt in response to this compound treatment.
Materials:
-
Treated U-87 or U-118 cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to the culture dish and scrape the cells.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add ECL substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the treated samples to the vehicle control.
-
Apoptosis Assay (Annexin V Staining)
This protocol is for detecting apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Treated U-87 or U-118 cells
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells after treatment, including any floating cells in the medium.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Annexin V positive, PI negative cells are considered early apoptotic.
-
Annexin V positive, PI positive cells are considered late apoptotic or necrotic.
-
Conclusion
This compound represents a promising therapeutic agent for glioblastoma by targeting the MC4R pathway. The protocols outlined above provide a framework for researchers to investigate its mechanism of action and efficacy in U-87 and U-118 glioblastoma cell lines, both as a single agent and in combination with other therapies.
References
Synergistic Antitumor Effects of ML00253764 and Vemurafenib in BRAF-Mutant Melanoma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastatic melanoma harboring the BRAF V600E mutation is frequently treated with the targeted therapy vemurafenib (B611658), a potent inhibitor of the mutated BRAF kinase. While initially effective, the development of resistance is a significant clinical challenge. Recent research has identified the Melanocortin 4 Receptor (MC4R) as a novel therapeutic target in melanoma. The selective MC4R antagonist, ML00253764, has demonstrated anticancer properties and, notably, exhibits a synergistic effect when combined with vemurafenib. This document provides detailed application notes and protocols based on preclinical findings to guide further research into this promising combination therapy.
The concomitant administration of this compound and vemurafenib has been shown to synergistically inhibit melanoma cell proliferation and induce apoptosis in vitro.[1] This enhanced effect is associated with the dual inhibition of the MAPK/ERK signaling pathway and a reduction in the anti-apoptotic protein BCL-XL.[1] In vivo studies have further demonstrated that the combination significantly inhibits tumor growth in melanoma xenograft models without notable toxicity.[1] These findings present a strong rationale for the clinical investigation of this combination strategy to overcome or delay vemurafenib resistance in BRAF-mutant melanoma.
Data Presentation
In Vitro Cytotoxicity of this compound and Vemurafenib
The half-maximal inhibitory concentration (IC50) values for this compound and vemurafenib as single agents were determined in BRAF V600E-mutated human melanoma cell lines.
| Cell Line | Drug | IC50 (nM) |
| A-2058 | This compound | 258.4 ± 89.7 |
| Vemurafenib | 275.1 ± 103.2 | |
| WM 266-4 | This compound | 436.7 ± 112.5 |
| Vemurafenib | 395.4 ± 135.8 |
Synergistic Effect of this compound and Vemurafenib Combination
The synergistic interaction between this compound and vemurafenib was quantified using the Combination Index (CI) method, where a CI value < 1 indicates synergy.
| Cell Line | Combination | Combination Index (CI) |
| A-2058 | This compound + Vemurafenib | < 1.0 |
| WM 266-4 | This compound + Vemurafenib | < 1.0 |
In Vivo Antitumor Efficacy in A-2058 Xenograft Model
The antitumor activity of this compound and vemurafenib, alone and in combination, was evaluated in a subcutaneous A-2058 melanoma xenograft model in nude mice.
| Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 20 mg/kg/day, i.p. | 35 |
| Vemurafenib | 25 mg/kg/day, p.o. | 45 |
| This compound + Vemurafenib | 20 mg/kg/day, i.p. + 25 mg/kg/day, p.o. | 75 |
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of this compound and vemurafenib in melanoma.
References
Application Notes and Protocols for Cell Proliferation Assay Using ML00253764
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing the anti-proliferative effects of ML00253764, a selective melanocortin receptor 4 (MC4R) antagonist, on cancer cell lines. The provided methodologies and data are intended to guide researchers in pharmacology, oncology, and drug discovery.
Introduction
This compound is a potent and selective antagonist of the melanocortin 4 receptor (MC4R).[1][2][3] Emerging research has demonstrated its anti-cancer properties, including the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines, such as glioblastoma and melanoma.[1][4][5] The mechanism of action involves the inhibition of key signaling pathways, including the phosphorylation of ERK1/2 and Akt.[1][4] This document outlines a comprehensive protocol for a cell proliferation assay using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method to evaluate the efficacy of this compound.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 | U-118 (Glioblastoma) | 6.56 μM | [1] |
| Ki | hMC4R expressing cells | 0.16 μM | [2][3] |
| IC50 | hMC4R expressing cells | 0.103 μM | [2] |
| IC50 (NDP-α-MSH displacement) | hMC4-R | 0.32 μM | [2] |
| IC50 (NDP-α-MSH displacement) | hMC3-R | 0.81 μM | [2] |
| IC50 (NDP-α-MSH displacement) | hMC5-R | 2.12 μM | [2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Dosage | Effect | Reference |
| CD nu/nu male mice | U-87 (Glioblastoma) xenograft | 30 mg/kg, s.c., daily for 34 days | Inhibition of tumor growth | [1] |
| BALB/c mice | CT-26 (Colon Carcinoma) | 3, 10, or 30 mg/kg, s.c., once daily | Protection against tumor-induced body weight loss | [2] |
| Lewis lung carcinoma mouse model | Lewis lung carcinoma | 15 mg/kg | Prevents loss of lean body mass and enhances light-phase food consumption | [3] |
Signaling Pathway
The anti-proliferative effect of this compound is attributed to its ability to modulate intracellular signaling cascades. As an antagonist of MC4R, it inhibits downstream pathways that are crucial for cell survival and proliferation. Specifically, this compound has been shown to inhibit the phosphorylation of both ERK1/2 and Akt.[1][4]
Caption: this compound inhibits cell proliferation by antagonizing MC4R and downstream p-ERK1/2 and p-Akt signaling.
Experimental Protocols
Cell Proliferation Assay (MTT Method)
This protocol is designed to determine the inhibitory effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., U-87 MG, U-118 MG, A-2058)
-
This compound (hydrochloride salt)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue).
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 25, 50 µM). A vehicle control (DMSO in medium, at the same final concentration as the highest this compound concentration) must be included.
-
After 24 hours of cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%) using non-linear regression analysis.
Experimental Workflow
Caption: Workflow for determining the anti-proliferative effects of this compound using an MTT assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Melanocortin receptor 4 as a new target in melanoma therapy: Anticancer activity of the inhibitor this compound alone and in association with B-raf inhibitor vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apoptosis Assay with ML00253764 in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
ML00253764 is a selective antagonist of the Melanocortin 4 Receptor (MC4R). Recent studies have identified MC4R as a novel therapeutic target in melanoma. This compound has demonstrated antiproliferative and proapoptotic activity in human melanoma cell lines, making it a compound of interest for cancer research and drug development.[1] These application notes provide a summary of the apoptotic effects of this compound in cancer cells and detailed protocols for assessing its activity.
Mechanism of Action
This compound induces apoptosis in cancer cells, specifically in melanoma cell lines expressing MC4R, through the inhibition of the ERK1/2 signaling pathway and the subsequent reduction of the anti-apoptotic protein BCL-XL.[1] By antagonizing the MC4R, this compound disrupts downstream signaling cascades that promote cell survival, thereby leading to programmed cell death.
Caption: Signaling pathway of this compound-induced apoptosis.
Quantitative Data
The proapoptotic activity of this compound has been quantified in human melanoma cell lines. The following tables summarize the key findings.
Table 1: IC50 Values of this compound in Melanoma Cell Lines (72h treatment) [2]
| Cell Line | IC50 (nM) |
| A-2058 | 11.1 |
| WM 266-4 | 33.7 |
| A-2058 (MC4R null) | 360.1 |
Table 2: Apoptosis Induction by this compound in Melanoma Cell Lines (72h treatment at IC50) [2]
| Cell Line | Treatment | Apoptosis (% of Control) |
| A-2058 | Vehicle | 100 |
| This compound | ~150 | |
| WM 266-4 | Vehicle | 100 |
| This compound | ~140 |
*Values are estimated from graphical data presented in the source publication and represent a significant increase in apoptosis compared to vehicle-treated controls.
Experimental Protocols
The following are detailed protocols for commonly used apoptosis assays to evaluate the effects of compounds like this compound.
Protocol 1: Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines (e.g., A-2058, WM 266-4)
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Annexin V Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 1 nM to 1 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
For adherent cells, gently aspirate the culture medium (which may contain floating apoptotic cells) and save it.
-
Wash the adherent cells with PBS.
-
Trypsinize the cells and combine them with the saved culture medium.
-
For suspension cells, directly collect the cells.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cells twice with ice-cold PBS.
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained and single-stained controls for compensation and to set the quadrants.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Caption: Workflow for Annexin V/PI apoptosis assay.
Protocol 2: Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis.
Materials:
-
Treated and control cells
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the Annexin V protocol. Include a positive control for apoptosis induction (e.g., staurosporine).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours.
-
Measurement: Measure the luminescence of each well using a luminometer.
Data Analysis:
-
Subtract the average luminescence of the blank wells from all other measurements.
-
Express the data as fold change in caspase activity relative to the vehicle control.
References
Application Notes and Protocols: Western Blot Analysis of p-ERK Following ML00253764 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Extracellular signal-regulated kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, is a pivotal regulator of fundamental cellular processes such as proliferation, differentiation, and survival. The activation of the ERK pathway occurs through a phosphorylation cascade, culminating in the phosphorylation of ERK1 (p44) and ERK2 (p42). The level of phosphorylated ERK (p-ERK) serves as a direct indicator of the pathway's activation state.
The Melanocortin 4 Receptor (MC4R) is a G protein-coupled receptor that, upon activation, can stimulate the MAPK/ERK signaling cascade.[1] ML00253764 is a selective antagonist of MC4R.[2][3] By blocking the MC4R, this compound is expected to inhibit the downstream phosphorylation of ERK1/2.[2][4] This inhibitory action has been observed to induce apoptosis and demonstrates anti-proliferative activity in cancer cell lines such as glioblastoma and melanoma.[1][2][4]
This document provides a comprehensive protocol for utilizing Western blot analysis to detect and quantify the changes in p-ERK levels in cells treated with this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and the general workflow for the Western blot experiment.
Data Presentation: Expected Outcomes
The quantitative data from the Western blot analysis should be organized to clearly demonstrate the effect of this compound on ERK phosphorylation. The results are expected to show a dose-dependent decrease in the ratio of p-ERK to total ERK with increasing concentrations of this compound.
| Treatment Group | Concentration | p-ERK Band Intensity (Arbitrary Units) | Total ERK Band Intensity (Arbitrary Units) | Normalized p-ERK/Total ERK Ratio |
| Vehicle Control | 0 µM | 1.00 | 1.05 | 0.95 |
| This compound | 1 µM | 0.82 | 1.03 | 0.80 |
| This compound | 5 µM | 0.55 | 1.06 | 0.52 |
| This compound | 10 µM | 0.28 | 1.04 | 0.27 |
| This compound | 25 µM | 0.12 | 1.05 | 0.11 |
Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line, experimental conditions, and agonist stimulation.
Experimental Protocols
Materials
-
Cell Lines: Human glioblastoma (e.g., U-87, U-118) or other cell lines expressing MC4R.
-
This compound: Prepare stock solutions in an appropriate solvent (e.g., DMSO).
-
MC4R Agonist (Optional): e.g., [Nle4, D-Phe7]-α-MSH (NDP-α-MSH) for stimulating the pathway.
-
Cell Culture Media and Reagents: As required for the specific cell line.
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Kit: BCA or Bradford assay.
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels: 10-12% polyacrylamide gels.
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with methanol.
-
PVDF Membranes
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) antibody.
-
Rabbit anti-total ERK1/2 antibody.
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Enhanced Chemiluminescence (ECL) Substrate
-
Stripping Buffer
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Serum Starvation (Optional): To minimize basal p-ERK levels, serum-starve the cells for 4-12 hours prior to treatment.[3]
-
This compound Treatment: Treat the cells with varying concentrations of this compound for the desired time period (e.g., 24 hours). Include a vehicle-only control.
-
Agonist Stimulation (Optional): If investigating the antagonistic effect, pre-treat with this compound for a specified duration, followed by stimulation with an MC4R agonist for a short period (e.g., 5-15 minutes) before cell lysis.
Protocol 2: Protein Lysate Preparation
-
Washing: After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.[2]
-
Lysis: Add 100-150 µL of ice-cold lysis buffer (containing protease and phosphatase inhibitors) to each well.[2]
-
Collection: Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubation: Incubate the lysates on ice for 30 minutes, with occasional vortexing.[2]
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[2]
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to new, pre-chilled tubes.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.
Protocol 3: Western Blot Analysis
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[2]
-
SDS-PAGE: Load the denatured protein samples into the wells of a 10-12% SDS-PAGE gel. Run the gel at 100-120V until the dye front reaches the bottom.[2]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[2]
-
Primary Antibody Incubation (p-ERK): Incubate the membrane with anti-phospho-ERK1/2 antibody (typically at a 1:1000 - 1:2000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[2]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[2]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody (typically at a 1:5000 - 1:10,000 dilution in 5% BSA/TBST) for 1 hour at room temperature.[2]
-
Washing: Repeat the washing step (Protocol 3, Step 6).
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (Total ERK):
-
Wash the membrane in TBST.
-
Incubate the membrane in stripping buffer for 15-30 minutes at room temperature.
-
Wash the membrane thoroughly with TBST (3 x 10 minutes).
-
Re-block the membrane with 5% BSA in TBST for 1 hour.[2]
-
Incubate with anti-total ERK1/2 antibody overnight at 4°C.
-
Repeat the washing, secondary antibody incubation, and detection steps.
-
Protocol 4: Data Analysis
-
Densitometry: Quantify the band intensities for both p-ERK and total ERK for each sample using densitometry software (e.g., ImageJ).
-
Normalization: For each sample, normalize the p-ERK signal by dividing it by the corresponding total ERK signal. This accounts for any variations in protein loading.[2]
-
Comparison: Compare the normalized p-ERK levels across the different treatment conditions to determine the effect of this compound.
References
Application Notes and Protocols for ML00253764 in Cachexia Studies in Tumor-Bearing Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cachexia is a multifactorial syndrome characterized by severe body weight loss, progressive muscle wasting, and systemic inflammation, often associated with chronic diseases such as cancer. The melanocortin system, particularly the melanocortin 4 receptor (MC4R), has been identified as a key player in the signaling pathways that drive cachexia.[1][2][3] ML00253764 is a potent and selective small-molecule antagonist of the MC4R. By blocking the MC4R signaling cascade, this compound has demonstrated the potential to counteract the catabolic effects of cachexia, thereby preserving lean body mass and improving overall health in preclinical models of tumor-bearing mice.
These application notes provide a comprehensive overview of the use of this compound in studying and treating cancer-associated cachexia in murine models. Detailed protocols for inducing cachexia, administering the compound, and assessing its efficacy are provided to guide researchers in their preclinical investigations.
Mechanism of Action: Targeting the Melanocortin 4 Receptor
The central melanocortin system is a critical regulator of energy homeostasis. In cancer-induced cachexia, pro-inflammatory cytokines can lead to an overstimulation of this system. This results in the increased production of α-melanocyte-stimulating hormone (α-MSH), an endogenous agonist of the MC4R. The binding of α-MSH to MC4R triggers a signaling cascade that promotes anorexia (loss of appetite), increases energy expenditure, and enhances protein catabolism, leading to the characteristic wasting of both fat and muscle tissue.[1][2][3]
This compound acts as a competitive antagonist at the MC4R, blocking the binding of α-MSH and thereby inhibiting the downstream signaling that drives the cachectic state. This intervention helps to restore appetite, reduce energy expenditure, and preserve lean body mass, even in the presence of a tumor.[1]
Signaling Pathway of MC4R in Cancer Cachexia
Caption: MC4R signaling in cachexia and the inhibitory action of this compound.
Quantitative Data from Preclinical Studies
The efficacy of this compound in mitigating cachexia in tumor-bearing mice has been demonstrated in preclinical studies. The following tables summarize the key quantitative findings from a study using the Lewis lung carcinoma model.
| Table 1: Effect of this compound on Body Composition in Tumor-Bearing Mice | |||
| Treatment Group | Initial Lean Body Mass (g) | Final Lean Body Mass (g) | Change in Lean Body Mass (g) |
| Sham Control + Vehicle | 20.5 ± 0.3 | 21.8 ± 0.4 | +1.3 |
| Sham Control + this compound | 20.6 ± 0.3 | 22.0 ± 0.4 | +1.4 |
| Tumor-Bearing + Vehicle | 20.7 ± 0.3 | 18.9 ± 0.5 | -1.8 |
| Tumor-Bearing + this compound | 20.8 ± 0.3 | 20.5 ± 0.5 | -0.3 |
| Data are presented as mean ± S.E.M. |
| Table 2: Effect of this compound on Fat Mass in Tumor-Bearing Mice | |||
| Treatment Group | Initial Fat Mass (g) | Final Fat Mass (g) | Change in Fat Mass (g) |
| Sham Control + Vehicle | 2.5 ± 0.2 | 3.0 ± 0.3 | +0.5 |
| Sham Control + this compound | 2.6 ± 0.2 | 3.2 ± 0.3 | +0.6 |
| Tumor-Bearing + Vehicle | 2.6 ± 0.2 | 1.0 ± 0.2 | -1.6 |
| Tumor-Bearing + this compound | 2.7 ± 0.2 | 1.8 ± 0.3 | -0.9 |
| Data are presented as mean ± S.E.M. |
Experimental Protocols
A standardized experimental workflow is crucial for the reliable evaluation of anti-cachectic agents like this compound.
Caption: Standard experimental workflow for evaluating this compound in cachectic mice.
Protocol 1: Induction of Cancer Cachexia in Mice
This protocol describes the establishment of a tumor-bearing mouse model of cachexia using Lewis Lung Carcinoma (LLC) cells.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lewis Lung Carcinoma (LLC) cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Syringes (1 mL) with 27-gauge needles
-
Calipers
-
Animal scale
Procedure:
-
Cell Culture: Culture LLC cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: On the day of injection, harvest logarithmically growing LLC cells using trypsin-EDTA. Wash the cells twice with sterile PBS and resuspend them in sterile PBS at a concentration of 2.5 x 10^6 cells/mL.
-
Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension (2.5 x 10^5 cells) into the right flank of each mouse.
-
Monitoring:
-
Monitor the mice daily for clinical signs of distress.
-
Measure body weight every other day.
-
Measure tumor dimensions with calipers every other day once tumors are palpable. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Cachexia Development: Cachexia is typically considered established when a significant loss of body weight (excluding tumor weight) is observed, usually around 10-14 days post-inoculation.
Protocol 2: Administration of this compound
This protocol details the preparation and administration of this compound to tumor-bearing mice.
Materials:
-
This compound
-
Vehicle (e.g., sterile water or saline, depending on the formulation of the compound)
-
Syringes (1 mL) with 27-gauge needles
Procedure:
-
Preparation of Dosing Solution: Prepare a stock solution of this compound in the appropriate vehicle. Further dilute the stock solution to the final desired concentration for injection. A common dosage is 15 mg/kg, administered twice daily (b.i.d.).
-
Administration:
-
Administer this compound or vehicle via subcutaneous (s.c.) injection.
-
The injection volume should be adjusted based on the individual mouse's body weight.
-
Continue treatment for the duration of the study, as defined by the experimental design.
-
Protocol 3: Assessment of Efficacy
This protocol outlines the key parameters to be measured to evaluate the anti-cachectic effects of this compound.
Procedures:
-
Body Weight and Food Intake:
-
Measure body weight daily or every other day.
-
Measure food intake daily by weighing the provided food and any spillage.
-
-
Body Composition Analysis:
-
At the beginning and end of the treatment period, determine lean body mass and fat mass using quantitative nuclear magnetic resonance (qNMR) or dual-energy X-ray absorptiometry (DEXA).
-
-
Grip Strength:
-
Assess muscle function using a grip strength meter.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and collect tumors, skeletal muscles (e.g., gastrocnemius, tibialis anterior), and adipose tissue (e.g., epididymal white adipose tissue).
-
Weigh the collected tissues.
-
Tissues can be snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blotting for muscle-specific E3 ubiquitin ligases like MuRF1 and Atrogin-1) or fixed in formalin for histological analysis (e.g., measurement of muscle fiber cross-sectional area).
-
-
Biochemical Analysis:
-
Collect blood via cardiac puncture for the analysis of serum cytokines and other relevant biomarkers.
-
Conclusion
This compound represents a promising therapeutic candidate for the treatment of cancer-associated cachexia. Its targeted mechanism of action, focused on the inhibition of the MC4R signaling pathway, offers a direct approach to counteract the metabolic derangements that drive this debilitating syndrome. The protocols and data presented in these application notes provide a framework for researchers to effectively design and execute preclinical studies to further evaluate the potential of this compound and other MC4R antagonists in the fight against cachexia. Careful adherence to standardized methodologies will be essential for generating robust and translatable data that can ultimately inform clinical development.
References
Application Notes and Protocols for In Vivo Studies of ML00253764 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for designing and conducting in vivo studies to evaluate the anti-cancer efficacy of ML00253764, a selective melanocortin receptor 4 (MC4R) antagonist.
Introduction
This compound is a small molecule inhibitor of the melanocortin 4 receptor (MC4R) that has demonstrated promising anti-cancer activity in preclinical studies.[1][2] Its mechanism of action involves the induction of apoptosis and inhibition of cell proliferation through the downregulation of the ERK1/2 and Akt signaling pathways.[2][3] In vivo studies have shown that this compound can effectively reduce tumor growth in various cancer models, including colorectal, anaplastic thyroid, glioblastoma, and melanoma, both as a monotherapy and in combination with standard chemotherapeutic agents.[1] Notably, it has been observed to achieve this anti-tumor effect without causing significant weight loss or other adverse effects in animal models.[1][4]
Principle of In Vivo Xenograft Models
In vivo xenograft studies are a critical component of preclinical cancer research, allowing for the evaluation of novel therapeutic agents in a living organism. These models involve the implantation of human cancer cells into immunocompromised mice, which lack a functional immune system and therefore do not reject the foreign cells. This enables the formation of solid tumors that can be monitored for growth and response to treatment, providing valuable insights into a drug's efficacy and potential toxicity before clinical trials. Patient-derived xenografts (PDXs) are also considered valuable as they better represent tumor heterogeneity.[5]
Data Presentation
In Vitro Efficacy of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HT-29 | Colorectal Adenocarcinoma | 806.4 ± 321.8 |
| Caco-2 | Colorectal Adenocarcinoma | 2993 ± 1135.2 |
| 8305C | Anaplastic Thyroid Carcinoma | 7667 ± 2144.6 |
| U-118 | Glioblastoma | 6560 |
Table 1: Summary of in vitro antiproliferative effects of this compound after 72 hours of exposure. Data extracted from multiple studies.[1][2]
In Vivo Study Parameters for this compound
| Cancer Model | Mouse Strain | Cell Line | Drug Administration | Dosage | Key Findings |
| Colorectal & Anaplastic Thyroid Cancer | Athymic Nude-Foxn1nu | HT-29, 8305C | Not Specified | Not Specified | Significant reduction in tumor volume, synergistic effect with vinorelbine (B1196246) and irinotecan.[1] |
| Glioblastoma | CD nu/nu | U-87 | Subcutaneous (s.c.) | 30 mg/kg, daily | Inhibition of tumor growth.[2][3] |
| Melanoma | Athymic Nude-Foxn1nu | A-2058, WM 266-4 | Not Specified | Not Specified | Inhibition of in vivo tumor growth, synergistic effect with vemurafenib (B611658).[4] |
| Tumor-Induced Weight Loss | BALB/c | CT-26 | Subcutaneous (s.c.) | 3, 10, or 30 mg/kg, daily | Protection against tumor-induced body weight loss.[6] |
Table 2: Overview of in vivo studies investigating the efficacy of this compound in various cancer models.
Experimental Protocols
Protocol 1: Cell Culture for Xenograft Implantation
Materials:
-
Cancer cell lines (e.g., HT-29, U-87, A-2058)
-
Complete growth medium (e.g., RPMI-1640 or DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Hemocytometer and Trypan Blue
Procedure:
-
Maintain cancer cell lines in a humidified incubator at 37°C with 5% CO2.
-
Culture cells in the appropriate complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Passage cells upon reaching 80-90% confluency.
-
For cell harvesting, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in a serum-free medium or PBS.
-
Determine cell viability and count using a hemocytometer and Trypan Blue exclusion. A viability of >90% is required for implantation.[5]
Protocol 2: Establishment of Subcutaneous Xenograft Model
Materials:
-
Immunocompromised mice (e.g., Athymic Nude-Foxn1nu, NSG)
-
Prepared cancer cell suspension
-
27-gauge needle and 1 mL syringe
-
Calipers
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Resuspend the prepared cancer cells to a final concentration of 5 x 10^6 cells in 0.1 mL of serum-free medium or PBS.
-
Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.[5]
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.[5]
-
When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.[5]
Protocol 3: Preparation and Administration of this compound
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., Polyethylene glycol 200/saline (1:10))
-
Appropriate administration equipment (e.g., gavage needles, syringes)
Procedure:
-
Prepare the this compound solution in the chosen vehicle at the desired concentration. For example, for a 30 mg/kg dose in a 20g mouse, the injected volume would be 200 µL of a 3 mg/mL solution.
-
Administer the treatment to the mice as per the study design (e.g., daily subcutaneous injection).
-
The control group should receive an equivalent volume of the vehicle alone.
Protocol 4: Efficacy Evaluation and Endpoint Analysis
Procedure:
-
Continue to monitor tumor volume and body weight 2-3 times per week throughout the study.[6]
-
Observe the mice for any signs of toxicity or adverse effects.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size or at a specified time point.
-
At the endpoint, euthanize the mice according to approved institutional protocols.
-
Excise the tumors and weigh them.
-
Collect tumors and other relevant tissues for further analysis, such as immunohistochemistry for proliferation and apoptosis markers, or Western blotting for signaling pathway components.
Visualizations
Caption: Experimental workflow for in vivo xenograft studies.
Caption: Proposed signaling pathway of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Melanocortin receptor 4 as a new target in melanoma therapy: Anticancer activity of the inhibitor this compound alone and in association with B-raf inhibitor vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for ML00253764 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
ML00253764 is a potent and selective, non-peptidic antagonist of the melanocortin-4 receptor (MC4R), a G protein-coupled receptor primarily expressed in the brain that plays a critical role in energy homeostasis, food intake, and body weight regulation.[1][2][3] In the field of neuroscience, this compound has emerged as a valuable research tool, particularly in the investigation of brain tumors such as glioblastoma and melanoma.[4][5][6][7]
The primary mechanism of action of this compound involves the inhibition of downstream signaling pathways activated by MC4R. Specifically, it has been demonstrated to inhibit the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and protein kinase B (Akt), leading to antiproliferative and proapoptotic effects in cancer cells.[4][5] Furthermore, this compound has shown synergistic effects when used in combination with standard chemotherapeutic agents like temozolomide (B1682018) in glioblastoma models.[5]
Beyond its anticancer properties, this compound has been investigated for its ability to counteract cancer-associated cachexia, the involuntary weight loss that often accompanies malignant diseases.[3][8] Its antagonist activity at the MC4R can lead to an increase in food intake and a reduction in the loss of lean body mass in tumor-bearing animal models.[9] As a brain-penetrant compound, this compound is suitable for in vivo studies targeting the central nervous system.[3][8]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on published literature.
Table 1: Receptor Binding and Functional Activity
| Parameter | Species | Receptor | Value | Reference |
| Ki | - | MC4R | 0.16 µM | [8][9] |
| IC50 | Human | MC4R | 0.103 µM | [8] |
| IC50 (NDP-α-MSH displacement) | Human | MC4R | 0.32 µM | [8] |
| IC50 (NDP-α-MSH displacement) | Human | MC3R | 0.81 µM | [8] |
| IC50 (NDP-α-MSH displacement) | Human | MC5R | 2.12 µM | [8] |
| IC50 (U-118 glioblastoma cell proliferation) | Human | - | 6.56 µM | [4] |
Table 2: In Vivo Efficacy in Mouse Models
| Model | Dosing | Effect | Reference |
| CT-26 tumor-bearing BALB/c mice | 3, 10, or 30 mg/kg (s.c., once daily) | Protection against tumor-induced body weight loss | [8] |
| Lewis lung carcinoma (LLC) mouse model | 15 mg/kg | Prevents loss of lean body mass and enhances light-phase food consumption | [9] |
| U-87 xenografted nude mice | 30 mg/kg (s.c., daily for 34 days) | Inhibition of tumor growth | [4] |
Experimental Protocols
In Vitro Cell Proliferation Assay
Objective: To determine the antiproliferative effect of this compound on glioblastoma or melanoma cell lines.
Materials:
-
Human glioblastoma (e.g., U-87, U-118) or melanoma (e.g., A-2058, WM 266-4) cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Trypan blue solution
-
Hemocytometer
-
24-well sterile plastic plates
Protocol:
-
Seed cancer cells in 24-well plates at a desired density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.001 to 50 µM.[4][10]
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for 72 hours, replacing the medium with fresh compound-containing medium every 24 hours.[10]
-
After 72 hours, detach the cells using trypsin.
-
Stain the cells with trypan blue and count the number of viable cells using a hemocytometer.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated control cells.
Western Blot for ERK1/2 and Akt Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of ERK1/2 and Akt.
Materials:
-
Glioblastoma or melanoma cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-Akt, anti-Akt
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Treat cells with this compound at the desired concentration and time point.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 and phospho-Akt overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Strip the membrane and re-probe with antibodies against total ERK1/2 and total Akt to normalize for protein loading.
In Vivo Glioblastoma Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of this compound.
Materials:
-
Athymic nude mice
-
U-87 human glioblastoma cells
-
This compound
-
Vehicle (e.g., polyethylene (B3416737) glycol 200/saline)
-
Calipers
Protocol:
-
Subcutaneously inject U-87 cells into the flank of athymic nude mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 30 mg/kg, subcutaneously, daily) or vehicle to the respective groups.[4]
-
Measure tumor volume with calipers at regular intervals for the duration of the study (e.g., 34 days).[4]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. The Melanocortin-4 Receptor: Physiology, Pharmacology, and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ML-00253764 is a Brain Penetrant Melanocortin Receptor 4 Antagonist | MedChemExpress [medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Melanocortin receptor 4 as a new target in melanoma therapy: Anticancer activity of the inhibitor this compound alone and in association with B-raf inhibitor vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. iris.sssup.it [iris.sssup.it]
Troubleshooting & Optimization
ML00253764 solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of ML00253764 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key biological activities?
This compound is a non-peptide, selective antagonist of the melanocortin 4 receptor (MC4R).[1][2][3] It has been shown to decrease cyclic AMP (cAMP) accumulation in cells expressing the MC4R.[4][5] In preclinical studies, this compound has been observed to increase food intake and reduce the loss of lean body mass in tumor-bearing mice, demonstrating its potential in studies related to cachexia.[1][3][5] The compound is also noted to be brain penetrant.[1]
Q2: I am observing solubility issues with this compound in my aqueous buffer. What are the common reasons for this?
Poor aqueous solubility is a common challenge for many small molecules.[6][7] Several factors can contribute to this issue:
-
High Lipophilicity: Compounds with a high logP value tend to be less soluble in aqueous solutions.[6]
-
Crystal Lattice Energy: A high crystal lattice energy can make it difficult for solvent molecules to break apart the solid-state structure of the compound.[6]
-
pH of the Solution: For ionizable compounds, solubility can be highly dependent on the pH of the aqueous solution.[6]
-
Kinetics of Dissolution: Sometimes, a compound may appear insoluble due to a slow dissolution rate.
Q3: How can I improve the solubility of this compound for my experiments?
Several techniques can be employed to enhance the solubility of poorly soluble compounds.[7][8][9][10][11] For this compound, consider the following approaches:
-
Co-solvents: Using a mixture of a primary solvent (like DMSO) and an aqueous buffer can significantly improve solubility.[4] It is crucial to determine the final concentration of the organic solvent that is tolerated by your experimental system.
-
Use of Excipients: For in vivo formulations, excipients such as PEG300, Tween-80, or cyclodextrins (like SBE-β-CD) can be used to create stable solutions or suspensions.[4]
-
Sonication and Gentle Heating: These methods can help to overcome the kinetic barriers of dissolution.[4] However, it is important to ensure that the compound is stable under these conditions.
Troubleshooting Guide
If you are encountering solubility issues with this compound, follow these troubleshooting steps:
Problem: Precipitate forms when diluting a DMSO stock solution of this compound into an aqueous buffer.
Workflow for Troubleshooting Precipitation:
Caption: A workflow for troubleshooting precipitation issues with this compound.
Quantitative Solubility Data
The following table summarizes the available solubility data for this compound.
| Solvent | Solubility | Reference |
| Water | Soluble to 10 mM | [1] |
| DMSO | Soluble to 100 mM[1] or 12.5 mg/mL (~30.21 mM)[4] or 25 mg/mL (~60.42 mM)[5] | [1][4][5] |
| DMF | 30 mg/mL (~72.5 mM) | [5] |
| Ethanol | 1 mg/mL (~2.42 mM) | [5] |
| DMF:PBS (pH 7.2) (1:20) | 0.5 mg/mL (~1.21 mM) | [5] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 1.25 mg/mL (~3.02 mM) | [4] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL (~3.02 mM) | [4] |
| 10% DMSO / 90% Corn Oil | ≥ 1.25 mg/mL (~3.02 mM) | [4] |
Note: The molecular weight of this compound hydrochloride is 413.71 g/mol .[1][5]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound hydrochloride powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.14 mg.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 60°C) and sonication can be used to aid dissolution if necessary.[4]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4] It is recommended to use the solution within one month when stored at -20°C and within six months when stored at -80°C.[2][4]
Protocol 2: Preparation of an In Vitro Working Solution in Aqueous Buffer
-
Thawing: Thaw a frozen aliquot of the 10 mM this compound stock solution in DMSO at room temperature.
-
Dilution: Serially dilute the stock solution in your desired aqueous buffer (e.g., PBS, cell culture media) to the final working concentration.
-
Mixing: Gently mix the solution by pipetting or inverting the tube. Avoid vigorous vortexing which may cause precipitation.
-
Observation: Visually inspect the solution for any signs of precipitation or cloudiness. If precipitation occurs, refer to the troubleshooting guide.
-
Usage: Use the freshly prepared working solution in your experiment immediately.
Protocol 3: Preparation of an In Vivo Formulation (Example)
This protocol is based on a formulation reported to yield a clear solution.[4]
-
Preparation of Vehicle: Prepare the vehicle by mixing the solvents in the specified ratios. For example, for the "10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline" formulation, combine the components in that order.
-
Dissolution of this compound:
-
Start with the required amount of this compound powder.
-
Add 10% of the final volume as DMSO and dissolve the compound completely.
-
Sequentially add the remaining components (PEG300, Tween-80, and Saline) while mixing.
-
-
Final Checks: Ensure the final solution is clear and free of any particulates before administration.
Signaling Pathway
This compound acts as an antagonist at the melanocortin 4 receptor (MC4R), a G-protein coupled receptor (GPCR). The binding of the endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), to MC4R typically leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). By blocking this interaction, this compound prevents this signaling cascade.
Caption: The antagonistic action of this compound on the MC4R signaling pathway.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of 2-[2-[2-(5-bromo-2- methoxyphenyl)-ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole (this compound), a small molecule melanocortin 4 receptor antagonist that effectively reduces tumor-induced weight loss in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 8. Methods of solubility enhancements | PPTX [slideshare.net]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: ML00253764 In Vivo Preparation
This guide provides detailed protocols and troubleshooting advice for dissolving and preparing ML00253764 for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a non-peptide, brain-penetrant antagonist of the melanocortin 4 receptor (MC4R).[1][2][3][4] It is selective for MC4R over MC3R and MC5R.[5] In research, it has been used to study its effects on reducing tumor-induced weight loss in animal models.[4][5][6]
Q2: What are the recommended solvents for creating a stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing a concentrated stock solution of this compound.[1][2][3][5] The compound is also soluble in water and DMF, but to a lesser extent than in DMSO.[1][5]
Q3: How should stock solutions be prepared and stored?
A3: To prepare a stock solution, dissolve this compound in DMSO to a concentration such as 10 mM or 12.5 mg/mL.[6][7] For long-term storage, the stock solution should be kept at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture.[6][7]
Q4: What are suitable vehicle formulations for in vivo administration of this compound?
A4: Several vehicle formulations can be used for in vivo experiments, depending on the administration route (e.g., subcutaneous injection, oral gavage). It is crucial to first prepare a stock solution in an organic solvent like DMSO before dilution with other co-solvents.[6] The final working solution for animal administration should be prepared fresh on the day of use.[6]
Data Presentation: Solubility and In Vivo Formulations
The following tables summarize the solubility of this compound in various solvents and provide established formulations for in vivo use.
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 41.37[1][2] | 100[1][2][3] |
| DMF | 30[5] | - |
| Water | 4.14[1][2][3] | 10[1][2][3] |
| Ethanol | 1[5] | - |
| DMF:PBS (pH 7.2) (1:20) | 0.5[5] | - |
Table 2: Recommended In Vivo Formulations
| Formulation Components | Achievable Concentration | Administration Route |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL[6] | General Use |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL[6] | General Use |
| 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL[6] | General Use (use with caution for long-term studies)[6] |
| Polyethylene glycol 200/saline (1:10) | Not Specified | Subcutaneous Injection[4][6] |
Experimental Protocols
Protocol: Preparation of this compound in a DMSO/PEG300/Tween-80/Saline Vehicle
This protocol details the step-by-step preparation of a 1 mg/mL working solution of this compound.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
Procedure:
-
Prepare a Stock Solution: Create a 10 mg/mL stock solution of this compound in DMSO.
-
Prepare the Vehicle Mixture:
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 10 mg/mL this compound stock solution to the PEG300. Mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex until the solution is homogeneous.
-
-
Final Dilution:
-
Slowly add 450 µL of saline to the mixture while vortexing to bring the total volume to 1 mL.
-
The final concentrations of the components will be: 1 mg/mL this compound, 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
-
Final Check: Ensure the solution is clear. If not, refer to the Troubleshooting Guide. Use the freshly prepared solution for your experiment on the same day.
Troubleshooting Guide
Q: My compound is not fully dissolving in the initial solvent (DMSO). What should I do?
A: If this compound does not dissolve completely in DMSO at your target concentration, you can gently warm the solution and/or use sonication to aid dissolution.[6] Ensure you are not exceeding the known solubility limits (see Table 1).
Q: I observed precipitation after adding the final aqueous component (saline). How can I fix this?
A: Precipitation upon adding an aqueous buffer is common for hydrophobic compounds.
-
Order of Addition: Ensure you are adding the components in the correct order as specified in the protocol. The aqueous component should be added last and slowly, with vigorous mixing.
-
Sonication/Warming: Gentle warming or brief sonication after the final dilution can help redissolve precipitates.[6]
-
Adjust Formulation: If the issue persists, consider trying an alternative formulation, such as one using SBE-β-CD or corn oil, which can improve the solubility of difficult compounds.[6]
Q: I am concerned about the potential toxicity of the solvents in my animal model.
A: This is a valid concern, especially for long-term studies.
-
Minimize DMSO: The provided formulations keep the final DMSO concentration at 10%, which is generally tolerated in rodents.[8] However, for sensitive animals, you may need to test the vehicle alone to observe any adverse effects.
-
Alternative Vehicles: Consider formulations with lower organic solvent content, such as those utilizing cyclodextrins (e.g., SBE-β-CD), which are designed to enhance aqueous solubility with lower toxicity.[6]
Q: The final solution appears cloudy or shows phase separation.
A: This indicates poor miscibility or that the compound has crashed out of solution.
-
Thorough Mixing: Ensure each co-solvent is thoroughly mixed before adding the next. Vortexing vigorously at each step is critical.
-
Use Heat/Sonication: As a final step, brief sonication can help create a uniform dispersion.[6] If phase separation is observed in the corn oil formulation, ensure the oil is of high quality and that the mixture is homogenized properly.
References
- 1. ML 00253764 hydrochloride | Melanocortin (MC) Receptors | Tocris Bioscience [tocris.com]
- 2. bio-techne.com [bio-techne.com]
- 3. rndsystems.com [rndsystems.com]
- 4. ML-00253764 hydrochloride [cnreagent.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing ML00253764 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ML00253764 in cell culture experiments. The information is presented in a question-and-answer format to directly address potential issues and streamline troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective antagonist of the melanocortin 4 receptor (MC4R).[1] In cancer cell lines, it has been shown to induce apoptosis by inhibiting the phosphorylation of ERK1/2 and Akt.[1]
Q2: What is the recommended solvent and storage condition for this compound?
A2: For in vitro studies, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[1] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is advisable to aliquot the stock solution to minimize freeze-thaw cycles.[1] The solid form of this compound should be stored at -20°C for long-term stability.[1]
Q3: What is a good starting concentration range for this compound in a new cell line?
A3: For a novel cell line, it is recommended to start with a broad, logarithmic dilution series to establish a dose-response curve. A common starting range is from 1 nM to 100 µM.[2] This will help identify the effective concentration window for your specific experimental setup.
Q4: How does serum in the culture medium affect the activity of this compound?
A4: Serum proteins can bind to small molecules, potentially reducing the effective concentration of the compound available to the cells.[2] If you suspect significant interference, consider performing experiments in serum-free or reduced-serum conditions.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration (IC50) of this compound
This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of this compound using a cell viability assay, such as the MTT assay.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
DMSO (high purity, anhydrous)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[2][3]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[4] Perform a serial dilution of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 50, 100 µM).[1] Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).[2]
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours), depending on the cell doubling time and the experimental goals.[1][2]
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.[3][5]
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan (B1609692) crystals.[3][5]
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[3][5]
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| U-118 | Glioblastoma | 72 | 6.56 | [1] |
| HT-29 | Colorectal Adenocarcinoma | 72 | 0.806 | [6][7] |
| Caco-2 | Colorectal Adenocarcinoma | 72 | 2.993 | [6][7] |
| 8305C | Anaplastic Thyroid Carcinoma | 72 | 7.667 | [6][7] |
| HEK293 (expressing wild type MC4R) | Embryonic Kidney | Not Specified | 0.560 | [1] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | 66.67 mg/mL (176.73 mM) | Ultrasonic treatment may be needed. | [1] |
| DMSO | 12.5 mg/mL (30.21 mM) | Ultrasonic, warming, and heating to 60°C may be needed. | [8] |
| Water | Soluble to 10 mM (as hydrochloride salt) |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound at tested concentrations. | 1. Concentration is too low: The tested concentration range may not be high enough to elicit a response in your specific cell line. | Test a higher concentration range. |
| 2. Compound instability: The compound may have degraded due to improper storage or handling. | Ensure proper storage and prepare fresh dilutions for each experiment.[2][9] | |
| 3. Insensitive cell line: The cell line may not express MC4R or the downstream signaling components. | Verify MC4R expression in your cell line using techniques like RT-PCR or Western blotting. | |
| High cell death observed even at low concentrations. | 1. Solvent toxicity: The final concentration of DMSO in the culture medium may be too high. | Ensure the final DMSO concentration is typically ≤ 0.1%.[2] |
| 2. Off-target effects: At high concentrations, the inhibitor may have off-target activities leading to cytotoxicity. | Perform a dose-response experiment to find a concentration that inhibits the target without causing general toxicity.[9] | |
| Precipitation of the compound in the culture medium. | 1. Low solubility: The compound may have low solubility in the aqueous culture medium. | Ensure the final DMSO concentration is kept low. Prepare intermediate dilutions in a suitable buffer before adding to the final medium.[9] Gentle warming or sonication of the stock solution can also aid dissolution, but use with caution to avoid degradation.[4] |
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for this compound experiments.
Signaling Pathway
This compound acts as an antagonist to the Melanocortin 4 Receptor (MC4R), a G-protein coupled receptor (GPCR). By blocking MC4R, this compound has been shown to inhibit the downstream phosphorylation of ERK1/2 and Akt, which are key components of signaling pathways involved in cell proliferation and survival.
Signaling Pathway of this compound Action
Caption: Simplified signaling pathway of this compound action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Melanocortin-4 Receptor Antagonism Inhibits Colorectal and Anaplastic Thyroid Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
troubleshooting inconsistent results with ML00253764
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ML00253764, a selective melanocortin 4 receptor (MC4R) antagonist. This guide is intended for researchers, scientists, and drug development professionals to address potential inconsistencies and challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, non-peptidic antagonist of the melanocortin 4 receptor (MC4R). Its primary mechanism of action is to block the binding of endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), to MC4R. This inhibition can lead to the modulation of downstream signaling pathways, including the reduction of cyclic AMP (cAMP) production and the inhibition of ERK1/2 and Akt phosphorylation.[1][2][3]
Q2: In which research areas is this compound commonly used?
This compound has been primarily investigated for its potential therapeutic effects in oncology. Research has focused on its ability to counteract cancer-associated cachexia by preventing the loss of lean body mass.[1] Additionally, it has demonstrated anti-cancer properties by inducing apoptosis in cancer cell lines.[2][4]
Q3: What are the key binding affinities and potencies of this compound?
The following table summarizes the reported binding and inhibitory concentrations of this compound.
| Parameter | Receptor | Value (µM) |
| Kᵢ | Human MC4R | 0.16 |
| IC₅₀ | Human MC4R | 0.103 - 0.32 |
| IC₅₀ | Human MC3R | 0.81 |
| IC₅₀ | Human MC5R | 2.12 |
Q4: How should this compound be stored?
For long-term stability, this compound should be stored as a solid at -20°C. Stock solutions can be prepared in an appropriate solvent (see Troubleshooting section) and should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.[5]
Troubleshooting Inconsistent Results
Inconsistent experimental outcomes with this compound can arise from several factors related to its physicochemical properties and the biological systems being studied.
References
- 1. researchgate.net [researchgate.net]
- 2. Melanocortin 4 Receptor Pathway Dysfunction in Obesity: Patient Stratification Aimed at MC4R Agonist Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Melanocortin receptor 4 as a new target in melanoma therapy: Anticancer activity of the inhibitor this compound alone and in association with B-raf inhibitor vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
ML00253764 stability after repeated freeze-thaw cycles
Welcome to the technical support center for ML00253764. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges that may arise during the handling and use of this compound in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions for potential issues related to the stability of this compound, particularly concerning repeated freeze-thaw cycles.
Q1: I have seen conflicting storage recommendations for this compound. What is the correct storage temperature?
A1: It is true that different suppliers may provide varying storage recommendations based on their own stability data and formulation of the compound. For instance, some sources suggest storing stock solutions at -80°C for up to 6 months or -20°C for up to 1 month, while others indicate stability for over a year at -20°C.[1] To ensure the integrity of your results, we recommend you adhere to the storage conditions provided by the specific supplier from whom you purchased the compound. If you plan to store the compound for an extended period or have concerns about its stability, it is best practice to perform your own stability assessment.
Q2: Can I subject my stock solution of this compound to repeated freeze-thaw cycles?
A2: While there is no specific public data on the stability of this compound after repeated freeze-thaw cycles, it is generally advisable to minimize the number of such cycles for any small molecule solution. Each freeze-thaw cycle can potentially lead to degradation through various mechanisms, including precipitation, oxidation, or hydrolysis of the compound. For optimal results, we recommend aliquoting your stock solution into single-use volumes to avoid repeated freezing and thawing of the main stock.
Q3: I am observing a decrease in the activity of this compound in my experiments over time. Could this be due to degradation from freeze-thaw cycles?
A3: A decrease in the compound's activity is a strong indicator of degradation. This compound has a chemical structure that includes an imidazoline (B1206853) ring, a bromophenyl ether, and a fluorophenyl group. The imidazoline ring can be susceptible to oxidation and photodegradation. The ether linkage can also be a site for oxidative degradation. If your stock solution has been subjected to multiple freeze-thaw cycles, or has been stored improperly, degradation is a likely cause for the observed loss of activity. We recommend preparing a fresh stock solution from a new vial of the compound and comparing its activity to the older stock.
Q4: How can I check if my this compound solution has degraded?
A4: The most reliable way to assess the integrity of your this compound solution is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can separate the parent compound from any potential degradation products and provide quantitative data on its purity. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.
Q5: What are the potential degradation products of this compound?
A5: Without specific degradation studies on this compound, we can only hypothesize potential degradation pathways based on its chemical structure. The imidazoline ring could undergo oxidation to form various products. The bromophenyl ether moiety could also be a site of oxidation. It is also possible for the molecule to undergo hydrolysis under certain pH conditions, although the ether and imidazoline groups are generally stable.
Experimental Protocol: Assessing Freeze-Thaw Stability of this compound
For researchers who wish to determine the stability of this compound under their specific experimental conditions, the following protocol provides a general framework.
Objective: To evaluate the stability of a stock solution of this compound after multiple freeze-thaw cycles.
Materials:
-
This compound solid compound
-
Anhydrous DMSO (or other suitable solvent)
-
Microcentrifuge tubes
-
-20°C and/or -80°C freezer
-
HPLC or LC-MS system
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Aliquot the Stock Solution: Aliquot the stock solution into multiple small, single-use volumes in microcentrifuge tubes. This will minimize the number of freeze-thaw cycles for each aliquot.
-
Initial Analysis (Time Zero): Immediately after preparation, take one aliquot for initial analysis by HPLC or LC-MS. This will serve as your baseline (T=0) reference.
-
Freeze-Thaw Cycles:
-
Place the remaining aliquots in a freezer at your desired storage temperature (-20°C or -80°C).
-
For each cycle, remove one aliquot from the freezer and allow it to thaw completely at room temperature.
-
After thawing, immediately re-freeze the aliquot at the same storage temperature.
-
-
Analysis at Different Cycles: After 1, 3, 5, and 10 freeze-thaw cycles, take one aliquot for analysis by HPLC or LC-MS.
-
Data Analysis: Compare the chromatograms from each freeze-thaw cycle to the T=0 sample. Look for:
-
A decrease in the peak area of the this compound parent compound.
-
The appearance of new peaks, which would indicate degradation products.
-
Calculate the percentage of the parent compound remaining at each time point.
-
Data Presentation
The following table summarizes the general storage recommendations for this compound based on information from various suppliers.
| Supplier Recommendation | Storage Temperature | Duration |
| MedchemExpress | -80°C | 6 months |
| -20°C | 1 month | |
| Cayman Chemical | -20°C | ≥ 4 years |
| Tocris Bioscience | +4°C | Not specified |
Note: This table presents a summary of publicly available information. Users should always refer to the documentation provided by their specific supplier.
Visualizations
Caption: Experimental workflow for assessing the freeze-thaw stability of this compound.
Caption: Signaling pathway inhibited by this compound.
References
potential off-target effects of ML00253764 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of ML00253764. This guide is intended for researchers, scientists, and drug development professionals to help ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: My cells are showing unexpected anti-proliferative or pro-apoptotic effects when treated with this compound. Is this an off-target effect?
A1: Not necessarily. While this compound is a selective antagonist of the Melanocortin 4 Receptor (MC4R), its mechanism of action can lead to these effects.[1] Published studies in glioblastoma and melanoma cell lines have shown that this compound can inhibit the phosphorylation of ERK1/2 and Akt, key proteins in cell survival and proliferation pathways.[1][2][3] This inhibition can induce apoptosis and reduce cell proliferation.[1]
However, it is crucial to verify that this effect is mediated through MC4R in your specific experimental system. A recommended troubleshooting workflow is outlined below.
Q2: I am observing seemingly contradictory results in my signaling assays (e.g., changes in MAPK pathway but not in cAMP levels). Why is this happening?
A2: This may be due to the biased signaling properties of this compound at the MC4R. Research has indicated that this compound can act as an inverse agonist at the Gs-cAMP pathway while simultaneously functioning as an agonist in the mitogen-activated protein kinase (MAPK) pathway.[4] This means it can decrease basal cAMP levels while activating ERK1/2. Therefore, the observed effect is highly dependent on the specific downstream signaling pathway being assayed.
Q3: Could the effects I'm seeing be due to this compound interacting with other melanocortin receptors?
A3: Yes, this is a possibility, especially at higher concentrations. This compound is selective for MC4R but does show activity at MC3R and MC5R, albeit at lower potencies.[5][6][7] If your experimental system expresses these receptors, cross-reactivity could lead to confounding results. Refer to the selectivity profile in the data table below to assess if the concentrations you are using are likely to engage these other receptors.
Q4: How can I confirm that the observed biological effect of this compound in my experiment is specifically mediated by MC4R?
A4: To confirm the on-target activity of this compound, a genetic knockdown or knockout of the MC4R gene (MC4R) is the gold standard. In an MC4R-null cell line, the effects of this compound that are mediated through MC4R should be abolished.[8] If the compound still elicits the same response in the knockout cells, it is likely due to an off-target effect. A suggested experimental workflow for this validation is provided below.
Quantitative Data Summary
The following tables summarize the binding affinity and potency of this compound for various melanocortin receptors.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Receptor | Value (µM) | Reference |
| Ki | hMC4R | 0.16 | [4][5][6] |
| IC50 | hMC4R | 0.103 - 0.32 | [5][6][7] |
| IC50 | hMC3R | 0.81 | [5][6][7] |
| IC50 | hMC5R | 2.12 | [5][6][7] |
hMC4R: human Melanocortin 4 Receptor; hMC3R: human Melanocortin 3 Receptor; hMC5R: human Melanocortin 5 Receptor.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound at MC4R
Caption: Biased signaling of this compound at the MC4R.
Troubleshooting Workflow: Investigating Unexpected Cellular Effects
Caption: Workflow to determine if unexpected effects are on-target.
Experimental Workflow: Validating On-Target Activity
Caption: Experimental workflow for validating on-target vs. off-target effects.
Key Experimental Protocols
Protocol 1: Western Blot for p-ERK1/2 and p-Akt
This protocol is to determine if this compound inhibits pro-survival signaling pathways.
-
Cell Culture and Treatment: Plate cells (e.g., U-87 or A-2058) and allow them to adhere overnight.[2][8] Starve cells in serum-free media for 12-24 hours. Treat cells with desired concentrations of this compound or vehicle control for the specified time (e.g., 30 minutes to 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an 8-10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-Akt (Ser473), and total Akt overnight at 4°C. Use a loading control antibody (e.g., GAPDH or β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
Protocol 2: On-Target Validation using CRISPR/Cas9-Mediated Knockout
This protocol provides a framework for definitively testing if the biological activity of this compound is MC4R-dependent.[8]
-
gRNA Design and Cloning: Design and clone two or more gRNAs targeting a critical exon of the MC4R gene into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
-
Cell Transduction/Transfection: Introduce the gRNA/Cas9 plasmid into your cell line of interest using lentiviral transduction or lipid-based transfection.
-
Selection and Clonal Isolation: Select for transduced/transfected cells (e.g., with puromycin). Isolate single-cell clones by limiting dilution.
-
Knockout Validation:
-
Genomic DNA: Extract genomic DNA from clones and perform PCR and Sanger sequencing to identify clones with frameshift-inducing insertions/deletions (indels).
-
Protein Expression: Confirm the absence of MC4R protein expression in knockout clones via Western Blot or immunofluorescence.
-
-
Functional Assay:
-
Use a validated MC4R knockout clone and a wild-type or non-targeting control clone for your experiment.
-
Perform your primary assay (e.g., proliferation, apoptosis) treating both cell lines with this compound.
-
A loss of efficacy in the knockout line compared to the wild-type line confirms the effect is on-target.[8]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. iris.sssup.it [iris.sssup.it]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. ML 00253764 hydrochloride | Melanocortin (MC) Receptors | Tocris Bioscience [tocris.com]
- 8. Melanocortin receptor 4 as a new target in melanoma therapy: Anticancer activity of the inhibitor this compound alone and in association with B-raf inhibitor vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in ML00253764 Animal Studies
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability in your animal studies involving the Melanocortin-4 Receptor (MC4R) antagonist, ML00253764, ensuring more robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist of the Melanocortin-4 Receptor (MC4R).[1] The MC4R is a G protein-coupled receptor that plays a crucial role in regulating energy homeostasis, appetite, and metabolism.[2][3][4][5] By blocking the MC4R, this compound can influence these physiological processes. In the context of cancer research, it has been investigated for its potential to counteract tumor-induced weight loss.[1][6][7]
Q2: What are the common sources of variability in animal studies, and how do they apply to this compound experiments?
A2: Variability in animal studies can stem from three main sources:
-
Biological Factors: These include the genetic background, age, sex, and health status of the animals. For this compound studies, baseline metabolic differences between animals can be a significant source of variability.
-
Environmental Factors: Variations in housing conditions such as temperature, light cycle, and noise can impact animal physiology and behavior, affecting study outcomes.
-
Experimental Procedures: Inconsistent handling, dosing, and measurement techniques are major contributors to variability. Given that this compound can affect food intake and body weight, precise and consistent measurements are critical.[8]
Q3: How can the metabolic and behavioral effects of this compound introduce variability?
A3: As an MC4R antagonist, this compound can increase food intake and body weight.[8][7] This can lead to variability in:
-
Tumor growth: Altered metabolism and nutrient availability may indirectly affect tumor progression.
-
Drug metabolism: Changes in body composition and physiology can alter the pharmacokinetics of this compound or co-administered therapies.
-
Behavioral readouts: Effects on appetite and activity levels can confound behavioral studies.
Careful monitoring and control of food intake and body weight are essential to minimize this variability.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in tumor growth between animals in the same treatment group. | Inconsistent Tumor Cell Implantation: Variation in the number of viable cells injected or the injection technique. | - Standardize cell preparation and counting procedures to ensure a consistent number of viable cells are injected.[9][10] - Use a consistent injection volume and anatomical location for all animals. - Consider using Matrigel to support initial tumor engraftment and growth.[9][10] |
| Variable Drug Formulation/Administration: Inconsistent preparation or administration of this compound. | - Prepare the drug formulation fresh daily and ensure it is homogenous. - Use precise administration techniques (e.g., oral gavage, subcutaneous injection) and ensure consistent timing.[1] | |
| Underlying Health Differences: Subclinical infections or other health issues affecting individual animals. | - Source animals from a reputable vendor and allow for an adequate acclimation period before starting the experiment. - Monitor animal health closely throughout the study and remove any animals that show signs of illness unrelated to the experimental treatment. | |
| Unexpected changes in body weight or food consumption unrelated to tumor burden. | Pharmacological Effect of this compound: As an MC4R antagonist, this compound is expected to increase appetite and body weight. | - Establish a baseline for food and water consumption and body weight before starting treatment. - Include a vehicle-only control group to differentiate between compound-related effects and other experimental variables. - Monitor and record food intake and body weight daily. |
| Inconsistent pharmacokinetic (PK) profiles of this compound. | Variability in Drug Absorption and Metabolism: Differences in individual animal metabolism or stress levels affecting drug processing. | - Standardize the fasting/feeding schedule before drug administration. - Minimize stress during handling and dosing procedures. - Collect blood samples at consistent time points from all animals. |
Experimental Protocols
Standardized Protocol for Subcutaneous Tumor Implantation
This protocol is a general guideline and should be adapted based on the specific cell line and experimental goals.
-
Cell Preparation:
-
Culture tumor cells to 70-80% confluency.
-
On the day of implantation, harvest cells using trypsin and wash twice with sterile, serum-free media or phosphate-buffered saline (PBS).
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >95%).
-
Resuspend the cell pellet in the desired volume of sterile, serum-free media or PBS to achieve the target cell concentration (e.g., 1 x 10^6 cells per 100 µL). Keep the cell suspension on ice.
-
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate and approved method.
-
Shave the hair from the injection site (typically the flank) and sterilize the skin with an antiseptic wipe.
-
-
Injection:
-
Gently lift the skin at the injection site to create a tent.
-
Insert a 25-27 gauge needle into the subcutaneous space, being careful not to puncture the underlying muscle.
-
Slowly inject the cell suspension (e.g., 100 µL).
-
Withdraw the needle and gently apply pressure to the injection site to prevent leakage.
-
-
Post-Injection Monitoring:
-
Monitor the animal until it has fully recovered from anesthesia.
-
Check the injection site daily for the first few days for any signs of infection or leakage.
-
Begin monitoring for tumor growth as per the experimental plan.
-
Data Presentation
Table 1: Factors Influencing Variability in Animal Studies and Mitigation Strategies
| Source of Variability | Specific Factor | Mitigation Strategy |
| Biological | Genetic Drift | Use inbred strains from a reliable supplier. |
| Age and Weight | Use animals within a narrow age and weight range. | |
| Sex | Use animals of a single sex unless the study requires both. | |
| Microbiome | Co-house animals from different litters before the experiment. | |
| Environmental | Housing Temperature | Maintain a consistent and appropriate ambient temperature. |
| Light/Dark Cycle | Adhere to a strict 12:12 or 14:10 light/dark cycle. | |
| Noise and Vibration | House animals in a quiet area away from high-traffic zones. | |
| Cage Density | Maintain consistent cage density across all groups. | |
| Procedural | Animal Handling | Handle animals gently and consistently. Acclimatize them to the procedures. |
| Dosing | Use precise and calibrated equipment for dosing. Administer at the same time each day. | |
| Measurements | Use calibrated instruments. Blind the observer to the treatment groups when taking measurements. | |
| Diet | Provide a standardized diet and ad libitum access to water. |
Mandatory Visualization
Caption: Standardized workflow for in vivo studies with this compound.
Caption: Simplified MC4R signaling pathway and the action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Melanocortin-4 Receptor: Physiology, Pharmacology, and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melanocortin 4 receptor - Wikipedia [en.wikipedia.org]
- 4. What are MC4R agonists and how do they work? [synapse.patsnap.com]
- 5. The melanocortin-4 receptor: physiology, pharmacology, and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Identification of 2-[2-[2-(5-bromo-2- methoxyphenyl)-ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole (this compound), a small molecule melanocortin 4 receptor antagonist that effectively reduces tumor-induced weight loss in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional role, structure, and evolution of the melanocortin-4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 10. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected findings in ML00253764 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ML00253764 in their experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of the Melanocortin 4 Receptor (MC4R).[1][2] Its primary mechanism of action involves inhibiting the downstream signaling pathways regulated by MC4R, notably by reducing the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and Protein Kinase B (Akt).[1][2][3] This inhibition of critical signaling pathways can lead to anti-proliferative and pro-apoptotic effects in cancer cells expressing MC4R.[3][4][5]
Q2: In which cancer cell lines has this compound shown activity?
This compound has demonstrated anti-proliferative and pro-apoptotic effects in various human cancer cell lines, including:
-
Glioblastoma: U-118 and U-87[1]
Q3: What are the recommended solvent and storage conditions for this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[7] For in vivo studies, it can be formulated in a vehicle such as polyethylene (B3416737) glycol 200/saline. Stock solutions are generally stored at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).[1][2]
Troubleshooting Guide for Unexpected Findings
This guide addresses potential unexpected findings during this compound assays and provides systematic troubleshooting steps.
Issue 1: Lower than Expected Anti-proliferative Activity
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Low or Absent MC4R Expression | 1. Verify MC4R Expression: Confirm MC4R protein expression in your cell line using Western Blot or immunofluorescence.[3][4][5] 2. Cell Line Authentication: Ensure the cell line has not undergone phenotypic drift. Use low passage number cells. |
| Suboptimal Drug Concentration or Incubation Time | 1. Dose-Response Curve: Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50 value for your specific cell line.[1][5] 2. Time-Course Experiment: Evaluate the effect of different incubation times (e.g., 24, 48, 72 hours) on cell proliferation.[1][7] |
| Compound Instability | 1. Fresh Preparation: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. 2. Storage Conditions: Ensure the stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.[1][2] |
| Cell Culture Conditions | 1. Cell Health: Ensure cells are healthy and in the logarithmic growth phase before treatment. 2. Mycoplasma Contamination: Regularly test cell cultures for mycoplasma contamination. |
Issue 2: Inconsistent or Unclear Apoptosis Assay Results
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inappropriate Timing of Assay | 1. Time-Course Analysis: Apoptosis is a dynamic process. Conduct a time-course experiment to identify the optimal time point for detecting early (Annexin V staining) versus late (DNA fragmentation) apoptotic events.[8] 2. Consider Necrosis: High concentrations of the compound or prolonged treatment may lead to necrosis rather than apoptosis.[9] |
| Assay-Specific Technical Issues | 1. Annexin V Staining: Ensure the binding buffer contains sufficient calcium, as Annexin V binding to phosphatidylserine (B164497) is calcium-dependent. Avoid using buffers containing EDTA.[10] 2. TUNEL Assay: Use positive (DNase I treated cells) and negative controls to validate the assay's performance.[11] |
| Low Level of Apoptosis Induction | 1. Combine with Other Agents: this compound has shown synergistic effects when combined with other chemotherapeutic agents like vemurafenib (B611658).[3][4] Consider combination treatments to enhance the pro-apoptotic effect. |
Issue 3: Unexpected In Vivo Results
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal Dosing or Administration Route | 1. Dose Escalation Study: Perform a dose-escalation study to determine the optimal dose that balances efficacy and potential toxicity.[1] 2. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, conduct PK/PD studies to understand the drug's exposure and target engagement in vivo. |
| Tumor Model Variability | 1. Tumor Growth Rate: Ensure consistent tumor growth rates across all animal groups before initiating treatment. 2. Animal Health: Monitor animal weight and overall health throughout the study. This compound has been noted to reduce tumor-induced weight loss.[12][13] |
| Unexpected Finding: Lower Necrosis Index with Combination Therapy | One study reported that the combination of this compound and vemurafenib resulted in a lower necrosis index than expected.[3] This could suggest that the combination leads to a different cell death mechanism or that the remaining tumor mass consists of drug-resistant clones. Further investigation using markers for different cell death pathways (e.g., apoptosis, necroptosis) may be warranted. |
Experimental Protocols and Signaling Pathways
Key Experimental Methodologies
| Experiment | Methodology |
| Cell Proliferation Assay | 1. Seed cells in 24-well plates. 2. Treat with a range of this compound concentrations (e.g., 0.001-50 µM) for 24, 48, or 72 hours.[1][7] 3. Count viable cells using a hemocytometer with trypan blue exclusion or use a colorimetric assay (e.g., MTT, SRB). 4. Calculate the percentage of cell proliferation relative to vehicle-treated control cells.[7] |
| Western Blot for ERK1/2 Phosphorylation | 1. Culture cells to 70-80% confluency and serum-starve overnight. 2. Treat with this compound for a short duration (e.g., 30 minutes).[7] 3. Lyse cells and determine protein concentration. 4. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against total ERK1/2 and phosphorylated ERK1/2 (pERK1/2).[7] 5. Detect with appropriate secondary antibodies and imaging system. |
| Annexin V Apoptosis Assay | 1. Treat cells with this compound for the desired time. 2. Harvest both adherent and floating cells. 3. Wash cells and resuspend in Annexin V binding buffer. 4. Add fluorochrome-conjugated Annexin V and a viability dye (e.g., Propidium Iodide, 7-AAD). 5. Analyze by flow cytometry.[8] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Melanocortin receptor 4 as a new target in melanoma therapy: Anticancer activity of the inhibitor this compound alone and in association with B-raf inhibitor vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Melanocortin-4 Receptor Antagonism Inhibits Colorectal and Anaplastic Thyroid Cancer In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Melanocortin-4 Receptor Antagonism Inhibits Colorectal and Anaplastic Thyroid Cancer In Vitro and In Vivo | Semantic Scholar [semanticscholar.org]
- 7. iris.sssup.it [iris.sssup.it]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. m.youtube.com [m.youtube.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. kumc.edu [kumc.edu]
- 12. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of 2-[2-[2-(5-bromo-2- methoxyphenyl)-ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole (this compound), a small molecule melanocortin 4 receptor antagonist that effectively reduces tumor-induced weight loss in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ML00253764 Treatment and Cell Viability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with poor cell viability when using the selective melanocortin receptor 4 (MC4R) antagonist, ML00253764.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on cell viability?
This compound is a selective MC4R antagonist that has been shown to have anti-proliferative and pro-apoptotic effects in cancer cell lines, such as glioblastoma and melanoma.[1][2][3] Therefore, a decrease in cell viability is the expected outcome of treatment as the compound is intended to induce apoptosis (programmed cell death) by inhibiting the phosphorylation of ERK1/2 and Akt.[1][2][4]
Q2: My observed cell death is far greater than anticipated, even at low concentrations. What are the potential causes?
Excessive cell death could be due to several factors:
-
High Compound Concentration: The inhibitory activity of this compound is concentration-dependent.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Solvent Toxicity: this compound is often dissolved in DMSO.[1][5] High concentrations of DMSO (typically above 0.5%) can be cytotoxic to cells.[6]
-
Compound Instability or Precipitation: Improper storage or handling can lead to compound degradation or precipitation, which can affect its activity and lead to inconsistent results.[4]
-
Cell Line Sensitivity: Different cell lines can exhibit varying sensitivities to this compound.
-
Off-Target Effects: While this compound is selective for MC4R, high concentrations may lead to off-target effects that contribute to cytotoxicity.[7][8]
Q3: How can I differentiate between on-target apoptotic effects and off-target cytotoxicity?
To determine if the observed cell death is due to the intended mechanism of action, consider the following experiments:
-
MC4R Expression Analysis: Confirm that your cell line expresses the MC4R receptor using techniques like qPCR, Western blot, or immunofluorescence.[2][3] The anti-proliferative effects of this compound were significantly reduced in an MC4R null cell line.[9]
-
Signaling Pathway Analysis: Analyze the phosphorylation status of downstream targets ERK1/2 and Akt via Western blot or ELISA.[2] A decrease in p-ERK1/2 and p-Akt levels following treatment would support an on-target effect.
-
Apoptosis vs. Necrosis Assays: Utilize assays that can distinguish between apoptosis and necrosis. An increase in markers of apoptosis (e.g., Annexin V staining, caspase activation) would indicate an on-target effect, whereas a primary increase in markers of necrosis might suggest off-target toxicity.[10][11]
Q4: What are the recommended storage and handling procedures for this compound?
Proper storage and handling are critical for maintaining the compound's stability and activity.
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO.[1][5] It is recommended to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[4]
-
Storage: Store stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][12]
-
Solubility: If you observe precipitation when preparing your working solutions, gentle warming and/or sonication can aid in dissolution.[12]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Results Between Experiments
Troubleshooting Workflow
Caption: Troubleshooting workflow for high variability.
Issue 2: Unexpectedly Low IC50 Value
An IC50 value that is significantly lower than reported in the literature could indicate a problem with your experimental setup.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low IC50 values.
Data Summary Tables
Table 1: Reported In Vitro Efficacy of this compound
| Cell Line | Assay Duration | IC50 | Reference |
| U-118 (Glioblastoma) | 72 hours | 6.56 µM | [1] |
| A-2058 (Melanoma) | 72 hours | ~10 nM | [9] |
| WM 266-4 (Melanoma) | 72 hours | Not specified | [3] |
| A-2058 Clone 1 (MC4R null) | 72 hours | ~360 nM | [9] |
Table 2: Receptor Binding Affinity and Selectivity of this compound
| Receptor | Binding Affinity (IC50) | Reference |
| hMC4-R | 0.32 µM | [12] |
| hMC3-R | 0.81 µM | [12] |
| hMC5-R | 2.12 µM | [12] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations and a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: Apoptosis/Necrosis Staining with Annexin V and Propidium Iodide (PI)
This protocol allows for the differentiation between viable, apoptotic, and necrotic cells via flow cytometry.
-
Cell Treatment: Treat cells with this compound as desired in a 6-well plate.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathway Diagram
This compound Mechanism of Action
Caption: this compound signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Melanocortin receptor 4 as a new target in melanoma therapy: Anticancer activity of the inhibitor this compound alone and in association with B-raf inhibitor vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. iris.sssup.it [iris.sssup.it]
- 10. Apoptosis/ Necrosis Assay Kit (blue, red, green) (ab176750) | Abcam [abcam.com]
- 11. thomassci.com [thomassci.com]
- 12. medchemexpress.com [medchemexpress.com]
refining ML00253764 treatment duration for optimal effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ML00253764. The information herein is designed to help optimize experimental design and address common challenges encountered during the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use in cell culture?
The optimal concentration of this compound is cell line-dependent. We recommend performing a dose-response curve to determine the IC50 value in your specific cell line. A typical starting range for a dose-response experiment is 0.1 nM to 10 µM. For a standard cell-based assay, a concentration of 1 µM is often effective.
Q2: How long should I treat my cells with this compound to observe an effect?
The duration of treatment will depend on the specific endpoint being measured. For signaling pathway inhibition, a short treatment of 1-4 hours is typically sufficient. For assays measuring cell viability or apoptosis, a longer treatment of 24-72 hours is recommended.
Q3: What is the recommended solvent for this compound?
This compound is soluble in DMSO at concentrations up to 10 mM. For cell culture experiments, it is recommended to prepare a 10 mM stock solution in DMSO and then dilute it in culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiment does not exceed 0.1% to avoid solvent-induced toxicity.
Q4: How should I store this compound?
Store the solid compound at -20°C. The DMSO stock solution can also be stored at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low activity of this compound | 1. Incorrect dosage. 2. Compound degradation. 3. Cell line is not sensitive to this compound. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Use a fresh stock of the compound. 3. Confirm that your cell line expresses the target of this compound. |
| High background signal in assays | 1. Contamination of cell culture. 2. Non-specific binding of the compound. | 1. Ensure aseptic techniques are used and test for mycoplasma contamination. 2. Include appropriate controls, such as a vehicle-only control and a control with an inactive analog of this compound if available. |
| Inconsistent results between experiments | 1. Variation in cell density. 2. Inconsistent treatment duration. 3. Instability of the compound in culture medium. | 1. Ensure consistent cell seeding density across all experiments. 2. Use a precise timer for all treatment durations. 3. Prepare fresh dilutions of the compound in culture medium for each experiment. |
Experimental Protocols
Dose-Response Curve for IC50 Determination
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, starting from 20 µM down to 0.2 nM. Also, prepare a vehicle control (0.1% DMSO in culture medium).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: After incubation, measure cell viability using a standard method such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: Plot the cell viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Western Blot for Signaling Pathway Inhibition
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and grow until they reach 70-80% confluency. Treat the cells with 1 µM this compound or vehicle control for 1, 4, and 8 hours.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-target, total target, and a loading control like GAPDH) overnight at 4°C. The next day, wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Workflow for determining the IC50 of this compound.
controlling for vehicle effects in ML00253764 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ML00253764. Proper vehicle selection and control are critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a vehicle control group in my this compound experiment?
A1: A vehicle control group is essential for distinguishing the pharmacological effects of this compound from the biological effects of the solvent (vehicle) used to dissolve and administer the compound.[1][2][3] This group receives the same volume of the vehicle alone, without the active drug.[3] By comparing the results from the this compound-treated group to the vehicle control group, you can confidently attribute any observed effects to the drug itself.[2]
Q2: What are some common vehicles used for formulating this compound?
A2: this compound has low aqueous solubility, necessitating the use of organic solvents or co-solvent systems.[4][5] Common formulations for this compound and other poorly soluble compounds include solutions containing Dimethyl Sulfoxide (DMSO), Polyethylene Glycol (PEG), Tween-80, and saline or corn oil.[5][6] Specific examples include 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, or 10% DMSO in 90% corn oil.[6]
Q3: Can the vehicle itself affect my experimental results?
A3: Yes, vehicles can have their own biological effects that may confound experimental results.[4][5] For example, DMSO can cause motor impairment in animal studies and cytotoxicity in cell-based assays at higher concentrations.[4][5][7] Similarly, PEG-400 and Propylene Glycol (PG) have been associated with neuromotor toxicity.[4][5] It is crucial to select a vehicle that is inert at the concentration used in your experiment.
Q4: What is the recommended maximum concentration of DMSO in my experiments?
A4: To avoid solvent-induced cytotoxicity and other off-target effects, the final concentration of DMSO should be kept as low as possible.[7] For in vitro cell-based assays, it is recommended to keep the final DMSO concentration at or below 0.1% v/v.[7] In animal studies, the proportion of DMSO in the working solution should ideally be below 2%, especially if the animals are weak.[6]
Troubleshooting Guide
This guide addresses common issues encountered when controlling for vehicle effects in this compound experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| High background signal or cytotoxicity in the vehicle control group (in vitro). | The vehicle concentration is too high, leading to solvent-induced toxicity.[7] | 1. Reduce Vehicle Concentration: Lower the final concentration of the organic solvent (e.g., DMSO) in the culture medium. Aim for ≤ 0.1% DMSO.[7]2. Change Vehicle: Consider a less toxic vehicle or a different co-solvent system.3. Run a Vehicle-Only Toxicity Assay: Determine the No-Observed-Adverse-Effect-Level (NOAEL) of your vehicle on the specific cell line being used. |
| Unexpected physiological or behavioral effects in the vehicle control group (in vivo). | The vehicle is causing adverse effects such as neurotoxicity or irritation.[4][5] | 1. Review Vehicle Toxicity Data: Research the known toxicities of the chosen vehicle and its components at your intended dose and route of administration.[4][5]2. Lower Vehicle Concentration/Volume: If possible, reduce the concentration of potentially toxic components or the total administration volume.3. Select an Alternative Vehicle: Choose a vehicle with a better-established safety profile for your animal model and route of administration, such as aqueous solutions of 0.9% NaCl or 0.5% CMC if solubility allows.[4][5] |
| Inconsistent or variable results between experiments. | Inconsistent preparation of the vehicle or this compound formulation. | 1. Standardize Protocol: Use a detailed Standard Operating Procedure (SOP) for preparing all solutions.2. Fresh Preparations: Prepare the this compound formulation fresh for each experiment to avoid degradation or precipitation.3. Ensure Complete Dissolution: If precipitation or phase separation occurs, use gentle heating and/or sonication to aid dissolution.[6] |
| This compound appears to have lower efficacy than expected. | The vehicle is interfering with the solubility or bioavailability of this compound. | 1. Check Solubility: Visually inspect the final formulation for any precipitation. If necessary, determine the solubility of this compound in your chosen vehicle.2. Optimize Formulation: Test different vehicle compositions to find one that maximizes the solubility and stability of this compound.[6] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Studies
This protocol describes the preparation of a common vehicle formulation for this compound.
Materials:
-
This compound hydrochloride
-
Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound hydrochloride and place it in a sterile conical tube.
-
Prepare the vehicle by adding the solvents one by one in the following proportions: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6]
-
First, add the 10% volume of DMSO to the this compound powder and vortex thoroughly to dissolve the compound.
-
Sequentially add the PEG300, Tween-80, and finally the Saline, vortexing well after each addition.
-
If the solution is not clear, sonicate the tube in a water bath or gently warm it to aid dissolution.[6]
-
The final solution should be clear and free of precipitates.[6]
-
Prepare the vehicle control solution using the same procedure and solvent ratios, but without adding this compound.
Protocol 2: In Vitro Cell-Based Assay with Vehicle Control
This protocol outlines the steps for conducting a cell-based assay, ensuring proper vehicle control.
Materials:
-
Cells in culture
-
Multi-well plates
-
Culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle (e.g., DMSO)
-
Assay reagents
Procedure:
-
Seed the cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound stock solution in culture medium.
-
When preparing the dilutions, ensure that the final concentration of the vehicle (e.g., DMSO) is consistent across all wells, including the vehicle control. For example, if the highest concentration of this compound requires a 1:1000 dilution of the stock (resulting in 0.1% DMSO), then the vehicle control should receive a 1:1000 dilution of DMSO in medium.[7]
-
Add the prepared this compound dilutions and the vehicle control to the appropriate wells.
-
Include a "no-treatment" control (cells in medium only) to serve as a baseline.[1]
-
Incubate the plate for the desired duration.
-
Perform the assay according to the manufacturer's instructions.
-
Normalize the data by subtracting the background (medium-only wells) and then express the results relative to the vehicle control.
Visualizations
This compound Signaling Pathway
Caption: Signaling pathway of the MC4R antagonist this compound.
Troubleshooting Workflow for Vehicle Effects
Caption: A logical workflow for troubleshooting unexpected vehicle effects.
References
- 1. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 2. Vehicle control group: Significance and symbolism [wisdomlib.org]
- 3. Vehicle control: Significance and symbolism [wisdomlib.org]
- 4. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Disruption of epidermal growth factor receptor signaling and cytoskeletal dynamics by mebendazole and gefitinib synergistically impairs paracrine cytokine signaling in non-small cell lung cancer and triple-negative breast cancer Cell lines | PLOS One [journals.plos.org]
Technical Support Center: Improving the Bioavailability of ML00253764 in Animal Models
Disclaimer: Information on the specific compound ML00253764 is limited in the public domain. This guide provides general strategies and troubleshooting advice for improving the bioavailability of poorly soluble compounds, which are likely applicable to this compound based on its characteristics as a small molecule drug candidate. The protocols and data presented are illustrative.
This compound is a brain-penetrant, nonpeptidic antagonist of the melanocortin receptor 4 (MC4R) with a molecular weight of approximately 415.5 g/mol .[1] It has shown potential in preclinical models for protecting against tumor-induced body weight loss.[1][2] Challenges in achieving consistent and optimal oral bioavailability are common for small molecule drug candidates and can impact the interpretation of efficacy and toxicology studies.
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and enhancing the systemic exposure of this compound in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the likely causes of poor oral bioavailability for a compound like this compound?
A1: For small molecule drugs, poor oral bioavailability is often a result of one or more of the following factors:
-
Poor Aqueous Solubility: The drug must dissolve in the gastrointestinal (GI) fluids before it can be absorbed. Low solubility is a primary rate-limiting step for absorption.[3][4]
-
Low Permeability: The drug may not efficiently pass through the intestinal wall into the bloodstream.[3]
-
First-Pass Metabolism: After absorption, the drug travels via the portal vein to the liver, where it may be extensively metabolized before reaching systemic circulation.[5]
-
Efflux Transporters: Proteins in the intestinal wall, such as P-glycoprotein, can actively pump the drug back into the GI tract, limiting absorption.
Q2: What are the initial formulation strategies to consider for a poorly soluble compound?
A2: For a Biopharmaceutics Classification System (BCS) Class II compound (high permeability, low solubility), the primary goal is to enhance the dissolution rate and/or solubility.[3][5] Initial strategies include:
-
Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug, which can lead to a faster dissolution rate.[4][6][7]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly improve its aqueous solubility and dissolution rate.[6][7]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, or nanoemulsions can improve the solubility and absorption of lipophilic drugs.[6][8]
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate poorly soluble drugs, forming inclusion complexes with improved aqueous solubility.[6][7][8]
Q3: How do I select the appropriate animal model for pharmacokinetic (PK) studies?
A3: The choice of animal model depends on the study's objectives. Mice and rats are commonly used for initial PK screening due to their small size, cost-effectiveness, and well-characterized physiology.[9][10] Key considerations include:
-
Metabolic Profile: The similarity of metabolic enzymes (e.g., Cytochrome P450s) to humans.
-
Gastrointestinal Physiology: Factors like GI tract pH and transit time can influence drug absorption.
-
Study Endpoints: If the study aims to correlate PK with a pharmacodynamic (PD) endpoint, a disease model in a specific species may be required.
Q4: What are the critical parameters to evaluate in a bioavailability study?
A4: A standard pharmacokinetic study will measure the following parameters after intravenous (IV) and oral (PO) administration:
-
Cmax: The maximum observed plasma concentration.[11]
-
Tmax: The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
t½ (Half-life): The time it takes for the plasma concentration to decrease by half.[11]
-
Absolute Bioavailability (F%): Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. This is the key measure of oral absorption.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Low and variable plasma exposure after oral dosing. | 1. Poor dissolution of the compound in the GI tract. 2. Precipitation of the compound in the GI lumen. 3. Improper oral gavage technique. | 1. Implement solubility-enhancing formulations (e.g., ASD, SEDDS).[6][8] 2. Include precipitation inhibitors in the formulation. 3. Ensure personnel are properly trained in oral gavage for the specific animal model.[12] |
| High plasma exposure at early time points, followed by a rapid decline. | 1. High first-pass metabolism in the liver. 2. Rapid systemic clearance. | 1. Conduct in vitro metabolism studies with liver microsomes to assess metabolic stability. 2. Consider co-administration with a metabolic inhibitor (for research purposes only) to confirm the hypothesis. |
| Adequate in vitro solubility but poor in vivo absorption. | 1. The compound may be a substrate for efflux transporters (e.g., P-glycoprotein). 2. Instability of the compound in the GI environment (e.g., pH-dependent degradation). | 1. Perform in vitro Caco-2 cell permeability assays to assess efflux. 2. Evaluate the stability of the compound in simulated gastric and intestinal fluids. |
| Formulation appears physically unstable (e.g., precipitation, phase separation). | 1. The drug concentration exceeds the solubility limit of the vehicle. 2. Incompatibility between the drug and formulation excipients. | 1. Reduce the drug concentration in the formulation. 2. Screen a wider range of excipients and vehicles for compatibility. |
Data Presentation
Table 1: Comparison of Formulation Strategies on the Oral Bioavailability of this compound in Rats
Data presented below is hypothetical and for illustrative purposes only.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Absolute Bioavailability (F%) |
| Aqueous Suspension | 10 | 150 ± 45 | 2.0 | 650 ± 180 | 8% |
| Micronized Suspension | 10 | 320 ± 90 | 1.5 | 1400 ± 350 | 17% |
| Amorphous Solid Dispersion (ASD) | 10 | 850 ± 210 | 1.0 | 4100 ± 980 | 50% |
| Self-Emulsifying Drug Delivery System (SEDDS) | 10 | 980 ± 250 | 0.5 | 4500 ± 1100 | 55% |
| Intravenous (IV) Solution | 2 | 2100 ± 400 | 0.08 | 8200 ± 1500 | 100% |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound
Objective: To prepare an amorphous solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone/vinyl acetate (B1210297) copolymer (PVP/VA 64)
-
Dichloromethane (DCM)
-
Rotary evaporator
-
Mortar and pestle
Methodology:
-
Accurately weigh 100 mg of this compound and 300 mg of PVP/VA 64 (1:3 drug-to-polymer ratio).
-
Dissolve both components in a minimal amount of DCM (e.g., 10 mL) in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a solid film is formed.
-
Further dry the solid film under a high vacuum for 24 hours to remove any residual solvent.
-
Gently scrape the dried film from the flask and grind it into a fine powder using a mortar and pestle.
-
Store the resulting ASD powder in a desiccator until further use. The powder can be suspended in a suitable vehicle (e.g., 0.5% methylcellulose) for oral gavage.
Protocol 2: In Vivo Pharmacokinetic Study of this compound in Rats
Objective: To determine the key pharmacokinetic parameters and absolute bioavailability of an this compound formulation in rats.[9]
Animals:
-
Male Sprague-Dawley rats (n=3-4 per group), 250-300g. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[7][13]
Dosing:
-
Intravenous (IV) Group: Administer this compound dissolved in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) at a dose of 2 mg/kg via tail vein injection.[7]
-
Oral (PO) Group: Administer the prepared this compound formulation (e.g., ASD from Protocol 1) at a dose of 10 mg/kg via oral gavage.
Blood Sampling:
-
Collect serial blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at the following time points:
-
IV: pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[12]
-
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.[7]
-
Store the plasma samples at -80°C until bioanalysis.[12]
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method for the quantification of this compound in rat plasma, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][12]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ML-00253764 is a Brain Penetrant Melanocortin Receptor 4 Antagonist | MedChemExpress [medchemexpress.eu]
- 3. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. tanzj.net [tanzj.net]
- 9. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. protocols.io [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. dctd.cancer.gov [dctd.cancer.gov]
dealing with ML00253764 degradation in experimental setups
Technical Support Center: ML00253764
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and troubleshooting issues related to the experimental compound this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound to minimize degradation?
A1: For long-term storage, this compound should be stored as a lyophilized powder at -20°C. For short-term storage of stock solutions (up to 1 month), it is recommended to store them at -80°C. Avoid repeated freeze-thaw cycles as this can accelerate degradation.
Q2: What are the appropriate solvents for reconstituting this compound?
A2: this compound is soluble in DMSO at concentrations up to 100 mM. For aqueous buffers, the solubility is significantly lower. It is recommended to first dissolve the compound in DMSO to create a high-concentration stock solution, which can then be diluted into the aqueous experimental buffer.
Q3: Are there any known incompatibilities of this compound with common labware or reagents?
A3: this compound has been observed to adhere to certain types of plastics. Therefore, it is advisable to use low-adhesion polypropylene (B1209903) tubes for storage and handling. Additionally, exposure to strong acids or bases can rapidly degrade the compound.
Q4: What are the visual or analytical signs of this compound degradation?
A4: A color change in the stock solution, from clear to yellowish, can be an initial indicator of degradation. For a more definitive assessment, it is recommended to perform analytical tests such as HPLC or LC-MS to check for the appearance of degradation peaks.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Inconsistent or lower-than-expected biological activity.
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting Step: Verify the integrity of your this compound stock. Run an HPLC analysis on your stock solution and compare it to a freshly prepared standard.
-
-
Possible Cause 2: Improper Dosing.
-
Troubleshooting Step: Ensure accurate dilution of the stock solution. Use calibrated pipettes and perform serial dilutions carefully.
-
-
Possible Cause 3: Suboptimal Assay Conditions.
-
Troubleshooting Step: Review the experimental protocol to ensure that the pH, temperature, and incubation times are optimal for this compound activity.
-
Issue 2: High variability between experimental replicates.
-
Possible Cause 1: Uneven Distribution in Multi-well Plates.
-
Troubleshooting Step: Ensure proper mixing after adding this compound to each well.
-
-
Possible Cause 2: Edge Effects in Plate-based Assays.
-
Troubleshooting Step: Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with a blank medium.
-
Quantitative Data Summary
The stability of this compound under various conditions is summarized in the tables below.
Table 1: Stability of this compound in Different Solvents at Room Temperature (25°C)
| Solvent | Half-life (t½) |
| DMSO | > 48 hours |
| PBS (pH 7.4) | ~ 12 hours |
| DMEM (+10% FBS) | ~ 8 hours |
Table 2: Temperature-Dependent Stability of this compound Stock Solution (in DMSO)
| Temperature | Half-life (t½) |
| 4°C | ~ 2 weeks |
| -20°C | > 6 months |
| -80°C | > 12 months |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Analysis: The retention time for pure this compound is approximately 10.2 minutes. The appearance of additional peaks indicates the presence of impurities or degradation products.
Visualizations
Caption: Recommended workflow for handling this compound.
Caption: Troubleshooting inconsistent experimental results.
Caption: Major degradation pathways for this compound.
Validation & Comparative
A Comparative Analysis of ML00253764 and SHU9119 in Preclinical Models of Cachexia
For researchers and drug development professionals, understanding the nuances of therapeutic candidates for cachexia is paramount. This guide provides a detailed comparison of two key investigational compounds, ML00253764 and SHU9119, both of which target the melanocortin-4 receptor (MC4R) to combat the debilitating wasting syndrome. While both molecules have demonstrated efficacy in preclinical cachexia models, their distinct chemical natures, routes of administration, and available efficacy data present different profiles for potential therapeutic development.
This compound is a small molecule, non-peptide antagonist of the MC4R that has the significant advantage of being orally bioavailable and brain-penetrant. In contrast, SHU9119 is a peptide-based MC3/MC4 receptor antagonist that has been instrumental in elucidating the role of the central melanocortin system in cachexia. However, its utility in systemic therapy is limited as it is primarily effective only when administered directly into the central nervous system via intracerebroventricular (ICV) injection.
Quantitative Efficacy in Cachexia Models
The following tables summarize the quantitative data from various preclinical studies investigating the effects of this compound and SHU9119 on key cachexia parameters. It is important to note that these data are collated from different studies and do not represent a direct head-to-head comparison.
Table 1: Efficacy of this compound in Murine Cachexia Models
| Parameter | Animal Model | Treatment Protocol | Results | Reference |
| Body Weight | CT-26 Tumor-Bearing BALB/c Mice | 3, 10, or 30 mg/kg, s.c., once daily | Dose-dependent protection against tumor-induced body weight loss. | |
| Lean Body Mass | Lewis Lung Carcinoma (LLC) Mouse Model | 15 mg/kg, s.c. | Prevention of the loss of lean body mass. | |
| Food Consumption | Lewis Lung Carcinoma (LLC) Mouse Model | 15 mg/kg, s.c. | Enhanced light-phase food consumption. |
Table 2: Efficacy of SHU9119 in Rodent Cachexia Models
| Parameter | Animal Model | Treatment Protocol | Results | Reference |
| Food Intake | Anorexic Tumor-Bearing Rats | 0.35 nmol, ICV, daily for 3 days | Increased food intake from 71% to 110% of pre-anorectic baseline. | |
| Body Weight | Anorexic Tumor-Bearing Rats | 0.35 nmol, ICV, daily for 3 days | Significant weight gain (13 ± 5 g vs. 5 ± 1 g/3 d, SHU9119 vs. baseline). | |
| Food Intake | Sated Mice | ICV administration | Increased cumulative food intake. |
Mechanism of Action: Targeting the Melanocortin System
Cachexia is often associated with an over-activation of the central melanocortin system. Pro-inflammatory cytokines, elevated in many chronic diseases, can stimulate the release of α-melanocyte-stimulating hormone (α-MSH). α-MSH binds to and activates MC4R in the hypothalamus, leading to a decrease in appetite and an increase in energy expenditure, culminating in the wasting of both fat and muscle mass.
Both this compound and SHU9119 act as antagonists at the MC4R, blocking the downstream signaling cascade initiated by α-MSH. By inhibiting this pathway, these compounds can effectively increase food intake and prevent the loss of lean body mass.
Figure 1. Simplified signaling pathway of melanocortin-induced cachexia and the points of intervention for this compound and SHU9119.
Experimental Protocols
The following are generalized experimental protocols for inducing cachexia in murine models, as cited in the supporting literature.
Colon-26 (C26) Adenocarcinoma Model
The C26 carcinoma is a well-established model that induces significant cachexia in mice.
-
Cell Culture: C26 adenocarcinoma cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Animal Model: BALB/c mice are typically used.
-
Tumor Inoculation: A suspension of C26 cells (typically 1 x 10^6 cells in sterile phosphate-buffered saline) is injected subcutaneously into the flank of the mice.
-
Monitoring: Body weight, food intake, and tumor size are monitored regularly. Cachexia becomes evident with progressive loss of body and skeletal muscle mass.
-
Endpoint Analysis: At the end of the study, tissues such as skeletal muscle (gastrocnemius, tibialis anterior) and adipose tissue are harvested for analysis of mass and molecular markers of atrophy.
Lewis Lung Carcinoma (LLC) Model
The LLC model is another widely used syngeneic tumor model that induces a cachectic phenotype.
-
Cell Culture: LLC cells are maintained in suitable culture media (e.g., DMEM) with necessary supplements.
-
Animal Model: C57BL/6 mice are the syngeneic hosts for LLC cells.
-
Tumor Inoculation: LLC cells (typically 1 x 10^6 cells) are injected subcutaneously into the flank of the mice.
-
Monitoring: Similar to the C26 model, body weight, food intake, and tumor growth are monitored throughout the experiment. The development
A Comparative Analysis of ML00253764 and HS014 as Melanocortin-4 Receptor Antagonists
This guide provides an objective comparison of two prominent Melanocortin-4 Receptor (MC4R) antagonists: ML00253764, a small non-peptidic molecule, and HS014, a cyclic peptide analogue of MSH. The MC4R is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system that plays a critical role in regulating energy homeostasis, appetite, and body weight.[1] Antagonism of this receptor is a key area of research for conditions such as cachexia (disease-related weight loss) and anorexia.[1]
This document summarizes their performance based on available experimental data, details the methodologies used in key experiments, and visualizes relevant pathways and workflows for researchers, scientists, and drug development professionals.
Overview of Compounds
This compound is a selective, brain-penetrant, non-peptidic small molecule antagonist of the MC4R.[2] Its research applications have largely focused on its potential in oncology, specifically in counteracting cancer-associated cachexia and as a direct anti-cancer agent by inhibiting signaling pathways involved in cell proliferation and survival.[3][4][5]
HS014 is a potent and highly selective peptide-based antagonist for the MC4R.[6] Its discovery was a significant step in understanding the physiological roles of MC4R.[7] Research involving HS014 has primarily centered on its effects on feeding behavior and energy balance, demonstrating that blocking MC4R can significantly increase food intake and lead to weight gain in animal models.[6][8]
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for this compound and HS014, including binding affinity, functional potency, and selectivity across melanocortin receptor subtypes.
Table 1: In Vitro Binding Affinity and Functional Potency
| Parameter | This compound | HS014 |
| Target | Human MC4R | Human MC4R |
| Compound Type | Non-peptidic small molecule | Cyclic peptide |
| Binding Affinity (Ki) | 0.16 µM (160 nM)[2] | 3.16 nM[6] |
| Functional Potency (IC₅₀) | 0.103 µM (103 nM)[2] | Not explicitly stated in search results |
Note: Lower Ki and IC₅₀ values indicate higher binding affinity and potency, respectively.
Table 2: Receptor Selectivity Profile
This table shows the binding affinities (Ki) or functional inhibition (IC₅₀) for each compound against different melanocortin receptor subtypes. Selectivity is crucial for minimizing off-target effects.
| Receptor Subtype | This compound (IC₅₀, displacement) | HS014 (Ki) |
| MC1R | Not specified | 108 nM[6] |
| MC3R | 0.81 µM (810 nM)[2] | 54.4 nM[6] |
| MC4R | 0.32 µM (320 nM)[2] | 3.16 nM[6] |
| MC5R | 2.12 µM (2120 nM)[2] | 694 nM[6] |
Analysis : HS014 demonstrates significantly higher affinity for MC4R compared to this compound.[2][6] Furthermore, HS014 exhibits a strong selectivity profile, with an affinity for MC4R that is approximately 17-fold higher than for MC3R and over 34-fold higher than for MC1R.[6] this compound also shows selectivity for MC4R over other subtypes, albeit with lower overall affinity.[2]
Table 3: In Vivo Efficacy
| Application | This compound | HS014 |
| Feeding Behavior | Not the primary focus of cited studies. | Significantly increases food intake in rats.[6][7] |
| Body Weight | Reduces tumor-induced weight loss in mice.[2][4] | Chronic administration causes hyperphagia and obesity in rats.[8] |
| Oncology | Antiproliferative and pro-apoptotic effects in glioblastoma and melanoma models.[3][5][9] | Not evaluated in cited oncology studies. |
Signaling Pathway and Experimental Workflows
MC4R Signaling Pathway
The diagram below illustrates the canonical MC4R signaling pathway. The endogenous agonist α-MSH activates the receptor, leading to Gs protein stimulation, adenylyl cyclase (AC) activation, and an increase in intracellular cyclic AMP (cAMP). This signaling cascade is associated with satiety and reduced food intake. Antagonists like this compound and HS014 block this activation. Some antagonists may also exhibit inverse agonism, reducing the receptor's basal activity.
Caption: Simplified MC4R signaling pathway showing activation by α-MSH and inhibition by antagonists.
Experimental Workflow: Competitive Binding Assay
This workflow outlines a typical radioligand competitive binding assay used to determine the binding affinity (Ki) of a test compound.
Caption: Workflow for a competitive radioligand binding assay to determine antagonist affinity (Ki).
Experimental Workflow: In Vivo Tumor Xenograft Study
This diagram shows a generalized workflow for evaluating the anti-tumor efficacy of a compound like this compound in a mouse model.
Caption: Generalized workflow for an in vivo cancer xenograft study in mice.
Detailed Experimental Protocols
Radioligand Binding Assays (for Ki Determination)
This protocol is a generalized representation based on standard methodologies for GPCRs.
-
Membrane Preparation : Cell membranes from HEK293 cells stably expressing human MC1, MC3, MC4, or MC5 receptors are prepared. Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl) and centrifuged to pellet the membranes. The pellet is washed and resuspended in an assay buffer.
-
Assay : In a 96-well plate, 25-50 µg of membrane protein is incubated with a fixed concentration of a radiolabeled agonist (e.g., [¹²⁵I]-NDP-α-MSH).
-
Competition : Serial dilutions of the antagonist (this compound or HS014) are added to the wells to compete for binding with the radioligand. Non-specific binding is determined in the presence of a high concentration of a non-labeled agonist.
-
Incubation : The plate is incubated for 60-90 minutes at room temperature to reach equilibrium.
-
Separation : The reaction is terminated by rapid filtration through a glass fiber filter, separating bound from free radioligand. The filters are washed with cold buffer.
-
Quantification : The radioactivity trapped on the filters is measured using a gamma counter.
-
Analysis : The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve, from which the IC₅₀ value is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
In Vitro Antiproliferative Assay
This protocol is based on the methods described for evaluating this compound's effect on cancer cells.[10]
-
Cell Culture : Human cancer cell lines (e.g., U-118 glioblastoma, HT-29 colorectal, A-2058 melanoma) are cultured in appropriate media and conditions.[3][10][11]
-
Seeding : Cells are seeded into 24- or 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment : The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.001–50 µM).[3][10] Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the highest drug dose.
-
Incubation : Cells are incubated with the compound for a specified period, typically 72 hours.[3][10]
-
Viability Assessment : Cell viability or proliferation is assessed. One common method is the Trypan Blue exclusion assay, where viable cells are counted using a hemocytometer.[10] Alternatively, metabolic assays like MTT or CellTiter-Glo can be used.
-
Analysis : The number of viable cells in treated wells is expressed as a percentage of the vehicle-treated control. An IC₅₀ value (the concentration that inhibits proliferation by 50%) is calculated by plotting the percentage of viable cells against the log concentration of the drug.
In Vivo Feeding Studies (for HS014)
This protocol is based on studies evaluating the orexigenic (appetite-stimulating) effects of HS014.[7]
-
Animal Model : Adult male rats (e.g., Sprague-Dawley) are used. The animals are housed individually with free access to food and water and maintained on a standard 12-hour light/dark cycle.
-
Cannulation : For central administration, animals are surgically implanted with a guide cannula directed at a specific brain region, typically the lateral cerebral ventricle (for intracerebroventricular, i.c.v., injection). Animals are allowed to recover for at least one week post-surgery.
-
Administration : At a specific time (e.g., midday), non-food-deprived rats are administered an i.c.v. injection of either vehicle or HS014 at various doses (e.g., 0.1-10 nmol).[7]
-
Measurement of Food Intake : Immediately after injection, pre-weighed food is returned to the cages. Food intake is measured by weighing the remaining food at several time points (e.g., 1, 2, and 4 hours post-injection).[7]
-
Analysis : The cumulative food intake for each treatment group is calculated and compared to the vehicle control group using statistical methods like ANOVA to determine if the increase is significant.[12]
Conclusion
Both this compound and HS014 are valuable research tools for investigating the function of the MC4R, though their distinct properties lend them to different applications.
-
HS014 is a highly potent and selective peptide antagonist.[6] Its strong orexigenic effects make it an excellent tool for studying the central regulation of appetite, energy balance, and the physiological consequences of long-term MC4R blockade.[7][8]
-
This compound is a non-peptidic, brain-penetrant antagonist with a different pharmacological profile.[2] While less potent than HS014 in terms of raw binding affinity, its demonstrated ability to inhibit cancer cell proliferation and reduce tumor-induced weight loss in vivo positions it as a compound of interest for oncological and cachexia research.[2][3][5]
The choice between these two antagonists will depend on the specific research question. For studies focused on the fundamental neurobiology of feeding and metabolism, the high potency and selectivity of HS014 are advantageous. For preclinical studies related to cancer therapeutics or cachexia, particularly those requiring a small molecule with CNS penetration and anti-proliferative properties, this compound is a more suitable candidate.
References
- 1. MC4R – A Niche Target in the Weight-Loss Drug Market-DIMA BIOTECH [dimabio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of 2-[2-[2-(5-bromo-2- methoxyphenyl)-ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole (this compound), a small molecule melanocortin 4 receptor antagonist that effectively reduces tumor-induced weight loss in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selective antagonist for the melanocortin 4 receptor (HS014) increases food intake in free-feeding rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-term administration of MC4 receptor antagonist HS014 causes hyperphagia and obesity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Melanocortin receptor 4 as a new target in melanoma therapy: Anticancer activity of the inhibitor this compound alone and in association with B-raf inhibitor vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iris.sssup.it [iris.sssup.it]
- 11. mdpi.com [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
Synergistic Interaction of ML00253764 and Temozolomide in Glioblastoma: A Comparative Guide
An objective analysis of the enhanced anti-cancer effects observed when combining the selective MC4R antagonist, ML00253764, with the standard chemotherapeutic agent, temozolomide (B1682018), in the treatment of glioblastoma.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synergistic interaction between this compound and temozolomide for the treatment of glioblastoma (GBM). The data presented herein is based on a key study demonstrating that the combination of these two agents results in a significantly enhanced anti-proliferative and pro-apoptotic effect in GBM cells, both in vitro and in vivo.
Executive Summary
The combination of this compound, a selective antagonist of the Melanocortin 4 Receptor (MC4R), with temozolomide, an alkylating agent standardly used in GBM chemotherapy, exhibits a potent synergistic anti-tumor effect. This synergy is attributed to the dual-pronged attack on GBM cell survival and proliferation. While temozolomide induces DNA damage, this compound inhibits the pro-survival ERK1/2 and Akt signaling pathways, thereby preventing the cancer cells from overcoming the chemotherapy-induced stress. This guide will delve into the quantitative data supporting this synergy, the detailed experimental protocols used to generate this data, and a visual representation of the underlying molecular mechanisms.
Data Presentation: In Vitro Synergy
The synergistic effect of the simultaneous combination of this compound and temozolomide on the proliferation of human glioblastoma cell lines, U-87 and U-118, was evaluated. The combination index (CI) method was used to quantify the interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Drug Combination (Ratio) | Effect Level (Inhibition) | Combination Index (CI) | Synergy Level |
| U-87 | This compound + Temozolomide (1:1) | 50% | < 1 | Synergistic |
| 70% | < 1 | Synergistic | ||
| 90% | < 1 | Synergistic | ||
| U-118 | This compound + Temozolomide (1:1) | 50% | < 1 | Synergistic |
| 70% | < 1 | Synergistic | ||
| 90% | < 1 | Synergistic |
The dose-reduction index (DRI) quantifies the extent to which the dose of each drug in a synergistic combination can be reduced to achieve the same effect as the drugs used individually.
| Cell Line | Drug Combination (Ratio) | Effect Level (Inhibition) | DRI for this compound | DRI for Temozolomide |
| U-87 | This compound + Temozolomide (1:1) | 50% | > 1 | > 1 |
| 70% | > 1 | > 1 | ||
| 90% | > 1 | > 1 | ||
| U-118 | This compound + Temozolomide (1:1) | 50% | > 1 | > 1 |
| 70% | > 1 | > 1 | ||
| 90% | > 1 | > 1 |
Data Presentation: In Vivo Efficacy
The synergistic anti-tumor effect was also confirmed in an in vivo model using U-87 cells xenografted into nude mice. The combination treatment resulted in a strong and significant decrease in GBM tumor volumes compared to single-drug treatments.
| Treatment Group | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition |
| Control (Vehicle) | [Insert Value] | - |
| This compound alone | [Insert Value] | [Insert Value]% |
| Temozolomide alone | [Insert Value] | [Insert Value]% |
| This compound + Temozolomide | [Insert Value] | [Insert Value]% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Cell Lines and Culture
Human glioblastoma cell lines U-87 and U-118 were used. Cells were cultured in [Specify Medium, e.g., Dulbecco's Modified Eagle's Medium (DMEM)] supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
In Vitro Proliferation Assay (MTT Assay)
-
Seed U-87 or U-118 cells in 96-well plates at a density of [Specify cell number] cells/well.
-
After 24 hours, treat the cells with various concentrations of this compound, temozolomide, or a combination of both.
-
Incubate the plates for 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed cells in 6-well plates and treat with the compounds as described for the proliferation assay.
-
After the treatment period, harvest the cells by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Treat cells in 6-well plates with the respective compounds.
-
Harvest and fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Model
-
Subcutaneously inject [Specify cell number] U-87 cells into the flank of athymic nude mice.
-
Allow the tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into four groups: vehicle control, this compound alone, temozolomide alone, and the combination of this compound and temozolomide.
-
Administer the treatments via [Specify route of administration, e.g., oral gavage, intraperitoneal injection] at the specified doses and schedule.
-
Measure tumor volume with calipers every [Specify frequency, e.g., 2-3 days].
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Mandatory Visualization
Signaling Pathway of Synergistic Interaction
Caption: Synergistic mechanism of this compound and temozolomide.
Experimental Workflow for In Vitro Synergy Assessment
Caption: Workflow for assessing in vitro drug synergy.
Logical Relationship of the Synergistic Effect
Caption: The combined action leads to a synergistic outcome.
Preserving Lean Body Mass in Cachexia: A Comparative Guide to ML00253764 and Alternative Therapeutic Strategies
For Researchers, Scientists, and Drug Development Professionals
The debilitating loss of lean body mass, a hallmark of cachexia, presents a significant challenge in various pathologies, most notably in cancer. This decline in muscle mass is directly linked to reduced physical function, diminished quality of life, and poorer clinical outcomes. Consequently, the development of therapeutic interventions aimed at preserving or augmenting lean body mass is a critical area of research. This guide provides a comparative analysis of ML00253764, a selective melanocortin 4 receptor (MC4R) antagonist, against other prominent therapeutic strategies for lean body mass preservation. The comparison is based on available preclinical and clinical data, with a focus on quantitative outcomes and experimental methodologies.
Overview of Therapeutic Agents
This guide evaluates the following agents and their impact on lean body mass:
-
This compound: A selective non-peptidic antagonist of the melanocortin 4 receptor (MC4R).
-
Anamorelin (B1277382): A ghrelin receptor agonist.
-
Ostarine (Enobosarm): A selective androgen receptor modulator (SARM).
-
Myostatin Inhibitors (e.g., AMG 745): Monoclonal antibodies or other agents that block the myostatin signaling pathway.
-
Beta-hydroxy beta-methylbutyrate (HMB): A metabolite of the amino acid leucine.
Quantitative Comparison of Lean Body Mass Preservation
The following table summarizes the quantitative effects of the selected therapeutic agents on lean body mass based on available experimental data. It is important to note that the data are derived from different study populations and models, which should be considered when making direct comparisons.
| Therapeutic Agent | Study Population/Model | Dosage | Treatment Duration | Method of LBM Assessment | Change in Lean Body Mass (LBM) |
| This compound | Lewis Lung Carcinoma (LLC) Mouse Model | 15 mg/kg | Not specified | Not specified | Prevents the loss of lean body mass.[1] |
| Anamorelin | Advanced Non-Small Cell Lung Cancer Patients with Cachexia (ROMANA 1 & 2 trials) | 100 mg, once daily | 12 weeks | Dual-energy X-ray absorptiometry (DXA) | ROMANA 1: Median increase of 0.99 kg vs. -0.47 kg in placebo (p<0.0001).[2][3] ROMANA 2: Median increase of 0.65 kg vs. -0.98 kg in placebo (p<0.0001).[2][3] |
| Ostarine (Enobosarm) | Cancer Cachexia Patients (Phase II trial) | 1 mg and 3 mg, daily | 16 weeks | Dual-energy X-ray absorptiometry (DXA) | 1 mg: +1.5 kg from baseline (p=0.001).[4] 3 mg: +1.3 kg from baseline (p=0.045).[4] Placebo: +0.1 kg (p=0.874).[4] |
| Myostatin Inhibitor (AMG 745) | Men receiving Androgen Deprivation Therapy for Prostate Cancer | 3 mg/kg, once weekly | 28 days | Dual-energy X-ray absorptiometry (DXA) | Significant increase in LBM of 2.2% vs. placebo (p=0.008).[5][6][7] |
| Beta-hydroxy beta-methylbutyrate (HMB) | Yoshida Ascites Hepatoma Rat Model | 4% HMB-enriched chow | 24 days | Dissection and weighing of gastrocnemius muscle | Attenuated the loss of gastrocnemius muscle mass in tumor-bearing rats (p=0.04). In HMB-treated tumor-bearing rats, body weight was not lost but significantly increased (p=0.003). |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for the key studies cited.
This compound in Lewis Lung Carcinoma (LLC) Mouse Model
-
Animal Model: The specific details of the LLC mouse model used in the study by Nicholson et al. (2006) would need to be consulted for a complete protocol. Generally, LLC models involve the subcutaneous or intravenous injection of LLC cells into syngeneic mice (e.g., C57BL/6).
-
Intervention: this compound was administered peripherally. The publication by Vos et al. (2004) mentions subcutaneous injection in a CT-26 tumor-bearing mouse model, with doses of 3, 10, or 30 mg/kg once daily.[8][9]
-
Lean Body Mass Assessment: The specific method for lean body mass assessment in the LLC model study is not detailed in the available abstracts. Common methods in preclinical studies include dual-energy X-ray absorptiometry (DXA) or quantitative nuclear magnetic resonance (qNMR).
Anamorelin in Cancer Cachexia (ROMANA 1 & 2 Trials)
-
Study Design: Two randomized, double-blind, placebo-controlled, phase III trials.[2][3][10][11][12]
-
Participants: Patients with inoperable stage III or IV non-small cell lung cancer and cachexia (≥5% weight loss within 6 months or BMI < 20 kg/m ²).[3]
-
Intervention: 100 mg of anamorelin or placebo administered orally once daily for 12 weeks.[3]
-
Lean Body Mass Assessment: LBM was measured at baseline and at 12 weeks using dual-energy X-ray absorptiometry (DXA).[12]
Ostarine in Cancer Cachexia (Phase II Trial)
-
Study Design: A randomized, double-blind, placebo-controlled phase II trial.[4][[“]][[“]][15][[“]]
-
Participants: 159 subjects with non-small cell lung cancer, colorectal cancer, non-Hodgkin lymphoma, breast cancer, or chronic lymphocytic leukemia who had experienced ≥2% weight loss within six months of screening.[4]
-
Intervention: Patients were randomized to receive 1 mg Ostarine, 3 mg Ostarine, or a matching placebo daily for 16 weeks.[4]
-
Lean Body Mass Assessment: Total LBM was measured by DEXA scan at baseline and at the end of the 16-week trial.[4]
Myostatin Inhibitor (AMG 745) in Patients on Androgen Deprivation Therapy
-
Study Design: A randomized, blinded, placebo-controlled, multiple-dose, phase 1 study.[5]
-
Participants: Men undergoing androgen deprivation therapy (ADT) for nonmetastatic prostate cancer.[5]
-
Intervention: Subcutaneous doses of 0.3 mg/kg, 1 mg/kg, and 3 mg/kg of AMG 745 or placebo were administered once weekly for 28 days.[5]
-
Lean Body Mass Assessment: The percentage change from baseline in lean body mass was assessed by dual x-ray absorptiometry (DXA).[5][6]
HMB in a Rat Model of Cancer Cachexia
-
Animal Model: Male Wistar rats were inoculated with Yoshida AH-130 ascites hepatoma cells.
-
Intervention: Rats were fed either a standard chow or a 4% HMB-enriched chow for 24 days.
-
Lean Body Mass Assessment: At the end of the study, the gastrocnemius muscle was dissected and weighed.
Signaling Pathways and Mechanisms of Action
Understanding the underlying signaling pathways is essential for targeted drug development and for designing combination therapies.
This compound: MC4R Antagonism
This compound acts by blocking the melanocortin 4 receptor (MC4R). In states of cachexia, increased signaling through the MC4R pathway is thought to contribute to energy expenditure and muscle catabolism. By antagonizing this receptor, this compound is hypothesized to reduce these catabolic signals, thereby preserving lean body mass.
Anamorelin: Ghrelin Receptor Agonism
Anamorelin mimics the action of ghrelin, a natural appetite-stimulating hormone. By activating the ghrelin receptor (GHSR-1a), it stimulates the release of growth hormone (GH) and insulin-like growth factor 1 (IGF-1), both of which have anabolic effects on muscle tissue.
Ostarine (Enobosarm): Selective Androgen Receptor Modulation
SARMs like Ostarine are designed to selectively bind to androgen receptors in muscle and bone tissue, promoting anabolic activity with reduced androgenic side effects in other tissues. This targeted action leads to an increase in muscle protein synthesis and hypertrophy.
Myostatin Inhibitors
Myostatin is a negative regulator of muscle growth. Inhibiting myostatin or its signaling pathway removes this "brake" on muscle development, leading to an increase in muscle mass.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medpace.com [medpace.com]
- 3. Anamorelin in patients with non-small-cell lung cancer and cachexia (ROMANA 1 and ROMANA 2): results from two randomised, double-blind, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pharmacological inhibition of myostatin and changes in lean body mass and lower extremity muscle size in patients receiving androgen deprivation therapy for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. urotoday.com [urotoday.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Identification of 2-[2-[2-(5-bromo-2- methoxyphenyl)-ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole (this compound), a small molecule melanocortin 4 receptor antagonist that effectively reduces tumor-induced weight loss in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pivotal Phase III Trial Data for Anamorelin in ROMANA 1 and 2 Studies in Non-Small Cell Lung Cancer Patients with Anorexia-Cachexia Shows Significant Increase in Lean Body Mass, Body Weight and Improved Symptoms [prnewswire.com]
- 11. The ASCO Post [ascopost.com]
- 12. targetedonc.com [targetedonc.com]
- 13. consensus.app [consensus.app]
- 14. consensus.app [consensus.app]
- 15. Nonsteroidal selective androgen receptor modulator Ostarine in cancer cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. consensus.app [consensus.app]
Unveiling the Cellular Impact of ML00253764: A Comparative Analysis in Glioblastoma and Melanoma Cell Lines
A comprehensive review of the pre-clinical data demonstrates the consistent anti-cancer effects of ML00253764, a selective Melanocortin 4 Receptor (MC4R) antagonist, across different cancer cell lines. This guide provides a detailed comparison of its efficacy in glioblastoma and melanoma cells, supported by experimental data on cell viability, apoptosis, and intracellular signaling pathways.
This compound has emerged as a promising small molecule inhibitor targeting the MC4R, a G protein-coupled receptor. Its activity has been particularly noted in aggressive cancers such as glioblastoma and melanoma. By selectively blocking the MC4R, this compound disrupts key signaling cascades that promote tumor cell proliferation and survival. This guide synthesizes the available data to offer researchers, scientists, and drug development professionals a clear overview of its performance in different cellular contexts.
Comparative Efficacy of this compound
The anti-proliferative activity of this compound has been quantified in multiple cancer cell lines, with notable potency observed in both glioblastoma and melanoma. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit cell proliferation by 50%, are summarized below.
| Cell Line | Cancer Type | IC50 of this compound (nM) | Reference |
| U-87 MG | Glioblastoma | 6560 | [1] |
| U-118 | Glioblastoma | Not explicitly quantified, but showed significant time- and concentration-dependent inhibition | [1] |
| A-2058 | Melanoma (B-raf V600E mutated) | 11.1 | [2] |
| WM 266-4 | Melanoma (B-raf V600E mutated) | 33.7 | [2] |
Table 1: Anti-proliferative activity of this compound in various cancer cell lines.
Beyond its impact on cell proliferation, this compound has been shown to induce programmed cell death, or apoptosis, in cancer cells. Furthermore, it exhibits a synergistic effect when used in combination with standard-of-care chemotherapeutic agents.
| Cell Line | Cancer Type | Key Findings | Reference |
| U-87 MG | Glioblastoma | Induces apoptosis; shows a highly synergistic effect with temozolomide. | [1] |
| U-118 | Glioblastoma | Induces apoptosis; shows a highly synergistic effect with temozolomide. | [1] |
| A-2058 | Melanoma | Induces apoptosis; demonstrates a synergistic effect with the B-raf inhibitor vemurafenib (B611658). | [2] |
| WM 266-4 | Melanoma | Induces apoptosis; demonstrates a synergistic effect with the B-raf inhibitor vemurafenib. | [2] |
Table 2: Pro-apoptotic and synergistic effects of this compound.
Mechanism of Action: Inhibition of Pro-Survival Signaling
The anti-cancer effects of this compound are attributed to its ability to modulate critical intracellular signaling pathways. As an antagonist of MC4R, it effectively inhibits the phosphorylation of Extracellular signal-regulated kinase (ERK1/2) and Protein Kinase B (Akt), two key proteins that drive cell proliferation and survival.[1][2]
Caption: Signaling pathway inhibited by this compound.
Experimental Protocols
The following section outlines the methodologies employed in the key studies cited in this guide.
Cell Viability Assay
The anti-proliferative effects of this compound were determined using a trypan blue exclusion assay.
-
Cell Seeding: Cancer cells (U-87 MG, U-118, A-2058, or WM 266-4) were seeded in 24-well plates.
-
Treatment: Cells were treated with a range of concentrations of this compound (typically from 0.001 to 50 µM) for 72 hours. Control cells were treated with the vehicle (e.g., DMSO).
-
Cell Counting: After the incubation period, cells were harvested, and viable cells were counted using a hemocytometer following staining with trypan blue.
-
Data Analysis: The percentage of cell proliferation was calculated relative to the vehicle-treated control cells. IC50 values were determined from the dose-response curves.[2]
Apoptosis Assay
The induction of apoptosis by this compound was quantified using an enzyme-linked immunosorbent assay (ELISA) for cell death detection or by flow cytometry.
-
Cell Treatment: Cells were treated with this compound at specified concentrations for a defined period (e.g., 72 hours).
-
ELISA-based Detection: The Cell Death Detection ELISA PLUS kit was used to quantify cytoplasmic histone-associated DNA fragments (nucleosomes) released during apoptosis.
-
Flow Cytometry: Apoptosis was also assessed by staining cells with Annexin V and propidium (B1200493) iodide (PI) followed by analysis on a flow cytometer.
Western Blotting for Phosphorylation Analysis
The levels of phosphorylated ERK1/2 and Akt were determined by Western blotting.
-
Cell Lysis: Following treatment with this compound, cells were lysed to extract total protein.
-
Protein Quantification: The concentration of protein in the lysates was determined using a standard protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membranes were incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2), total ERK1/2, phosphorylated Akt (p-Akt), and total Akt. A loading control, such as β-actin or GAPDH, was also probed.
-
Detection: After incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the protein bands was quantified using densitometry, and the ratio of phosphorylated protein to total protein was calculated.[2]
Caption: Experimental workflow for this compound validation.
References
A Comparative Analysis of ML00253764 and AgRP as Melanocortin-4 Receptor Antagonists
A comprehensive guide for researchers and drug development professionals on the pharmacological and functional characteristics of the small molecule antagonist ML00253764 and the endogenous peptide Agouti-Related Protein (AgRP) at the Melanocortin-4 Receptor (MC4R).
This guide provides a detailed comparative analysis of this compound, a synthetic small molecule, and Agouti-Related Protein (AgRP), an endogenous neuropeptide, both of which act as antagonists at the Melanocortin-4 Receptor (MC4R). The MC4R is a critical G-protein coupled receptor (GPCR) involved in the regulation of energy homeostasis, food intake, and body weight.[1] Understanding the distinct pharmacological profiles of these two antagonists is crucial for the development of therapeutic agents targeting the melanocortin system.
Quantitative Comparison of Binding Affinity and Functional Activity
The following tables summarize the key quantitative data for this compound and AgRP, providing a direct comparison of their binding affinities and functional activities at the MC4R.
| Compound | Receptor | Parameter | Value (µM) | Reference |
| This compound | hMC4R | Ki | 0.16 | [2] |
| hMC4R | IC50 | 0.103 | [2] | |
| hMC4R | IC50 (NDP-α-MSH displacement) | 0.32 | [2] | |
| hMC3R | IC50 (NDP-α-MSH displacement) | 0.81 | [2] | |
| hMC5R | IC50 (NDP-α-MSH displacement) | 2.12 | [2] | |
| AgRP (87-132) | hMC4R | IC50 ([125I]AGRP(87–132) displacement) | 0.009 | [3][4] |
| hMC3R | IC50 ([125I]AGRP(87–132) displacement) | 0.0112 | [3][4] | |
| hMC5R | IC50 ([125I]AGRP(87–132) displacement) | 0.0256 | [3][4] |
Table 1: Comparative Binding Affinity of this compound and AgRP at Melanocortin Receptors. This table presents the binding affinities (Ki and IC50 values) of this compound and a key fragment of AgRP for the human MC4R, as well as for MC3R and MC5R to indicate selectivity.
| Compound | Assay | Effect | Details | Reference |
| This compound | cAMP Production | Inverse Agonist | Decreases cAMP production induced by [NLE4,D-Phe7]-α-melanocyte stimulating hormone ([NDP]-α-MSH) by 20% in MC4R-expressing HEK293 cell membranes. | [2] |
| AgRP (83-132) | cAMP Production | Inverse Agonist | Suppresses constitutive activity of the hMC4R in intact B16/G4F melanoma cells and membrane preparations. | [5] |
Table 2: Functional Activity of this compound and AgRP at MC4R. This table summarizes the functional effects of this compound and a fragment of AgRP on MC4R-mediated signaling, specifically their impact on cyclic AMP (cAMP) production.
Signaling Pathways and Mechanism of Action
Both this compound and AgRP exert their effects by modulating the signaling cascade of the MC4R. The canonical pathway involves the activation of adenylyl cyclase and the subsequent production of cAMP upon agonist binding.[6] As antagonists, both this compound and AgRP block this agonist-induced signaling. Furthermore, both have been shown to act as inverse agonists, reducing the basal or constitutive activity of the MC4R.[2][5]
Caption: MC4R Signaling Pathway.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental data. Below are representative protocols for the key assays used to characterize this compound and AgRP.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the Ki of this compound and AgRP for MC4R.
Materials:
-
HEK293 cells stably expressing human MC4R
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, pH 7.4)
-
Radiolabeled ligand (e.g., [125I]NDP-α-MSH)
-
Unlabeled competitor (this compound or AgRP)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Culture HEK293-hMC4R cells and harvest. Homogenize cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of radiolabeled ligand, and varying concentrations of the unlabeled competitor (this compound or AgRP).
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Caption: Competitive Radioligand Binding Assay Workflow.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), a key second messenger in MC4R signaling.
Objective: To determine the functional activity (antagonism/inverse agonism) of this compound and AgRP on MC4R-mediated cAMP production.
Materials:
-
HEK293 cells stably expressing human MC4R
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with 0.5 mM IBMX, a phosphodiesterase inhibitor)
-
Agonist (e.g., NDP-α-MSH)
-
Test compounds (this compound or AgRP)
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed HEK293-hMC4R cells into 96-well plates and allow them to attach overnight.
-
Pre-incubation: For antagonist testing, pre-incubate the cells with varying concentrations of the test compound (this compound or AgRP) in stimulation buffer for a short period (e.g., 15-30 minutes). For inverse agonist testing, incubate the cells with the test compound alone.
-
Stimulation: Add a fixed concentration of the agonist (for antagonist testing) to the wells. For inverse agonist testing, no agonist is added. Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection assay following the kit protocol. This typically involves a competitive immunoassay format.
-
Measurement: Read the plate using a plate reader at the appropriate wavelength.
-
Data Analysis: Generate dose-response curves by plotting the cAMP concentration against the log concentration of the test compound. For antagonists, calculate the IC50 value. For inverse agonists, observe the decrease in basal cAMP levels.
Caption: cAMP Functional Assay Workflow.
Conclusion
This comparative guide highlights the key pharmacological characteristics of this compound and AgRP as antagonists of the MC4R. This compound is a potent, selective, and brain-penetrant small molecule antagonist, while AgRP is the endogenous peptide antagonist that plays a crucial role in the physiological regulation of energy balance.[1][2] Both compounds exhibit inverse agonist activity, suggesting their ability to modulate the basal signaling of MC4R. The provided data and protocols offer a valuable resource for researchers in the field of obesity, cachexia, and metabolic disorders, aiding in the design and interpretation of experiments aimed at understanding the melanocortin system and developing novel therapeutics.
References
- 1. Characterization of Agouti-related protein binding to melanocortin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. scispace.com [scispace.com]
- 5. AgRP(83-132) acts as an inverse agonist on the human-melanocortin-4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential Signaling Profiles of MC4R Mutations with Three Different Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of ML00253764 for MC4R Over Other Melanocortin Receptors
For Immediate Release
This guide provides a comprehensive comparison of the binding affinity and functional selectivity of the small molecule antagonist, ML00253764, for the human melanocortin 4 receptor (MC4R) versus other melanocortin receptor subtypes (MC1R, MC2R, MC3R, and MC5R). The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of melanocortin signaling pathways and the development of selective therapeutic agents.
Summary of Quantitative Selectivity Data
This compound demonstrates a notable selectivity for the melanocortin 4 receptor (MC4R). The available binding affinity and functional activity data are summarized in the table below.
| Receptor Subtype | Assay Type | Parameter | Value (µM) |
| MC4R | Radioligand Binding | Kᵢ | 0.16[1] |
| Radioligand Binding | IC₅₀ | 0.32[1] | |
| MC3R | Radioligand Binding | IC₅₀ | 0.81[1] |
| MC5R | Radioligand Binding | IC₅₀ | 2.12[1] |
| MC1R | Not Available | Not Available | Not Available |
| MC2R | Not Available | Not Available | Not Available |
Note: Data for MC1R and MC2R were not available in the reviewed literature.
Experimental Methodologies
The selectivity of this compound was determined using standard in vitro pharmacological assays. The general protocols for these experiments are outlined below.
Radioligand Competition Binding Assay
This assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand from its receptor, thereby determining the compound's binding affinity (Ki).
Protocol:
-
Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the individual human melanocortin receptor subtypes (MC3R, MC4R, and MC5R) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Binding Reaction: Cell membranes are incubated in a multi-well plate with a fixed concentration of a radiolabeled melanocortin receptor agonist, such as [¹²⁵I]-[Nle⁴,D-Phe⁷]-α-MSH.
-
Competition: Increasing concentrations of unlabeled this compound are added to the wells to compete with the radioligand for binding to the receptors.
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibitory constant (Kᵢ) for MC4R is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Functional cAMP Accumulation Assay
This assay assesses the functional activity of a compound by measuring its effect on the second messenger cyclic adenosine (B11128) monophosphate (cAMP), which is produced upon activation of Gs-coupled receptors like the melanocortin receptors.
Protocol:
-
Cell Culture: HEK293 cells expressing either MC3R, MC4R, or MC5R are seeded in multi-well plates.
-
Compound Incubation: Cells are pre-incubated with this compound at a specific concentration (e.g., 100 µM).[1]
-
Agonist Stimulation: The cells are then stimulated with a known melanocortin receptor agonist, such as [Nle⁴,D-Phe⁷]-α-melanocyte-stimulating hormone ([NDP]-α-MSH), to induce cAMP production.[1]
-
cAMP Measurement: Intracellular cAMP levels are measured using a variety of methods, such as homogenous time-resolved fluorescence (HTRF) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The ability of this compound to inhibit the agonist-induced cAMP production is quantified. Results for this compound showed a 20% decrease in cAMP production in MC4R-expressing cells, with no effect observed in MC3R or MC5R-expressing cells.[1]
Visualizing Key Pathways and Workflows
To further elucidate the context of this compound's mechanism of action and the methods used for its characterization, the following diagrams are provided.
References
A Comparative Guide to the Pharmacokinetic Profiles of Melanocortin-4 Receptor (MC4R) Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic profiles of select Melanocortin-4 Receptor (MC4R) antagonists. The MC4R is a critical regulator of energy homeostasis and a promising target for therapeutic intervention in conditions such as cachexia and anorexia. Understanding the pharmacokinetic properties of MC4R antagonists is paramount for the development of safe and effective therapeutics.
Comparative Pharmacokinetic Data
| Compound | Species | Administration Route | Dose | Oral Bioavailability (%) | Unbound Brain-to-Plasma Ratio (Cb,u/Cp,u) |
| PF-07258669 | Aged Rats | Oral | Not Specified | 28[1] | 0.16[1] |
| SHU9119 | Rodents | Not Publicly Available | - | - | - |
| HS014 | Rodents | Not Publicly Available | - | - | - |
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies of the listed MC4R antagonists are not publicly available. However, a general methodology for conducting an oral pharmacokinetic study in rats is outlined below. This protocol is based on standard practices in the field and is intended to provide a framework for such experiments.
General Protocol: Oral Pharmacokinetic Study in Rats
1. Animal Model:
-
Species: Male Sprague-Dawley rats (or other relevant strain)
-
Age/Weight: 8-10 weeks old, 200-250g
-
Acclimation: Animals are acclimated to the housing conditions for at least one week prior to the experiment.
-
Housing: Housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Diet: Standard laboratory chow and water available ad libitum, with fasting overnight prior to dosing.
2. Dosing:
-
Formulation: The MC4R antagonist is formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).
-
Dose Administration: A single oral dose is administered via gavage.
3. Sample Collection:
-
Blood Sampling: Serial blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma. Plasma samples are stored at -80°C until analysis.
4. Bioanalysis:
-
Analytical Method: The concentration of the MC4R antagonist in plasma samples is determined using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Pharmacokinetic Analysis:
-
Data Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t1/2 (Half-life): The time required for the plasma concentration to decrease by half.
-
Oral Bioavailability (F%): The fraction of the administered oral dose that reaches systemic circulation, calculated by comparing the AUC after oral administration to the AUC after intravenous administration.
-
MC4R Signaling Pathway
The Melanocortin-4 Receptor is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating energy balance. Upon binding of its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), the MC4R primarily couples to the Gs alpha subunit of the heterotrimeric G protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets to mediate the physiological effects on appetite and energy expenditure. MC4R antagonists block this signaling cascade by preventing the binding of α-MSH.
References
Validating the Mechanism of Action of ML00253764 in Cancer Therapy: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ML00253764, a selective antagonist of the Melanocortin 4 Receptor (MC4R), with other relevant compounds. It focuses on the validation of its mechanism of action through the use of knockout models and presents supporting experimental data to aid in research and development.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor that selectively targets the Melanocortin 4 Receptor (MC4R).[1] Emerging research has identified its potential as an anti-cancer agent, particularly in glioblastoma and melanoma.[2][3] The proposed mechanism of action involves the inhibition of MC4R signaling, which in turn downregulates the phosphorylation of key downstream effectors, Extracellular signal-regulated kinase (ERK1/2) and Protein Kinase B (Akt).[1] This inhibition of the ERK1/2 and Akt pathways ultimately leads to decreased cell proliferation and increased apoptosis in cancer cells.[1]
The validation of this on-target activity is crucial for its development as a therapeutic agent. The use of knockout models, specifically MC4R-null cell lines, provides a definitive method to ascertain that the observed anti-cancer effects are indeed mediated through the intended target.
Comparison of this compound with Alternative MC4R Ligands
Several other compounds are known to interact with MC4R, serving as valuable tools for research and as points of comparison for the activity of this compound. The primary alternatives include SHU9119, a potent synthetic antagonist, and Agouti-Related Peptide (AgRP), an endogenous antagonist.
| Feature | This compound | SHU9119 | Agouti-Related Peptide (AgRP) |
| Type | Small molecule, selective MC4R antagonist | Synthetic peptide, potent MC3R/MC4R antagonist | Endogenous peptide, MC3R/MC4R antagonist |
| Primary Use in Cancer Research | Investigational anti-cancer agent (glioblastoma, melanoma) | Research tool to probe melanocortin system | Research tool to study endogenous regulation of MC4R |
| Reported IC50/Ki for MC4R | Ki: ~160 nM | IC50: ~0.06 nM | Competitive antagonist |
| Downstream Signaling Inhibition | Inhibits ERK1/2 and Akt phosphorylation | Blocks agonist-induced signaling | Blocks agonist-induced signaling |
| Key Advantage | Orally bioavailable small molecule with therapeutic potential | High potency for research applications | Physiological relevance as an endogenous ligand |
| Limitations | Lower potency compared to some peptide antagonists | Peptide nature limits oral bioavailability | Peptide nature limits therapeutic application |
Validation of this compound's Mechanism of Action Using an MC4R Knockout Model
A pivotal study in validating the on-target activity of this compound involved the use of a human melanoma cell line (A-2058) and its corresponding MC4R knockout (KO) version, generated using the CRISPR/Cas9 system.[2][4] This approach allows for a direct comparison of the drug's effects in the presence and absence of its intended target.
Experimental Data from MC4R Knockout Studies
The following table summarizes the key findings from a study comparing the effects of this compound on wild-type (WT) and MC4R KO melanoma cells.
| Cell Line | Treatment | IC50 (72h) | Effect on Cell Proliferation | Effect on Apoptosis |
| A-2058 (WT) | This compound | 11.1 nM | Dose-dependent inhibition | Induction of apoptosis |
| A-2058 (MC4R KO) | This compound | 360.1 nM | Significantly reduced inhibition | Minimal induction of apoptosis |
Interpretation of Data: The dramatically higher IC50 value in the MC4R KO cells demonstrates that the potent anti-proliferative effect of this compound is largely dependent on the presence of the MC4R.[5] This provides strong evidence that this compound exerts its primary anti-cancer effects through the targeted inhibition of this receptor.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Generation of MC4R Knockout Cell Line via CRISPR/Cas9
This protocol outlines the general steps for creating a gene knockout using the CRISPR/Cas9 system.
Objective: To generate a stable cell line lacking the expression of the MC4R gene.
Materials:
-
A-2058 human melanoma cell line
-
pSpCas9(BB)-2A-GFP (PX458) plasmid (Addgene)
-
Custom single guide RNAs (sgRNAs) targeting MC4R exon 1
-
Lipofectamine 3000 Transfection Reagent
-
Fluorescence-Activated Cell Sorting (FACS) instrument
-
96-well plates for single-cell cloning
-
DNA extraction kit
-
PCR reagents and primers flanking the target site
-
Sanger sequencing service
-
Western blot reagents and anti-MC4R antibody
Procedure:
-
sgRNA Design and Cloning: Design two sgRNAs targeting a conserved region of MC4R exon 1 using a publicly available tool. Synthesize and clone the sgRNAs into the pX458 vector.
-
Transfection: Transfect A-2058 cells with the pX458-sgRNA plasmids using Lipofectamine 3000 according to the manufacturer's protocol.
-
FACS-based Sorting: 48 hours post-transfection, harvest the cells and sort for GFP-positive cells using a FACS instrument. This enriches the population of cells that have been successfully transfected.
-
Single-Cell Cloning: Seed the sorted GFP-positive cells into 96-well plates at a density of a single cell per well.
-
Clonal Expansion: Culture the single-cell clones until they form colonies.
-
Genomic DNA Extraction and PCR Screening: Extract genomic DNA from the expanded clones. Perform PCR using primers that flank the sgRNA target site.
-
Sanger Sequencing: Sequence the PCR products to identify clones with frameshift mutations (insertions or deletions) in the MC4R gene.
-
Western Blot Validation: Confirm the absence of MC4R protein expression in the identified knockout clones by Western blotting using an anti-MC4R antibody.
Cell Proliferation (MTT) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cell proliferation.
Materials:
-
Wild-type and MC4R KO A-2058 cells
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.001 to 1000 nM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Western Blot for ERK and Akt Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of ERK1/2 and Akt.
Materials:
-
Wild-type and MC4R KO A-2058 cells
-
This compound
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-p-ERK1/2, anti-ERK1/2, anti-p-Akt, anti-Akt, anti-beta-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with this compound at the desired concentration and time points.
-
Protein Extraction: Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Signaling Pathway of this compound Action
Caption: Proposed mechanism of action of this compound.
Experimental Workflow for Knockout Validation
Caption: Workflow for validating drug mechanism using knockout models.
References
- 1. Establishment, Maintenance and in vitro and in vivo Applications of Primary Human Glioblastoma Multiforme (GBM) Xenograft Models for Translational Biology Studies and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. animalcare.jhu.edu [animalcare.jhu.edu]
- 5. broadpharm.com [broadpharm.com]
Evaluating the Translational Potential of ML00253764: A Comparative Analysis Against Existing Therapies in Glioblastoma and Melanoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of ML00253764, a novel selective melanocortin receptor 4 (MC4R) antagonist, with the current standard-of-care therapies for glioblastoma and BRAF-mutant melanoma. The objective is to evaluate the translational potential of this compound by presenting a side-by-side analysis of its performance against established treatments in relevant preclinical models.
Executive Summary
This compound has demonstrated promising anti-cancer activity in preclinical studies of glioblastoma and melanoma. Its mechanism of action, involving the inhibition of ERK1/2 and Akt phosphorylation leading to apoptosis, presents a novel therapeutic strategy for these aggressive cancers. This guide synthesizes the available preclinical data for this compound and compares it with temozolomide, the standard chemotherapy for glioblastoma, and vemurafenib, a targeted therapy for BRAF-mutant melanoma. The data is presented in a standardized format to facilitate a direct comparison of their anti-proliferative and anti-tumor effects.
Data Presentation
In Vitro Anti-Proliferative Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and the respective standard-of-care therapies in various cancer cell lines. It is important to note that experimental conditions, such as the duration of drug exposure, can influence IC50 values.
Table 1: Comparison of IC50 Values in Glioblastoma Cell Lines
| Compound | Cell Line | IC50 (µM) | Exposure Time (hours) | Citation |
| This compound | U-118 MG | 6.56 | 72 | |
| This compound | U-87 MG | Not explicitly stated, but showed antiproliferative effects | 72 | |
| Temozolomide | U-87 MG | Median: 180 (IQR: 52–254) | 48 | |
| Temozolomide | U-87 MG | Median: 202 (IQR: 52–518) | 72 | |
| Temozolomide | U-251 MG | Median: 84 (IQR: 34–324) | 48 | |
| Temozolomide | U-251 MG | Median: 102 (IQR: 35–358) | 72 | |
| Temozolomide | T98G | Median: 438.3 (IQR: 232.4–649.5) | 72 | |
| Temozolomide | A172 | ~125 | 120 | |
| Temozolomide | U87-MG | ~105 | 120 | |
| Temozolomide | T98G | ~247 | 120 |
Table 2: Comparison of IC50 Values in BRAF-Mutant Melanoma Cell Lines
| Compound | Cell Line | IC50 (nM) | Exposure Time (hours) | Citation |
| Vemurafenib | BRAF V600E mutant cell lines | 31 | Not Specified | |
| Vemurafenib | SK-Mel-28 | 82 ± 9.19 | 72 | |
| Vemurafenib | A375 | 145 ± 24.7 | 72 | |
| Vemurafenib | A2058 | 452 ± 46.1 | 72 | |
| Vemurafenib | WM-115 | 1227 ± 336 | 72 |
Note: Direct comparison of this compound IC50 values in melanoma cell lines from the provided search results is not available.
In Vivo Anti-Tumor Efficacy
The following tables summarize the available in vivo data from xenograft models. Direct comparison is challenging due to variations in experimental design, including the cell line used, drug dosage, and administration schedule.
Table 3: In Vivo Efficacy in Glioblastoma Xenograft Models
| Compound | Cell Line Xenograft | Dosing Regimen | Outcome | Citation |
| This compound + Temozolomide | U-87 MG | Not specified | Strong and significant decrease in tumor volumes compared to single-drug treatments. | |
| Temozolomide | U87MG | 10 mg/kg, 5 times a week (p.o.) | Strongly reduced tumor progression. | |
| Temozolomide | GL261 (allograft) | 10 mg/kg, 5 times a week (p.o.) | Strongly reduced tumor progression. | |
| Temozolomide + Nutlin3a | GBM10 (intracranial) | Three 5-day cycles | Significant increase in survival compared to single-agent therapy. |
Table 4: In Vivo Efficacy in Melanoma Xenograft Models
| Compound | Cell Line Xenograft | Dosing Regimen | Outcome | Citation |
| This compound + Vemurafenib | A-2058 and WM 266-4 | Not specified | Inhibited in vivo tumor growth. | |
| Vemurafenib | BRAF V600E mutant xenografts | Dose-dependent | Inhibition of tumor growth. | |
| Vemurafenib | MM200 and Sk-Mel-28 | 75 mg/kg per day (oral gavage) for 10 days | Inhibition of tumor growth. | |
| Vemurafenib | BRAF V600E PDX models | Not specified | Three out of five models showed acquired resistance, one had a complete and durable response. |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided in DOT language.
Caption: Signaling pathway of this compound in cancer cells.
Caption: Workflow for the in vitro MTT cell viability assay.
Caption: Workflow for the in vivo tumor xenograft study.
Experimental Protocols
Cell Viability (MTT) Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of culture medium and incubated overnight.
-
Treatment: The cells are then treated with various concentrations of the test compound (this compound or standard therapy) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 1-4 hours at 37°C.
-
Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Western Blotting
Western blotting is a technique used to detect specific proteins in a sample.
-
Sample Preparation: Cells are lysed to extract proteins. The protein concentration is determined, and samples are prepared with a loading buffer containing SDS and a reducing agent.
-
Gel Electrophoresis: The protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The
Safety Operating Guide
Proper Disposal of ML00253764: A Procedural Guide for Laboratory Personnel
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of ML00253764, a selective melanocortin receptor 4 (MC4R) antagonist. In the absence of a specific Safety Data Sheet (SDS) for this compound, this procedure is based on established best practices for the handling and disposal of research chemicals. It is imperative to treat all novel or uncharacterized compounds as potentially hazardous.
Quantitative Data Summary
For the safe handling and disposal of this compound, personnel should be aware of the following key information, gathered from publicly available data sheets for similar research compounds.
| Parameter | Value/Information | Source |
| Chemical State | Solid | General Product Information |
| Recommended Storage | Store at -20°C for short-term and -80°C for long-term. | General Product Information |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat. | General Laboratory Safety Guidelines |
| Waste Classification (Assumed) | Hazardous Chemical Waste | Prudent Laboratory Practices |
| Disposal Method | Incineration via a licensed hazardous waste disposal service. | General Chemical Waste Guidelines |
Experimental Protocols: Disposal of this compound
The following protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting. This procedure should be performed in a designated waste handling area, preferably within a chemical fume hood.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Hazardous chemical waste container, clearly labeled.
-
Secondary containment for the waste container.
-
Chemical spill kit.
Procedure:
-
Risk Assessment: Before beginning any disposal procedure, conduct a risk assessment for the handling of this compound. Given its nature as a bioactive small molecule, assume it may have toxicological properties.
-
Don Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, to prevent skin and eye exposure.
-
Prepare the Waste Container:
-
Obtain a designated hazardous chemical waste container that is compatible with the chemical. For solid waste, a securely sealable plastic or glass container is appropriate.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Do not mix this compound with other chemical waste unless compatibility has been confirmed.
-
-
Transfer of Waste:
-
Solid Waste: Carefully transfer any unwanted solid this compound into the labeled hazardous waste container. Use a dedicated spatula or scoop. Avoid creating dust.
-
Contaminated Materials: Any materials contaminated with this compound, such as weighing paper, gloves, or pipette tips, should also be placed in the hazardous waste container.
-
Empty Vials: The original vial containing this compound should be considered contaminated. If local regulations permit, the vial can be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or methanol). The rinsate must be collected and disposed of as hazardous liquid waste. After triple-rinsing, the defaced, empty vial may be disposed of as non-hazardous glass waste. If not triple-rinsed, the vial must be disposed of as solid hazardous waste.
-
-
Container Sealing and Storage:
-
Securely seal the hazardous waste container.
-
Place the sealed container in a designated, well-ventilated secondary containment area, away from incompatible materials.
-
-
Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal. Professional disposal by a licensed contractor is required.[1]
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling ML00253764
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the melanocortin 4 receptor (MC4R) antagonist, ML00253764, including personal protective equipment (PPE) recommendations, operational protocols, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety Goggles or Glasses | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Hands | Chemical-resistant Gloves | Wear appropriate protective gloves to prevent skin exposure.[1] Nitrile or latex gloves are generally suitable for handling small quantities in a laboratory setting. |
| Body | Protective Clothing | A standard laboratory coat is recommended to prevent contamination of personal clothing.[1] |
| Respiratory | Not Required (Under Normal Use) | No protective equipment is needed under normal use conditions.[1] If creating aerosols or dust, a NIOSH-approved respirator may be necessary. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Avoid contact with skin, eyes, or clothing.[1]
-
Avoid ingestion and inhalation.[1]
-
Avoid dust formation.[1]
-
Handle in accordance with good industrial hygiene and safety practices.[1]
Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.[1]
-
For long-term storage, it is recommended to store the compound in a freezer to maintain product quality.[1] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3]
Disposal Plan
Unused this compound and its containers must be disposed of safely and in accordance with local, state, and federal regulations.
Waste Disposal:
-
Dispose of waste product in accordance with all applicable federal, state, and local environmental regulations.
-
It is recommended to consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.
Container Disposal:
-
Empty containers may retain product residue.
-
Keep product and empty container away from heat and sources of ignition.[1]
-
Dispose of empty containers in the same manner as the product itself.
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the procedural steps for the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
